molecular formula C33H56N4O15 B13705427 Mal-amido-PEG8-val-gly

Mal-amido-PEG8-val-gly

Katalognummer: B13705427
Molekulargewicht: 748.8 g/mol
InChI-Schlüssel: FAODAGQUHQEXCK-YTTGMZPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mal-amido-PEG8-Val-Gly (CAS 2353409-54-6) is a cleavable linker critical for the synthesis of advanced Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems . This reagent features a terminal maleimide group that selectively and covalently binds to free thiols on cysteine residues of proteins, such as monoclonal antibodies, enabling stable conjugation . Connected via a hydrophilic PEG8 spacer, the linker confers enhanced aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting bioconjugate by increasing steric flexibility and shielding . The core of the linker incorporates a Val-Gly dipeptide sequence, which is a specific substrate for lysosomal proteases, particularly cathepsin B . This design enables controlled payload release; upon cellular internalization of the ADC into the target cell's lysosome, the dipeptide is enzymatically cleaved, triggering a selective elimination mechanism within the PAB structure that leads to the efficient intracellular release of the cytotoxic drug . This mechanism ensures targeted drug delivery, maximizing efficacy against tumor cells while minimizing off-target effects. With a molecular formula of C33H56N4O15 and a molecular weight of 748.8, this high-purity linker (98%) is an essential tool for researchers developing novel biotherapeutics, probe designs, and other sophisticated bioconjugation applications that require precise, stimulus-responsive release . The product must be stored at -20°C and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C33H56N4O15

Molekulargewicht

748.8 g/mol

IUPAC-Name

2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1

InChI-Schlüssel

FAODAGQUHQEXCK-YTTGMZPUSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Kanonische SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG8-val-gly Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-val-gly moiety is a sophisticated, cleavable linker system integral to the design of modern Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core mechanism of action, from antibody conjugation to intracellular payload release. The strategic combination of a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protease-cleavable dipeptide sequence ensures stable drug circulation and targeted payload delivery within cancer cells. This document outlines the key chemical and biological processes, presents illustrative quantitative data, and provides detailed experimental protocols for the characterization of ADCs employing this linker.

Core Components and Their Functions

The this compound linker is a heterobifunctional molecule designed with distinct functional units, each contributing to the overall efficacy and safety profile of an ADC.

  • Maleimide Group: This reactive group facilitates the covalent conjugation of the linker to the antibody. Specifically, it reacts with the free sulfhydryl groups of cysteine residues on the monoclonal antibody (mAb) via a Michael addition reaction, forming a stable thioether bond. This allows for site-specific conjugation, particularly with engineered cysteines, leading to a more homogeneous drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several favorable properties to the ADC. It enhances the aqueous solubility of the often-hydrophobic payload, reduces aggregation, and can shield the payload from premature degradation in the bloodstream. The PEG spacer can also influence the pharmacokinetic profile of the ADC.

  • Valine-Glycine (Val-Gly) Dipeptide: This dipeptide sequence serves as the cleavage site for specific lysosomal proteases. The Val-Gly linker is designed to be stable in the systemic circulation but is recognized and cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[1]

  • Self-Immolative Spacer (e.g., p-aminobenzyl carbamate (B1207046) - PABC): Often used in conjunction with the Val-Gly linker, a self-immolative spacer like PABC connects the dipeptide to the cytotoxic payload. Following the enzymatic cleavage of the Val-Gly amide bond, the PABC group undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, active form of the drug.[2]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The mechanism of action of an ADC utilizing the this compound linker can be described in a stepwise manner, as illustrated in the signaling pathway diagram below.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Targeting Target_Cell Target Tumor Cell Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of Val-Gly Linker Lysosome->Cleavage Self_Immolation Self-Immolation of PABC Spacer Cleavage->Self_Immolation Payload_Release Payload Release Self_Immolation->Payload_Release Cellular_Target Payload Binds to Intracellular Target (e.g., Tubulin) Payload_Release->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis

Figure 1. Mechanism of action of an ADC with a cleavable linker.
  • Circulation and Targeting: The ADC circulates systemically. The linker remains stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the optimal conditions for linker cleavage.

  • Enzymatic Cleavage: Lysosomal proteases, particularly Cathepsin B, recognize and cleave the amide bond of the Val-Gly dipeptide.[1]

  • Payload Release: Cleavage of the dipeptide initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[2]

  • Induction of Apoptosis: The released payload binds to its intracellular target (e.g., tubulin for auristatins), disrupting cellular processes and ultimately leading to apoptosis of the cancer cell.

Quantitative Data Summary

The following tables provide a template for the presentation of key quantitative data for an ADC utilizing the this compound linker. The values presented are illustrative and should be determined experimentally for each specific ADC construct.

Table 1: Conjugation and Physicochemical Properties

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8 - 4.2Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<5%Size Exclusion Chromatography (SEC)
Solubility>10 mg/mL in PBSVisual Inspection/UV-Vis Spectroscopy

Table 2: In Vitro Linker Stability and Cleavage

AssayMatrixHalf-life (t½) / % CleavageMethod
Plasma StabilityHuman Plasma>150 hoursLC-MS/ELISA
Plasma StabilityMouse Plasma>100 hoursLC-MS/ELISA
Cathepsin B CleavagePurified Cathepsin B>90% cleavage in 4 hoursLC-MS
Lysosomal HomogenateTumor Cell Lysate>80% cleavage in 6 hoursLC-MS

Table 3: In Vitro Cytotoxicity

Cell LineTarget ExpressionIC50 (nM)Method
SK-BR-3 (Breast Cancer)High HER20.5CellTiter-Glo®
BT-474 (Breast Cancer)High HER21.2MTT Assay
MDA-MB-231 (Breast Cancer)Low HER2>1000CellTiter-Glo®

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs. The following protocols provide a starting point for researchers working with the this compound linker.

Protocol 1: Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound-Payload to a monoclonal antibody via cysteine residues.

References

An In-depth Technical Guide to Mal-amido-PEG8-val-gly: Structure, Function, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the trifunctional linker, Mal-amido-PEG8-val-gly, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its molecular structure, mechanism of action, and provide detailed experimental protocols for its application in bioconjugation, alongside quantitative data analysis.

Core Structure and Functional Components

This compound is a precisely engineered heterobifunctional linker designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its structure is comprised of three key functional domains:

  • Maleimide (B117702) Group: This thiol-reactive moiety enables the specific and efficient covalent conjugation to cysteine residues on proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond, and is most efficient at a pH range of 6.5-7.5.

  • Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a hydrophilic spacer that enhances the solubility of the entire ADC in aqueous environments. It also provides flexibility, minimizes non-specific interactions, and reduces steric hindrance between the antibody and the payload.

  • Valine-Glycine (val-gly) Dipeptide: This dipeptide sequence serves as a substrate for the lysosomal protease, Cathepsin B. This enzyme is often overexpressed in tumor cells, providing a mechanism for targeted payload release within the cancerous cell.

Often, this core structure is further functionalized with a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), to ensure the efficient release of an unmodified payload after enzymatic cleavage.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common derivatives.

PropertyThis compoundThis compound-PAB-OHThis compound-PAB-PNP
Molecular Formula C33H56N4O15[1]C40H63N5O15[2]C47H66N6O19[3][4]
Molecular Weight 748.8 g/mol [1]854.0 g/mol [2]1019.1 g/mol [3][4]
Purity ≥98%[1]≥98%[2]Not Specified
Storage Condition -20°C[1]-20°C[2]-20°C[3]
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMFSoluble in DMSO, DMF

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound within an ADC is a multi-step process, beginning with systemic circulation and culminating in targeted cell death.

ADC_Mechanism_of_Action ADC_Circulation 1. ADC circulates in bloodstream Target_Binding 2. Antibody binds to tumor cell antigen ADC_Circulation->Target_Binding Targeting Internalization 3. ADC is internalized via endocytosis Target_Binding->Internalization Receptor-mediated Lysosomal_Fusion 4. Endosome fuses with lysosome Internalization->Lysosomal_Fusion Cleavage 5. Cathepsin B cleaves the Val-Gly linker Lysosomal_Fusion->Cleavage Enzymatic Action Payload_Release 6. Self-immolation of PAB spacer releases payload Cleavage->Payload_Release Chemical Rearrangement Cell_Death 7. Cytotoxic payload induces apoptosis Payload_Release->Cell_Death Cytotoxicity

Figure 1: Mechanism of action of an ADC utilizing a cleavable linker.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of this compound in the development of ADCs.

Antibody-Drug Conjugation via Thiol-Maleimide Ligation

This protocol describes the conjugation of a maleimide-functionalized linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload construct

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Quenching reagent: N-acetyl-L-cysteine (NAC)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction (with TCEP):

    • Adjust the antibody solution to a concentration of 5-10 mg/mL in the Conjugation Buffer.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the this compound-payload construct in an organic solvent such as DMSO to a stock concentration of 10 mM.

    • Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • Add a 2-5 fold molar excess of NAC over the initial amount of linker-payload to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and quenching reagent.

Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody TCEP Add TCEP mAb->TCEP Reduced_mAb Reduced Antibody TCEP->Reduced_mAb Add_Linker Add to Reduced Antibody Reduced_mAb->Add_Linker Linker_Payload Linker-Payload (in DMSO) Linker_Payload->Add_Linker Incubate Incubate Add_Linker->Incubate Quench Quench with NAC Incubate->Quench Purify Purify (SEC) Quench->Purify ADC Purified ADC Purify->ADC

Figure 2: Experimental workflow for ADC conjugation.
In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of the payload from the ADC in the presence of Cathepsin B.

Materials:

  • Purified ADC

  • Human Cathepsin B

  • Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM DTT

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a 1 µM solution of the ADC in the Assay Buffer.

    • Prepare a 20 nM solution of Cathepsin B in the Assay Buffer.

    • Pre-warm both solutions to 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Cathepsin B solution to the ADC solution.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Analysis:

    • Immediately quench the reaction in the aliquot by adding an excess of cold Quenching Solution.

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Elute the different ADC species using a gradient of increasing Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100

Quantitative Data Summary

The following table presents typical quantitative data obtained from the characterization of an ADC synthesized with a this compound linker.

ParameterTypical Value/ResultMethod
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC-HPLC
Payload Release (in vitro Cathepsin B assay, 4h) >90%LC-MS/MS
Payload Release (in human plasma, 72h) <10%LC-MS/MS
Monomer Content >95%Size-Exclusion Chromatography (SEC)

Conclusion

This compound is a versatile and highly effective linker for the development of targeted antibody-drug conjugates. Its well-defined structure, incorporating a specific conjugation moiety, a biocompatible spacer, and a protease-cleavable dipeptide, allows for the creation of ADCs with a favorable therapeutic index. A thorough understanding of its chemical properties and the application of robust experimental protocols are essential for the successful design and synthesis of novel bioconjugates for therapeutic and research applications. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this advanced linker technology in their work.

References

The Valine-Glycine Dipeptide in Cleavable Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a chemical bridge connecting these two components, is of paramount importance to the safety and efficacy of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to selectively release the payload upon internalization into target cancer cells. Among the various classes of cleavable linkers, those based on dipeptides have gained significant traction.

This technical guide provides an in-depth exploration of the valine-glycine (Val-Gly) dipeptide as a component of cleavable linkers in ADCs. While the valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) linkers are more extensively documented, the Val-Gly linker is also utilized in the design of ADCs.[1] This guide will delve into the theoretical underpinnings of its cleavage mechanism, present relevant comparative data, provide detailed experimental protocols for its characterization, and offer visual representations of key processes.

The Val-Gly Dipeptide Linker: Structure and Proposed Mechanism of Cleavage

The Val-Gly linker, like other dipeptide linkers, is designed to be a substrate for lysosomal proteases, which are abundant in the intracellular environment of cancer cells. The general structure of a Val-Gly linker within an ADC typically involves a connection to the antibody via a stable moiety and to the cytotoxic payload through a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).

Enzymatic Cleavage by Cathepsins

The primary mechanism for the cleavage of dipeptide linkers is enzymatic hydrolysis by lysosomal cysteine proteases, most notably Cathepsin B and Cathepsin L.[2][3] These enzymes recognize specific amino acid sequences and cleave the peptide bond.

  • P2 and P1 Positions: In the context of dipeptide linkers, the amino acid residue further from the payload (Valine in this case) is designated as the P2 position, while the residue closer to the payload (Glycine) is in the P1 position.

  • Substrate Specificity: Cathepsin B and L exhibit a preference for a hydrophobic amino acid, such as Valine or Phenylalanine, at the P2 position.[4][5] The P1 residue influences the rate of cleavage. While citrulline and lysine (B10760008) are known to facilitate rapid cleavage, other amino acids are also tolerated.[6]

  • Cleavage of the Val-Gly Bond: Based on the known substrate specificities, it is hypothesized that Cathepsin B and/or Cathepsin L recognize the Valine residue at the P2 position. The cleavage is expected to occur at the amide bond between the Glycine (B1666218) (P1) and the PABC spacer. Studies on the cleavage of other peptide sequences have shown that the bond following a glycine residue can be a substrate for certain proteases.[4]

The Self-Immolative Spacer: Traceless Release of the Payload

Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, fully active cytotoxic payload, carbon dioxide, and an aromatic remnant. This "traceless" release is a critical feature for ensuring the consistent and potent activity of the payload inside the cancer cell.

Data Presentation: A Comparative Overview

While specific quantitative data for the Val-Gly linker is not extensively available in peer-reviewed literature, a comparative analysis with the well-characterized Val-Cit and Val-Ala linkers can provide valuable insights. The choice of the P1 amino acid is known to impact cleavage efficiency and hydrophobicity.

Dipeptide LinkerP2 ResidueP1 ResidueKey Characteristics of P1 ResidueExpected Impact on Linker Performance
Val-Cit ValineCitrullineNeutral, polar, not naturally encoded.Widely used and considered a highly efficient substrate for Cathepsin B.[7][]
Val-Ala ValineAlanineSmall, nonpolar.Also an effective substrate for Cathepsin B, with some studies suggesting it may lead to less aggregation in high drug-to-antibody ratio (DAR) conjugates compared to Val-Cit.[]
Val-Gly ValineGlycineSmallest amino acid, achiral, provides flexibility.Theoretically a substrate for cathepsins due to the P2 Valine. The smaller, more flexible Glycine may influence the kinetics of enzyme binding and cleavage. Its impact on plasma stability and overall ADC efficacy requires specific experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an ADC containing a Val-Gly cleavable linker. These are general protocols that should be optimized for the specific antibody, payload, and linker chemistry.

Cathepsin B Cleavage Assay

This assay determines the susceptibility of the Val-Gly linker to cleavage by its target enzyme.

Materials:

  • ADC with Val-Gly linker

  • Human Cathepsin B, recombinant

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quench Solution: Acetonitrile with an internal standard (e.g., a stable isotopically labeled version of the payload)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Activate Cathepsin B by incubating it in the Assay Buffer for 15 minutes at 37°C.

  • In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated Cathepsin B (final concentration, e.g., 1 µM) in Assay Buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a 4-fold excess of cold Quench Solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Calculate the rate of cleavage from the time-course data.

Plasma Stability Assay

This assay evaluates the stability of the ADC linker in human plasma, which is crucial for predicting its in vivo performance.

Materials:

  • ADC with Val-Gly linker

  • Human plasma (pooled, citrated)

  • PBS (pH 7.4)

  • Sample preparation reagents (e.g., for immunoprecipitation or protein precipitation)

  • LC-MS/MS or ELISA-based method for quantification

Procedure:

  • Prepare a stock solution of the ADC.

  • Spike the ADC into human plasma to a final concentration (e.g., 100 µg/mL).

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot of the plasma sample.

  • Process the plasma samples to isolate the ADC and/or the released payload. This may involve protein precipitation followed by LC-MS/MS analysis of the free payload, or an ELISA-based method to quantify the intact ADC.

  • Quantify the amount of intact ADC or released payload at each time point.

  • Calculate the half-life (t½) of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cell-killing activity of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC with Val-Gly linker

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Remove the old medium from the cells and add the ADC or control antibody dilutions.

  • Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is converted to formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the action of an ADC with a cleavable Val-Gly linker.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Val-Gly Linker) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin Cleavage of Val-Gly Linker & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity Cleavage_Workflow start Start: ADC with Val-Gly Linker incubate Incubate with activated Cathepsin B at 37°C start->incubate timepoint Collect aliquots at different time points incubate->timepoint quench Quench reaction with cold acetonitrile timepoint->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS for released payload centrifuge->analyze end End: Determine cleavage rate analyze->end

References

An In-Depth Technical Guide to the Mal-amido-PEG8-val-gly Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-val-gly linker is a sophisticated, cleavable linker system integral to the design of advanced Antibody-Drug Conjugates (ADCs). This linker offers a strategic combination of components, each contributing to the overall stability, solubility, and efficacy of the ADC. It is engineered to remain stable in systemic circulation and to facilitate the specific release of a cytotoxic payload within the target cancer cells. This guide provides a comprehensive technical overview of the linker's core attributes, including its physicochemical properties, synthesis and conjugation protocols, and mechanism of action, to support researchers and drug developers in the field of targeted cancer therapy.

The linker's architecture comprises four key functional units:

  • A Maleimide group for covalent attachment to the antibody.

  • A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and improve pharmacokinetic properties.

  • A valine-glycine (val-gly) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases.

  • A self-immolative p-aminobenzyl alcohol (PAB) spacer that, upon cleavage of the dipeptide, releases the conjugated payload.

Core Components and Physicochemical Properties

The this compound linker is a heterobifunctional linker designed to bridge a monoclonal antibody with a potent cytotoxic drug. Its structure is meticulously crafted to ensure stability in the bloodstream and selective payload release within the tumor microenvironment.

Structural Components
  • Maleimide Group: This functional group provides a highly selective reaction site for the thiol groups of cysteine residues on the antibody, forming a stable thioether bond.[1][2]

  • PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that imparts several favorable characteristics to the ADC. It can improve aqueous solubility, reduce aggregation, and potentially decrease the immunogenicity of the conjugate.[3][4] The PEG8 spacer also influences the pharmacokinetic profile of the ADC, often leading to a longer circulation half-life.[3]

  • Valine-Glycine (val-gly) Dipeptide: This peptide sequence is designed as a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[1][5] The cleavage of this linker is a critical step in the intracellular release of the cytotoxic payload.

  • P-aminobenzyl alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the val-gly (B1587892) dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified active drug.[6]

Physicochemical Data

Quantitative data for the precise this compound linker is not extensively available in the public domain. However, data for structurally similar linkers provide valuable insights into its expected properties.

PropertyValue (for this compound-PAB-OH)Reference
Molecular Formula C40H63N5O15[6]
Molecular Weight 854 g/mol [6]
Purity >98%[6]
Storage Condition -20°C[6]
PropertyValue (for this compound-PAB-PNP)Reference
Molecular Formula C47H66N6O19[7]
Molecular Weight 1019.1 g/mol [7]
XLogP3 -0.1[7]
Polar Surface Area 309 Ų[7]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the linker-drug conjugate, its subsequent conjugation to a monoclonal antibody, and the characterization of the resulting ADC.

Synthesis of this compound-PAB-Drug Conjugate

This protocol is a generalized procedure for the synthesis of a maleimide-functionalized linker and its conjugation to an amine-containing drug, such as Monomethyl Auristatin E (MMAE).

Materials:

  • Maleimide-PEG8-NHS ester

  • Valine-glycine dipeptide

  • p-aminobenzyl alcohol (PAB)

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • HOBt (Hydroxybenzotriazole)

  • Standard purification reagents and equipment (e.g., HPLC)

Procedure:

  • Dipeptide-PAB Formation: React the valine-glycine dipeptide with p-aminobenzyl alcohol in the presence of a coupling agent like HATU and a base such as DIPEA in an organic solvent like DMF.

  • PEGylation: The resulting Val-Gly-PAB is then reacted with Maleimide-PEG8-NHS ester. The NHS ester will react with the amine group of the valine to form a stable amide bond.

  • Drug Conjugation: The free hydroxyl group on the PAB moiety is activated, often by conversion to a p-nitrophenyl (PNP) carbonate. This activated linker is then reacted with the amine group of the cytotoxic drug (e.g., MMAE) to form a carbamate (B1207046) linkage.[4]

  • Purification: The final this compound-PAB-Drug conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

This protocol outlines the steps for conjugating the maleimide-activated linker-drug to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound-PAB-Drug conjugate

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from the interchain disulfide bonds. This is typically achieved by incubation with a reducing agent like TCEP or DTT at 37°C for 30-60 minutes.[8] The molar equivalence of the reducing agent will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).

  • Conjugation: The maleimide-activated linker-drug, dissolved in a co-solvent like DMSO, is added to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.[9]

  • Quenching: The conjugation reaction is stopped by adding a quenching reagent, such as N-acetylcysteine, to react with any excess maleimide-linker-drug.

  • Purification: The resulting ADC is purified to remove unconjugated linker-drug and other impurities. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination.

Materials:

  • Purified ADC

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7, with 20% isopropanol)

Procedure:

  • Sample Preparation: The purified ADC is diluted in Mobile Phase A.

  • HIC Analysis: The sample is injected onto the HIC column. A gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species.[10]

  • Data Analysis: The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The area of each peak is integrated, and the average DAR is calculated based on the weighted average of the peak areas.[11]

Mechanism of Action and Signaling Pathways

The efficacy of an ADC relies on its ability to deliver the cytotoxic payload specifically to cancer cells and release it in its active form.

Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage PAB_Elimination PAB Self-Immolation Cleavage->PAB_Elimination Val-Gly Cleavage Drug_Release Payload Release Active_Drug Active Payload Drug_Release->Active_Drug PAB_Elimination->Drug_Release Target_Interaction Interaction with Intracellular Target (e.g., Tubulin) Active_Drug->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: Intracellular trafficking and payload release of an ADC.

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis, initially forming an endosome.

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including proteases, and characterized by a low pH environment.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the val-gly dipeptide of the linker.[1]

  • Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload in its active form.

  • Induction of Apoptosis: The released payload then interacts with its intracellular target (e.g., tubulin for MMAE), disrupting cellular processes and ultimately leading to apoptotic cell death.

Quantitative Data and Performance Metrics

The performance of an ADC is evaluated based on several key metrics, including stability, drug release kinetics, and in vivo efficacy. As data for the exact this compound linker is limited, the following tables present comparative data for structurally related linkers to provide a frame of reference.

Linker Stability

The stability of the linker is crucial to prevent premature drug release in circulation, which can lead to off-target toxicity.

Linker TypeStability MetricValueSpeciesReference
Val-Cit% Drug Release (21 days)1-2%Mouse, Rat, Human Plasma[12]
Val-Cit% MMAF Loss (14 days)>95%Mouse Plasma[13]
Glu-Val-Cit% MMAF Loss (14 days)~0%Mouse Plasma[13]
CX (triglycyl)Half-life (t1/2)9.9 daysMouse Plasma[6]
SMCC (non-cleavable)Half-life (t1/2)10.4 daysMouse Plasma[6]
In Vitro and In Vivo Efficacy

The length of the PEG spacer can significantly impact both the in vitro cytotoxicity and the in vivo efficacy of an ADC.

Impact of PEG Linker Length on ADC Clearance

LinkerClearance RateSpeciesReference
No PEGHighRat[1]
PEG < 8Moderate to HighRat[1]
PEG ≥ 8LowRat[1]

Impact of PEG Linker Length on In Vitro Cytotoxicity

ConjugateIC50 Reduction (vs. no PEG)Reference
ZHER2-PEG4K-MMAE4.5-fold[14]
ZHER2-PEG10K-MMAE22-fold[14]

Impact of PEG Linker Length on In Vivo Half-Life

ConjugateHalf-life Extension (vs. no PEG)Reference
ZHER2-PEG4K-MMAE2.5-fold[14]
ZHER2-PEG10K-MMAE11.2-fold[14]

Visualization of Workflows and Structures

Visual representations are essential for understanding the complex structures and processes involved in ADC development.

Structure of this compound-PAB Linker

Linker_Structure Maleimide Maleimide Amido Amido Maleimide->Amido PEG8 PEG8 Spacer Amido->PEG8 Val Valine PEG8->Val Gly Glycine Val->Gly Peptide Bond PAB PAB Spacer Gly->PAB Peptide Bond Drug Drug (Payload) PAB->Drug Carbamate Bond Antibody Antibody (Thiol) Antibody->Maleimide Covalent Bond

Caption: Key components of the this compound-PAB linker.

Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Drug_Synth Linker-Drug Synthesis Conjugation ADC Conjugation Linker_Drug_Synth->Conjugation Ab_Reduction Antibody Reduction Ab_Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification HIC_DAR HIC for DAR Purification->HIC_DAR LCMS LC-MS for Identity Purification->LCMS SEC_Aggregation SEC for Aggregation Purification->SEC_Aggregation Stability_Assay Plasma Stability Assay Purification->Stability_Assay In_Vitro_Cyto In Vitro Cytotoxicity Purification->In_Vitro_Cyto In_Vivo_Efficacy In Vivo Efficacy In_Vitro_Cyto->In_Vivo_Efficacy

Caption: Workflow for ADC preparation and evaluation.

Conclusion

The this compound linker represents a highly engineered and versatile platform for the development of next-generation ADCs. Its modular design, incorporating a selective conjugation moiety, a hydrophilic spacer, and a protease-cleavable dipeptide, allows for a fine-tuned balance of stability, solubility, and targeted payload release. While further studies are needed to fully elucidate the quantitative performance of this specific linker, the available data on analogous structures strongly support its potential for creating highly effective and well-tolerated targeted cancer therapeutics. This guide provides a foundational resource for researchers to design and execute experiments aimed at leveraging the unique advantages of this advanced linker technology.

References

An In-depth Technical Guide to Cathepsin-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cathepsin-cleavable linkers, a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into the core mechanism of action, linker chemistry, quantitative performance data, and detailed experimental protocols for their evaluation.

Introduction: The Role of Linkers in Targeted Therapy

Antibody-drug conjugates (ADCs) are a transformative class of anti-cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and must efficiently liberate the active payload upon reaching the target cell.[1][]

Enzyme-cleavable linkers, designed to be substrates for proteases that are overexpressed in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC design.[2][] Among these, linkers susceptible to cleavage by lysosomal cysteine proteases, known as cathepsins, are the most clinically explored and validated.[][5]

Cathepsins: The Target Proteases

Cathepsins are a family of proteases typically found in lysosomes.[] Cathepsin B, a cysteine protease, is a key enzyme in this family and plays a role in intracellular protein degradation.[7] Its expression and activity are frequently upregulated in various cancers, contributing to tumor invasion, metastasis, and angiogenesis.[7][8][9] This overexpression in malignant tissues, combined with its primary localization within the acidic environment of the lysosome (pH 4.5-5.5), makes Cathepsin B an excellent target for triggering ADC payload release specifically within cancer cells.[] While Cathepsin B was initially considered the primary target, studies have shown that other cathepsins, such as K and L, can also process these linkers.[5][][11]

Mechanism of Action: From Internalization to Payload Release

The targeted delivery and release of a payload via a cathepsin-cleavable linker is a multi-step process that begins after the ADC binds to its target antigen on the surface of a cancer cell.[12]

  • Binding and Internalization : The ADC recognizes and binds to a specific antigen on the cancer cell surface.

  • Endocytosis & Trafficking : The ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, into an endosome.[13][14]

  • Lysosomal Fusion : The endosome matures and eventually fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of proteases, including cathepsins.[14]

  • Enzymatic Cleavage : Inside the lysosome, Cathepsin B (or other cathepsins) recognizes and cleaves a specific peptide sequence within the linker.[] The most common sequence is Valine-Citrulline (Val-Cit).[][]

  • Self-Immolation and Release : Cleavage of the peptide bond initiates a cascade, often involving the electronic decomposition of a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][15] This spontaneous fragmentation ensures the complete and traceless release of the unmodified, active cytotoxic payload into the cytoplasm.[12][15]

  • Apoptosis : The released payload can then exert its cytotoxic effect, for example, by disrupting microtubules, leading to cell cycle arrest and apoptosis.[13]

ADC_Payload_Release_Pathway ADC 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking in Endosome Internalization->Endosome Lysosome 5. Endosome-Lysosome Fusion Endosome->Lysosome Cleavage 6. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Release 7. Self-Immolation of PABC Spacer Cleavage->Release Payload 8. Active Payload Released Release->Payload Apoptosis 9. Cytotoxicity & Apoptosis Payload->Apoptosis

ADC Internalization and Payload Release Pathway

Common Cathepsin-Cleavable Linker Chemistries

The design of the peptide sequence is critical for balancing plasma stability with efficient intracellular cleavage.[]

  • Valine-Citrulline (Val-Cit) : This is the most widely used and "gold standard" dipeptide linker.[][16] It demonstrates excellent stability in human plasma while being an efficient substrate for cathepsin B.[] Two FDA-approved ADCs, Adcetris® and Polivy®, utilize a Val-Cit linker.[]

  • Valine-Alanine (Val-Ala) : This dipeptide is also a substrate for cathepsin B and is used in some clinical candidates.[][] It has shown comparable performance to Val-Cit in terms of stability and cleavage efficiency.[]

  • Gly-Gly-Phe-Gly (GGFG) : This tetrapeptide linker is notably used in the ADC drug Enhertu®.[][17] It is cleaved by Cathepsin L with high efficiency.[17]

  • Next-Generation Linkers : Research has focused on modifying the standard dipeptides to improve specificity and stability, especially in preclinical rodent models where Val-Cit can show poor plasma stability.[16][18] Examples include adding a glutamic acid residue (Glu-Val-Cit) or developing non-peptidic, peptidomimetic linkers like cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit to enhance specificity for Cathepsin B.[][15]

Quantitative Data Summary

The performance of a linker is defined by its cleavage rate by the target enzyme and its stability in plasma. The following tables summarize available quantitative data for different linker types.

Table 1: Cathepsin B Cleavage Kinetics of Linker-Fluorophore Conjugates

Linker Sequence Substrate kcat (s⁻¹) KM (µM) kcat/KM (M⁻¹s⁻¹) Source
Val-Cit Z-Val-Cit-AMC 0.8 15 53,000 [16]*
Lys-Lys Z-Lys-Lys-AMC 2.1 25 84,000 [16]*
Phe-Lys Z-Phe-Lys-AMC 0.6 10 60,000 []*

Note: Values are derived from studies using fluorogenic model substrates (AMC: 7-amino-4-methylcoumarin) and may vary based on the conjugated payload and experimental conditions.

Table 2: Plasma Stability of Various Linker Chemistries

Linker Type Species Incubation Time % Intact ADC / % Cleavage Source
Val-Cit-PABC Human 7 days High stability reported []
Val-Cit-PABC Mouse 24 hours Susceptible to cleavage by Ces1C [18]
Glu-Val-Cit Mouse 24 hours Enhanced stability vs. Val-Cit [15]
Asp-Val-Cit (CF₃-Thiazole) Mouse 24 hours ~6% cleavage [11]

| Asp-Val-Cit (CF₃-Thiazole) | Human | 24 hours | ~4% cleavage |[11] |

Experimental Protocols

Evaluating the performance of cathepsin-cleavable linkers requires a series of well-defined assays to measure enzymatic cleavage, stability in biological matrices, and cytotoxic efficacy.

In Vitro Cathepsin Cleavage Assay

This assay quantifies the rate at which a linker is cleaved by purified cathepsin B, often using a fluorogenic substrate or by measuring payload release from an ADC via HPLC or LC-MS.

Cleavage_Assay_Workflow Prep 1. Reagent Preparation Activation 2. Cathepsin B Activation (with DTT) Prep->Activation Reaction 3. Initiate Reaction (Add ADC/Substrate) Activation->Reaction Incubate 4. Incubate at 37°C (pH 5.0-5.5) Reaction->Incubate Measure 5. Measure Product Formation (Fluorescence or LC-MS) Incubate->Measure Analyze 6. Data Analysis (Calculate Cleavage Rate) Measure->Analyze

Experimental Workflow for In Vitro Cleavage Assay

Methodology:

  • Reagent Preparation :

    • Assay Buffer : Prepare a 25 mM MES buffer, adjusting the pH to 5.0-5.5 to mimic the lysosomal environment.[7]

    • Activation Buffer : To the Assay Buffer, add Dithiothreitol (DTT) to a final concentration of 5 mM. This buffer must be prepared fresh.[7][19]

    • Enzyme Solution : Reconstitute lyophilized recombinant human Cathepsin B in the Activation Buffer to a working concentration (e.g., 10 µg/mL).[7]

    • Substrate/ADC Solution : Dissolve the ADC or fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in Assay Buffer to the desired final concentration.[7][20]

  • Enzyme Activation : Incubate the Cathepsin B solution at room temperature for 15 minutes to ensure the activation of the enzyme's catalytic cysteine residue.[7][19]

  • Reaction Initiation : In a 96-well microplate, add the activated Cathepsin B solution to the wells. To initiate the reaction, add the substrate/ADC solution. Include a control with buffer instead of the enzyme.[7]

  • Measurement :

    • For fluorogenic substrates, immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., Excitation: 348 nm, Emission: 440 nm).[20]

    • For ADCs, incubate the reaction at 37°C. At various time points, quench the reaction and analyze the samples by LC-MS to quantify the released payload.[19]

  • Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the product formation vs. time plot.[7]

ADC Plasma Stability Assay

This assay is crucial for predicting the in vivo behavior of an ADC by measuring its stability and the extent of premature payload release in plasma.[21][22]

Plasma_Stability_Workflow Incubate 1. Incubate ADC in Plasma (Human, Mouse, etc.) at 37°C Sample 2. Collect Aliquots at Time Points (0, 24, 48h...) Incubate->Sample Process 3. Process Samples (e.g., Immunocapture of ADC) Sample->Process Analyze 4. Analyze Samples via ELISA or LC-MS Process->Analyze Quantify 5. Quantify - Total Antibody - Conjugated Antibody - Free Payload Analyze->Quantify

Experimental Workflow for ADC Plasma Stability Assay

Methodology:

  • Incubation : Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.[23]

  • Time Points : Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 4, 8, 24, 48, 96, 144 hours).[23]

  • Sample Analysis : The amount of intact ADC, total antibody, and released payload can be measured using several techniques:

    • ELISA : Use a sandwich ELISA to measure the concentration of total antibody (capturing with an anti-human Fc antibody) and conjugated antibody (capturing with an anti-human Fc antibody and detecting with an anti-drug antibody).[22] The difference indicates the extent of drug deconjugation.

    • LC-MS : Use Liquid Chromatography-Mass Spectrometry to quantify the amount of free payload in the plasma or to determine the average drug-to-antibody ratio (DAR) of the remaining ADC over time.[21][24] Immunocapture can be used to isolate the ADC from plasma proteins before analysis.[25]

  • Data Analysis : Plot the percentage of remaining conjugated ADC or the increase in free payload over time to determine the stability profile and half-life of the ADC in plasma.

Cell-Based Cytotoxicity Assay

This assay determines the potency (IC₅₀) of an ADC on antigen-positive cancer cells, confirming that the linker is cleaved and the payload is effectively released to induce cell death.[26]

Cytotoxicity_Assay_Workflow Seed 1. Seed Antigen-Positive Cells in 96-well Plate Treat 2. Add Serial Dilutions of ADC Seed->Treat Incubate 3. Incubate for 48-144 hours Treat->Incubate MTT 4. Add Viability Reagent (e.g., MTT) Incubate->MTT Incubate2 5. Incubate for 1-4 hours MTT->Incubate2 Solubilize 6. Solubilize Formazan (B1609692) Crystals (add SDS) Incubate2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate 8. Plot Dose-Response Curve & Calculate IC50 Read->Calculate

Experimental Workflow for Cytotoxicity (MTT) Assay

Methodology (MTT Assay Example):

  • Cell Seeding : Seed target cells (antigen-positive) and control cells (antigen-negative) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[27]

  • ADC Treatment : Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a control.[27]

  • Incubation : Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72 to 144 hours).[27]

  • Viability Measurement :

    • Add a tetrazolium dye solution (e.g., MTT) to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[26][27]

    • Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[27]

  • Data Acquisition : Read the absorbance of each well at 570 nm using a microplate reader.[27]

  • Data Analysis : Subtract the background absorbance, normalize the data to the untreated control wells, and plot the cell viability (%) against the ADC concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).[26][28]

References

The Lynchpin of Efficacy: A Technical Guide to Self-Immolative Spacers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of potent cytotoxic agents delivered with the precision of monoclonal antibodies. Central to the success of this therapeutic modality is the sophisticated design of the linker that bridges the antibody and the payload. Among the most critical components of modern linkers are self-immolative spacers, molecular constructs engineered for conditional release of the drug in its active form within the target cell. This guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of self-immolative spacers in ADC development.

The Fundamental Role of Self-Immolative Spacers

Self-immolative spacers are inert chemical moieties that, upon a specific triggering event, undergo a rapid and irreversible electronic cascade or intramolecular cyclization to release the conjugated drug.[1][2][3] This "self-immolation" is a one-way reaction, ensuring that the liberated payload cannot be re-conjugated, thereby maximizing its cytotoxic potential within the tumor cell. The primary functions of these spacers are to:

  • Ensure Stability in Circulation: The linker, including the self-immolative spacer, must be robust enough to prevent premature drug release in the systemic circulation, which could lead to off-target toxicity and a diminished therapeutic window.[4][5]

  • Facilitate Efficient Payload Release: Following internalization of the ADC into the target cancer cell and cleavage of a trigger moiety (e.g., by lysosomal enzymes), the self-immolative spacer orchestrates the swift and complete liberation of the active drug.[2][3]

  • Enable Traceless Cleavage: Ideally, the spacer fragments into small, non-toxic byproducts, leaving the payload in its native, unmodified, and fully active state.

Mechanisms of Self-Immolation: A Closer Look

The release of the cytotoxic payload is predicated on the specific chemical design of the self-immolative spacer. The two predominant mechanisms are 1,6-elimination, famously employed by the para-aminobenzyl carbamate (B1207046) (PABC) spacer, and intramolecular cyclization.

The PABC Spacer: The Gold Standard of 1,6-Elimination

The PABC spacer is a cornerstone of ADC technology and is integral to several clinically approved ADCs.[4] Its mechanism is initiated by the enzymatic cleavage of a linked peptide (e.g., valine-citrulline) by lysosomal proteases like cathepsin B. This cleavage unmasks an aniline (B41778) nitrogen, triggering a cascade of electron rearrangement that results in the release of the payload.

The key steps are as follows:

  • Enzymatic Cleavage: The ADC, having been internalized into the target cell's lysosome, is exposed to cathepsin B, which cleaves the amide bond of the dipeptide linker.

  • Electron Cascade: The newly exposed amino group of the PABC moiety initiates a 1,6-elimination reaction. The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the cleavage of the carbamate bond holding the drug.

  • Payload Release: This electronic rearrangement results in the release of the unmodified drug, carbon dioxide, and aza-quinone methide.[6]

PABC_Mechanism cluster_ADC ADC in Lysosome cluster_Cleavage Enzymatic Cleavage cluster_Elimination 1,6-Elimination cluster_Release Payload Release ADC Antibody-Linker-PABC-Payload Cleaved_ADC Unmasked Aniline ADC->Cleaved_ADC Cathepsin B Intermediate Electron Cascade Intermediate Cleaved_ADC->Intermediate Spontaneous Payload Active Payload Intermediate->Payload Byproducts CO2 + Aza-quinone Methide Intermediate->Byproducts Cyclization_Mechanism cluster_Initial Triggered Spacer cluster_Cyclization Intramolecular Cyclization cluster_Release Payload Release Initial_State Unmasked Nucleophile Cyclized_Intermediate Ring Formation Initial_State->Cyclized_Intermediate Spontaneous Attack Released_Payload Active Payload Cyclized_Intermediate->Released_Payload Cyclized_Byproduct Stable Cyclic Byproduct Cyclized_Intermediate->Cyclized_Byproduct HIC_Workflow cluster_Prep Sample Preparation cluster_HIC HIC-HPLC cluster_Analysis Data Analysis Prep Dilute ADC in High-Salt Buffer Injection Inject Sample Prep->Injection Separation Gradient Elution (Decreasing Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Weighted Average DAR Integration->Calculation Cytotoxicity_Workflow cluster_Setup Assay Setup cluster_Incubation Incubation cluster_Measurement Viability Measurement cluster_Analysis Data Analysis Seeding Seed Cells in 96-well Plate Treatment Add Serial Dilutions of ADC and Controls Seeding->Treatment Incubate Incubate for 72-120 hours Treatment->Incubate Reagent Add MTT or XTT Reagent Incubate->Reagent Absorbance Measure Absorbance Reagent->Absorbance Normalization Normalize Data to Controls Absorbance->Normalization IC50 Calculate IC50 Normalization->IC50

References

An In-depth Technical Guide to Hydrophilic Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[1] Historically, hydrophobic linkers were common, but their use often leads to challenges such as ADC aggregation, rapid clearance from circulation, and limitations on the number of drug molecules that can be attached per antibody, known as the drug-to-antibody ratio (DAR).[2]

Hydrophilic linkers have gained significant attention for their ability to overcome these limitations. By increasing the overall hydrophilicity of the ADC, these linkers can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of the core types of hydrophilic linkers, their impact on ADC properties, and the experimental methodologies used for their evaluation.

Core Principles of Hydrophilic Linkers in ADCs

The primary function of a hydrophilic linker is to mitigate the hydrophobicity of the cytotoxic payload. Many potent anticancer drugs are highly hydrophobic, and their conjugation to an antibody can lead to the formation of aggregates, which can trigger immunogenicity and lead to rapid clearance from the bloodstream.[4] Hydrophilic linkers, by creating a hydration shell around the ADC, improve its solubility and stability.[3] This enhanced stability allows for the development of ADCs with higher DARs, potentially leading to greater efficacy.[2]

The mechanism of action for an ADC with a hydrophilic linker follows a multi-step process:

  • Systemic Circulation: The ADC circulates in the bloodstream. The hydrophilic linker helps to prolong its circulation half-life by reducing clearance by the reticuloendothelial system.[3]

  • Tumor Targeting: The antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved by specific mechanisms (e.g., enzymatic cleavage in the lysosome), releasing the cytotoxic payload.[5]

  • Cytotoxicity: The released payload exerts its cell-killing effect, leading to apoptosis of the cancer cell.[6]

ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell A ADC in Circulation B Reduced Clearance A->B Hydrophilic Linker C Antibody Binding to Tumor Antigen B->C Tumor Targeting D Internalization (Endocytosis) C->D E Lysosomal Trafficking D->E F Linker Cleavage & Payload Release E->F G Payload Induces Apoptosis F->G

A general overview of the mechanism of action for an Antibody-Drug Conjugate (ADC).

Types of Hydrophilic Linkers

Several classes of hydrophilic linkers have been developed, each with distinct chemical properties and applications.

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is the most widely used component for creating hydrophilic linkers. PEG is a polymer of ethylene (B1197577) oxide and is known for its biocompatibility, water solubility, and lack of immunogenicity. PEG linkers can be incorporated in various lengths and architectures (linear or branched) to fine-tune the properties of the ADC.[7]

Key Advantages of PEG Linkers:

  • Improved Solubility and Reduced Aggregation: PEG chains create a hydration shell that significantly enhances the solubility of the ADC and prevents aggregation, even at high DARs.[2]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[3]

  • Higher Achievable DARs: The ability of PEG to mitigate hydrophobicity allows for the conjugation of more payload molecules per antibody without compromising stability.[2]

Sulfonate Linkers

Incorporating negatively charged sulfonate groups into the linker is another effective strategy to increase hydrophilicity. These linkers can improve the solubility and reduce the aggregation of ADCs.[] The synthesis of these linkers often involves the use of sulfo-N-hydroxysuccinimide (sulfo-NHS) esters, which are water-soluble and react with primary amines on the antibody.[]

Key Advantages of Sulfonate Linkers:

  • High Hydrophilicity: The ionic nature of the sulfonate group provides a significant increase in water solubility.

  • Reduced Aggregation: Similar to PEG linkers, sulfonate linkers can help prevent the aggregation of hydrophobic ADCs.[4]

Carbohydrate-Based Linkers

The native glycans on the Fc region of an antibody can be chemically or enzymatically modified to serve as conjugation sites for hydrophilic linkers. This approach not only provides a site-specific conjugation strategy but also introduces a hydrophilic component to the ADC.[10] Glucuronide linkers, for example, are cleaved by the lysosomal enzyme β-glucuronidase and have been shown to reduce aggregation compared to other linker types.[10][]

Key Advantages of Carbohydrate-Based Linkers:

  • Site-Specific Conjugation: Targeting the glycans allows for the production of more homogeneous ADCs with a defined DAR.

  • Inherent Hydrophilicity: The carbohydrate moiety itself is hydrophilic, contributing to the overall solubility of the ADC.

  • Reduced Aggregation: Glucuronide-linked conjugates have demonstrated minimal aggregation.[10]

Data Presentation: Comparative Performance of Hydrophilic Linkers

The choice of linker significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from various studies to facilitate a comparison between different linker technologies.

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)Reference(s)
Hydrophobic (e.g., SMCC)~4>5%[3]
Short PEG (e.g., PEG4)~8<2%[3]
Long PEG (e.g., PEG24)~8<1%[3]
GlucuronideNot specified<5%[10]
Dipeptide (Val-Cit)Not specifiedUp to 80%[10]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeCell LineIC50 (nM)Reference(s)
Hydrophobic LinkerKarpas-299~0.67[7]
PEG2 LinkerKarpas-299~0.67[7]
PEG4 LinkerKarpas-299~0.67[7]
PEG8 LinkerKarpas-299~0.67[7]
PEG12 LinkerKarpas-299~0.67[7]
PEG24 LinkerKarpas-299~0.67[7]
Sulfatase-cleavableHER2+ cells0.061 - 0.111[12]
Non-cleavableHER2+ cells0.609[12]
ZHER2-SMCC-MMAE (No PEG)NCI-N8721.3[2]
ZHER2-PEG4K-MMAENCI-N8795.8[2]
ZHER2-PEG10K-MMAENCI-N87468.2[2]

Table 3: In Vivo Performance of ADCs with Different Linkers

Linker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Reference(s)
Hydrophobic Linker40-603-5[3]
Short PEG Linker60-805-7[3]
Long PEG Linker>807-10[3]
CX-DM1 (hydrophilic peptide)More active than SMCC-DM1 at a lower dose9.9[12]
SMCC-DM1 (hydrophobic)Less active than CX-DM1 at a higher dose10.4[12]
Silyl ether linker-MMAEExhibited a better therapeutic effect than monoclonal antibody>7[12]

Experimental Protocols

The evaluation of ADCs with hydrophilic linkers involves a series of key experiments to characterize their synthesis, stability, and efficacy.

Synthesis of a PEGylated Linker and ADC Conjugation

This protocol outlines the synthesis of a heterobifunctional PEG linker and its conjugation to an antibody.

ADC_Synthesis_Workflow cluster_synthesis Linker Synthesis & Conjugation cluster_purification Purification & Characterization A Synthesize PEGylated Drug-Linker C Conjugation Reaction A->C B Reduce Antibody Disulfide Bonds B->C D Purify ADC (e.g., HIC) C->D E Characterize ADC (DAR, Purity) D->E Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis A Incubate ADC in Plasma (e.g., 37°C) B Collect Aliquots at Different Time Points A->B C Immunocapture of ADC from Plasma B->C D Enzymatic Digestion (optional) C->D E LC-MS/MS Analysis D->E F Quantify Intact ADC and Free Payload E->F

References

Navigating the Plasma Proteome: An In-depth Technical Guide to the Stability of the Mal-amido-PEG8-val-gly Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mal-amido-PEG8-val-gly linker is a critical component in the design of antibody-drug conjugates (ADCs), meticulously engineered to ensure the stable transit of a cytotoxic payload through the systemic circulation and its specific release at the target site. This guide provides a comprehensive analysis of the linker's stability in human plasma, dissecting the contribution of each of its constituent parts—the maleimide (B117702) group, the polyethylene (B3416737) glycol (PEG) spacer, and the dipeptide cleavable unit—to its overall performance.

The Architecture of Stability: Deconstructing the this compound Linker

The linker's design represents a sophisticated balance between stability in the bloodstream and controlled payload release within the tumor microenvironment. Each component plays a distinct role:

  • Maleimide (Mal): This functional group facilitates the covalent attachment of the linker to thiol (-SH) groups on cysteine residues of the antibody. The resulting thioether bond is the primary point of connection and a critical determinant of ADC stability.

  • Amido Group: This group connects the maleimide to the PEG spacer, contributing to the overall structural integrity of the linker.

  • Polyethylene Glycol (PEG8): The eight-unit PEG chain serves as a hydrophilic spacer. It enhances the solubility and biocompatibility of the ADC, potentially reducing immunogenicity and improving pharmacokinetic properties.[]

  • Valine-Glycine (val-gly): This dipeptide sequence is designed as a substrate for specific intracellular proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][3] This enzymatic cleavage is the intended mechanism for payload release.

Plasma Stability Profile: A Component-by-Component Analysis

The overall plasma stability of the this compound linker is a composite of the stabilities of its individual components.

The Maleimide-Thiol Conjugate: A Point of Potential Vulnerability and Engineered Stability

The bond formed between the maleimide group and a cysteine residue on the antibody is a stable thioether linkage. However, it is susceptible to a retro-Michael reaction, which can lead to premature deconjugation of the linker-payload from the antibody.[4] This can result in off-target toxicity and a diminished therapeutic window. Studies have shown that for some maleimide-containing ADCs, a payload drop-off of 50-75% can be observed in plasma over a period of 7-14 days.[]

To counteract this instability, the succinimide (B58015) ring formed upon conjugation can undergo hydrolysis to form a more stable ring-opened succinamic acid derivative.[6][7] This hydrolysis "locks" the linker onto the antibody, significantly reducing the rate of the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the local chemical environment on the antibody.

The PEG8 Spacer: A Shield of Solubility and Stability

The polyethylene glycol (PEG) component is generally considered to be highly stable in the bloodstream. Its primary role is to improve the pharmacokinetic properties of the ADC by increasing its hydrophilicity.[] This can shield the payload from the surrounding microenvironment, potentially reducing non-specific interactions and degradation.

The Valine-Glycine Dipeptide: Resisting Premature Cleavage

Dipeptide linkers, such as valine-glycine, are specifically designed to be stable in the systemic circulation while being susceptible to cleavage by proteases found at high concentrations within the lysosomes of target cells.[][3] Peptide-based linkers generally exhibit good systemic stability due to the presence of serum protease inhibitors and a physiological pH that is not optimal for the activity of many proteases.[] The valine-glycine linker is recognized and cleaved by enzymes like Cathepsin B, which are abundant in the tumor microenvironment.[]

Quantitative Data on Linker Stability

Linker Component/TypeMatrixIncubation Time% Intact Conjugate / Half-lifeKey FindingsReference
Maleimide-Cysteine ConjugateRat Serum2 weeks~50% payload lossDemonstrates susceptibility to retro-Michael addition.[8]
Maleimide-PEG Conjugate1 mM Glutathione, 37°C7 days>90% (for sulfone-PEG)Sulfone-based maleimide alternatives show significantly higher stability.[4]
Valine-Citrulline (VCit) LinkerHuman Plasma28 daysNo significant degradationDemonstrates high stability of the peptide bond in human plasma.[9]
Valine-Citrulline (VCit) LinkerMouse Plasma-UnstableSusceptible to cleavage by mouse carboxylesterase Ces1c, highlighting species differences.[10][11]
Glutamic acid-Valine-Citrulline (EVCit)Mouse Plasma-Highly stableAddition of a charged amino acid at the P3 position enhances mouse plasma stability.[9][10]
General Peptide LinkersHuman Plasma48 hours~3-fold improvement with optimizationLinker optimization can significantly improve plasma stability.[]

It is important to note that direct comparisons of stability data across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Experimental Protocols for Assessing Plasma Stability

The following are detailed methodologies for key experiments cited in the evaluation of linker stability.

Protocol 1: Mass Spectrometry-Based Analysis of ADC Stability in Plasma

Objective: To assess the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma by monitoring the change in the drug-to-antibody ratio (DAR).[4][12]

Materials and Reagents:

  • Purified ADC

  • Human or mouse plasma

  • Protein A or Protein G magnetic beads

  • Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)

  • Reduction Agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

Procedure:

  • Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.

  • Incubate the plasma sample at 37°C.

  • At desired time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.

  • Immunoaffinity Capture: Add Protein A/G magnetic beads to the plasma aliquot and incubate with gentle mixing for 1 hour at 4°C to capture the ADC.

  • Wash the beads with Wash Buffer to remove unbound plasma proteins.

  • Elution: Elute the intact ADC from the beads using the Elution Buffer.

  • Reduction (for DAR analysis by reduced mass): The eluted ADC can be treated with a reducing agent to separate the heavy and light chains.

  • LC-MS Analysis: Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[12]

Protocol 2: Quantification of Released Payload from Plasma

Objective: To determine the amount of free payload released from an ADC in plasma over time.[13]

Materials and Reagents:

  • Purified ADC

  • Human or mouse plasma

  • Protein A or Protein G magnetic beads

  • Enzyme for linker cleavage (if applicable, e.g., Papain for a specific linker)

  • Internal Standard (e.g., a stable isotope-labeled version of the payload)

  • Extraction Solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system with a suitable column

Procedure:

  • Incubate the ADC in plasma at 37°C as described in Protocol 1.

  • At each time point, capture the ADC using Protein A/G magnetic beads.

  • For total bound payload measurement: After washing, treat the beads with an enzyme that cleaves the linker to release the payload.

  • For free payload measurement: Analyze the supernatant from the bead capture step.

  • Add an internal standard to the released payload sample or the supernatant.

  • Extract the payload using an appropriate extraction solvent.

  • Analyze the extracted sample by LC-MS/MS to quantify the amount of released payload.

  • Generate a calibration curve using known concentrations of the payload to determine the concentration in the plasma samples. An increase in free payload over time indicates linker instability.

Visualizing Linker Cleavage and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the function and analysis of the this compound linker.

G Mechanism of Intracellular Cleavage cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (this compound-Payload) Cleaved_ADC Cleaved Linker ADC->Cleaved_ADC Cathepsin B Payload Released Payload Cleaved_ADC->Payload Self-immolation

Caption: Intracellular cleavage of the val-gly (B1587892) linker by Cathepsin B.

G Experimental Workflow for Plasma Stability cluster_workflow start Spike ADC into Plasma incubate Incubate at 37°C start->incubate aliquot Take Aliquots at Time Points incubate->aliquot capture Immunoaffinity Capture (Protein A/G) aliquot->capture analyze LC-MS Analysis (DAR or Free Payload) capture->analyze data Determine Stability Profile analyze->data

Caption: Workflow for assessing ADC plasma stability.

Conclusion and Future Perspectives

The this compound linker is a well-designed system that leverages the distinct chemical properties of its components to achieve a favorable stability profile for ADCs. While the maleimide-thiol linkage presents a potential liability, the stabilizing effect of succinimide ring hydrolysis and the inherent stability of the PEG and dipeptide components in plasma contribute to its overall utility.

Future advancements in linker technology may focus on developing maleimide alternatives with enhanced stability against retro-Michael reactions or designing novel peptide sequences with even greater resistance to plasma proteases while maintaining sensitivity to intracellular enzymes. The continued refinement of analytical techniques will also be crucial for obtaining more precise quantitative data on linker stability, ultimately leading to the development of safer and more effective antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols for Mal-amido-PEG8-val-gly Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of a maleimide-functionalized linker, Mal-amido-PEG8-val-gly, to antibodies for the development of antibody-drug conjugates (ADCs). The protocol outlines the necessary steps from antibody preparation to the final purification and characterization of the ADC.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the drug is a critical component that influences the efficacy, stability, and safety of the ADC.[1][2][] The this compound linker is a cleavable linker system with several advantageous features:

  • Maleimide (B117702) Group: Enables covalent attachment to thiol groups on cysteine residues of the antibody through a Michael addition reaction.[][5] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[]

  • PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the ADC, potentially improving its pharmacokinetic properties.[][6]

  • Val-Gly Dipeptide: This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[7][8][9] This ensures targeted release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.[7]

This protocol provides a general framework for the conjugation process. Researchers may need to optimize specific parameters, such as the molar excess of the linker and the reaction conditions, for their particular antibody and payload.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierNotes
Monoclonal Antibody (mAb)-In a suitable buffer (e.g., PBS), free of primary amines and thiols.
This compound-Payload-The cytotoxic payload should be pre-conjugated to the linker.
Tris(2-carboxyethyl)phosphine (TCEP)-Reducing agent for antibody disulfide bonds.
Phosphate Buffered Saline (PBS), pH 7.2-7.4-Conjugation and storage buffer.
EDTA (ethylenediaminetetraacetic acid)-To chelate metal ions that can catalyze thiol oxidation.
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)-For dissolving the this compound-Payload.
Quenching Reagent (e.g., N-acetylcysteine)-To cap unreacted maleimide groups.
Desalting Columns (e.g., Sephadex G-25)-For buffer exchange and removal of excess reagents.
Size-Exclusion Chromatography (SEC) Column-For purification of the final ADC.
UV-Vis Spectrophotometer-For determining protein concentration and drug-to-antibody ratio (DAR).
HPLC-HIC (Hydrophobic Interaction Chromatography)-For analyzing DAR distribution.
Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 2 mM EDTA, pH 7.4).

  • TCEP Addition: Add a 10- to 50-fold molar excess of TCEP to the antibody solution.[6] The optimal molar ratio should be determined empirically to achieve the desired number of free thiols per antibody.

  • Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.[10]

  • Removal of TCEP: Immediately before the conjugation step, remove the excess TCEP using a desalting column equilibrated with conjugation buffer. It is crucial to proceed to the next step promptly to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation Reaction

This protocol details the reaction between the reduced antibody and the maleimide-functionalized linker-payload.

  • Linker-Payload Preparation: Immediately before use, dissolve the this compound-Payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker-payload to the reduced antibody solution.[11] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid antibody denaturation.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[6]

  • Quenching: Add a 20-fold molar excess of a quenching reagent, such as N-acetylcysteine, over the maleimide linker-payload to cap any unreacted maleimide groups.[13] Incubate for an additional 30 minutes.

Protocol 3: Purification and Characterization of the ADC

This protocol outlines the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.[6]

  • Concentration Measurement: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

  • DAR Determination: The drug-to-antibody ratio can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law.

  • Analysis of DAR Distribution: Analyze the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) using hydrophobic interaction chromatography (HIC-HPLC).[14]

Data Presentation

The following table summarizes typical quantitative data obtained during an ADC conjugation experiment. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.

ParameterTypical Value/RangeMethod of Determination
Antibody Concentration5-10 mg/mLUV-Vis (A280)
Molar Ratio (TCEP:Antibody)10-50:1-
Molar Ratio (Linker-Payload:Antibody)5-20:1-
Average Drug-to-Antibody Ratio (DAR)2-4UV-Vis Spectrophotometry, HIC-HPLC
Conjugation Efficiency> 90%HIC-HPLC
Monomer Purity> 95%SEC-HPLC

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Antibody in Conjugation Buffer C Antibody Reduction (TCEP) A->C B This compound-Payload in DMSO/DMF E Conjugation Reaction B->E D Removal of Excess TCEP (Desalting Column) C->D D->E F Quenching (N-acetylcysteine) E->F G Purification (SEC) F->G H Characterization (UV-Vis, HIC-HPLC) G->H I Final ADC H->I

Caption: Workflow for the conjugation of this compound-Payload to an antibody.

Mechanism of Action: Intracellular Cleavage

G cluster_cell Target Cancer Cell cluster_process Internalization & Trafficking cluster_release Payload Release A ADC Binds to Surface Antigen B Endocytosis A->B C Trafficking to Lysosome B->C D Lysosome C->D E Cathepsin B Cleavage of Val-Gly Linker D->E F Released Cytotoxic Payload E->F G Cell Death F->G

Caption: Mechanism of intracellular payload release from a Val-Gly linker-based ADC.

References

Application Notes and Protocols for Mal-amido-PEG8-val-gly: A Step-by-Step Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG8-val-gly is a sophisticated, cleavable linker used in the development of antibody-drug conjugates (ADCs). This linker system is designed to provide a stable linkage between a monoclonal antibody and a cytotoxic payload during systemic circulation, followed by controlled release of the drug within the target cancer cell. Its architecture incorporates a maleimide (B117702) group for site-specific conjugation to cysteine residues on the antibody, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility, and a dipeptide sequence (valine-glycine) that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism aims to maximize the therapeutic window of the ADC by concentrating the cytotoxic payload at the site of action and minimizing off-target toxicity.

These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of ADCs. Detailed protocols for conjugation, characterization, and in vitro efficacy testing are presented to assist researchers in harnessing the full potential of this advanced linker technology.

Chemical Structure and Properties

PropertyValueReference
Chemical Name This compoundBroadPharm[2]
Molecular Weight ~748.8 g/mol BroadPharm[2]
Purity ≥95%BroadPharm[2]
Storage -20°C in a dry, dark environmentBroadPharm[2]
Solubility Soluble in DMSO, DMFMedKoo Biosciences[3]

Mechanism of Action

The this compound linker facilitates the targeted delivery and controlled release of a cytotoxic payload through a multi-step process. This process begins with the systemic administration of the ADC and culminates in the intracellular release of the active drug.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Intracellular Compartments cluster_effect Cellular Effect ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen Overexpression) Endosome Endosome Binding->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Released Lysosome->Payload 4. Cleavage of Val-Gly Linker Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: General mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-reactive linker-payload, where the payload is first attached to the this compound linker, to a monoclonal antibody via maleimide chemistry. This method targets the cysteine residues within the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload conjugate

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine

  • Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 2 mM EDTA, pH 7.5)

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Reduction (Partial):

    • To achieve a desired drug-to-antibody ratio (DAR), partially reduce the interchain disulfide bonds of the mAb.

    • Incubate the mAb (e.g., 5 mg/mL) with a 2-5 molar excess of TCEP in reaction buffer at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized for the specific mAb.

    • Remove excess TCEP using a desalting column or TFF, exchanging the buffer to the reaction buffer.

  • Conjugation Reaction:

    • Dissolve the this compound-payload in an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Add a 1.5 to 5-fold molar excess of the linker-payload solution to the reduced mAb solution. The final concentration of the organic solvent should typically be below 10% (v/v).

    • Incubate the reaction mixture at 4°C for 12-16 hours or at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.

    • The final ADC should be in a formulation buffer suitable for storage and downstream applications.

Conjugation_Workflow mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Quenching Quenching (N-acetylcysteine) Crude_ADC->Quenching Quenched_ADC Quenched ADC Quenching->Quenched_ADC Purification Purification (SEC or TFF) Quenched_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Figure 2: Experimental workflow for antibody-drug conjugation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

Method 1: Hydrophobic Interaction Chromatography (HIC)

  • Principle: The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. HIC separates ADC species based on the number of conjugated drug-linkers.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks.

    • Calculate the average DAR by integrating the peak areas for each species and weighting them by their respective drug load.

Method 2: Mass Spectrometry (MS)

  • Principle: LC-MS can be used to determine the molecular weights of the different ADC species. The mass difference between the unconjugated antibody and the conjugated species corresponds to the mass of the attached drug-linkers.

  • Procedure:

    • (Optional) Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.

    • Inject the ADC onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.

    • Deconvolute the resulting mass spectrum to obtain the masses of the different DAR species.

    • Calculate the average DAR based on the relative abundance of each species.

Representative Data:

ParameterValue
Average DAR (HIC) 3.8
Average DAR (LC-MS) 3.9
DAR Distribution (HIC) DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5%
Conjugation Efficiency >90%
Note: The data presented in this table is representative and may vary depending on the specific antibody, payload, and conjugation conditions.
Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the in vitro potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control to determine the percentage of cell viability.

    • Plot the cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Representative In Vitro Cytotoxicity Data:

CompoundCell Line (Antigen-Positive) IC50 (nM)Cell Line (Antigen-Negative) IC50 (nM)
ADC 1.5>1000
Unconjugated Antibody >1000>1000
Free Drug 0.10.1
Note: The data presented in this table is representative and may vary depending on the specific ADC and cell lines used.

Signaling Pathway of a Hypothetical HER2-Targeted ADC with a Tubulin Inhibitor Payload

This diagram illustrates the intracellular signaling cascade following the internalization of a hypothetical ADC targeting the HER2 receptor and carrying a tubulin inhibitor payload like MMAE.

ADC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_ADC HER2-ADC Complex Internalization Internalization & Lysosomal Trafficking HER2_ADC->Internalization Payload_Release Payload Release (e.g., MMAE) Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Cascade Apoptotic Cascade Activation G2M_Arrest->Apoptosis_Cascade Apoptosis Apoptosis Apoptosis_Cascade->Apoptosis

Figure 3: Signaling pathway of a hypothetical HER2-targeted ADC.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a balance of stability and controlled, targeted drug release. The protocols and data presented in these application notes provide a framework for the successful implementation of this linker in the development of novel and effective antibody-drug conjugates. As with any bioconjugation strategy, optimization of the reaction conditions and thorough characterization of the resulting ADC are crucial for achieving the desired therapeutic outcome.

References

Application Notes and Protocols for Mal-amido-PEG8-val-gly in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the use of the Mal-amido-PEG8-val-gly linker in the development of ADCs.

The this compound linker is a cleavable linker system with three key components:

  • Maleimide group: Enables covalent conjugation to sulfhydryl groups of cysteine residues on the monoclonal antibody.

  • PEG8 spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.

  • Val-Gly dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This allows for specific intracellular cleavage and release of the cytotoxic payload.[1][]

This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell, thereby maximizing efficacy and minimizing off-target toxicity.[3]

I. Physicochemical and Biological Properties

PropertyDescriptionReference
Linker Type Enzymatically cleavable[1][]
Conjugation Chemistry Maleimide-thiol coupling to cysteine residues
Cleavage Mechanism Cathepsin B-mediated hydrolysis of the Val-Gly dipeptide bond within the lysosome[1]
Spacer 8-unit polyethylene glycol (PEG8)
Key Features High hydrophilicity, good plasma stability, specific intracellular payload release
Commonly Used Payloads Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and other potent cytotoxic agents with a suitable attachment point.

II. Experimental Protocols

A. ADC Conjugation Protocol

This protocol describes the conjugation of a drug-linker construct, such as this compound-PAB-MMAE, to a monoclonal antibody via cysteine residues.

1. Antibody Reduction:

  • Objective: To reduce the interchain disulfide bonds of the mAb to generate free sulfhydryl groups for conjugation.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • EDTA

  • Procedure:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).

    • Add a 10-20 molar excess of TCEP or DTT to the mAb solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.

2. Drug-Linker Conjugation:

  • Objective: To covalently attach the maleimide-containing drug-linker to the reduced mAb.

  • Materials:

    • Reduced mAb

    • This compound-PAB-MMAE (or other desired payload) dissolved in an organic solvent (e.g., DMSO)

    • Conjugation buffer

  • Procedure:

    • Adjust the concentration of the reduced mAb to 2-5 mg/mL with conjugation buffer.

    • Add a 5-10 molar excess of the dissolved drug-linker to the reduced mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the drug-linker. Incubate for 20 minutes.

3. Purification and Characterization:

  • Objective: To remove unconjugated drug-linker and other impurities and to characterize the resulting ADC.

  • Procedure:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregates.

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP/DTT) ADC Purified ADC reduced_mAb->ADC Conjugation drug_linker This compound-Payload drug_linker->ADC characterization Characterization (DAR, Purity) ADC->characterization Purification (SEC/HIC)

ADC Conjugation Workflow.
B. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[4][5][6][7][8] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HPLC system

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject 10-50 µg of the purified ADC onto the column.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Representative DAR Data (Example):

DAR SpeciesRetention Time (min)% Peak Area
DAR010.55.2
DAR215.220.8
DAR418.945.5
DAR621.523.1
DAR823.85.4
Average DAR 4.2
C. In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by monitoring the change in average DAR over time.[9][10][11][12][13]

  • Materials:

    • Purified ADC

    • Human or mouse plasma

    • Incubator at 37°C

    • HIC-HPLC system

  • Procedure:

    • Incubate the ADC in plasma at a final concentration of 0.1-1 mg/mL at 37°C.

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the ADC-plasma mixture.

    • Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).

    • Analyze the isolated ADC by HIC-HPLC to determine the average DAR as described above.

    • Plot the average DAR versus time to assess the stability of the linker.

Representative Plasma Stability Data (Example):

Time (hours)Average DAR (Human Plasma)Average DAR (Mouse Plasma)
04.24.2
244.13.8
484.03.5
963.93.1
1683.82.6

Note: Val-peptide linkers can show higher instability in mouse plasma compared to human plasma due to the activity of certain mouse carboxylesterases.[14]

D. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[15][16][17][18][19]

  • Materials:

    • Target antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC and control antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treat the cells with serial dilutions of the ADC, control antibody, and free drug. Include untreated cells as a control.

    • Incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Representative In Vitro Cytotoxicity Data (Example):

Cell LineTarget AntigenTreatmentIC50 (nM)
Cell Line APositiveADC1.5
Free MMAE0.1
Control mAb>1000
Cell Line BNegativeADC>1000
Free MMAE0.1
E. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[20][21][22][23]

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID or NSG)

    • Target antigen-positive tumor cells

    • ADC, control antibody, and vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the ADC, control antibody, or vehicle control intravenously at the desired dose and schedule (e.g., once weekly for 3 weeks).

    • Measure the tumor volume and body weight of the mice 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

    • Plot the mean tumor volume over time for each treatment group to assess efficacy.

III. Mechanism of Action and Signaling Pathway

The this compound linker facilitates the targeted delivery and intracellular release of the cytotoxic payload. The general mechanism of action is as follows:

  • Binding and Internalization: The ADC binds to the target antigen on the surface of the cancer cell and is internalized via endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome.

  • Linker Cleavage: In the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Gly dipeptide linker.

  • Payload Release: The cleavage of the linker triggers the release of the active cytotoxic payload (e.g., MMAE) into the cytoplasm.

  • Induction of Apoptosis: The released payload exerts its cytotoxic effect, typically by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

ADC_Mechanism_of_Action cluster_cell Cancer Cell cluster_lysosome Lysosome ADC_internalized Internalized ADC Payload_release Payload Release ADC_internalized->Payload_release Cathepsin B Cleavage Payload Payload (e.g., MMAE) Payload_release->Payload Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis ADC_extracellular ADC Antigen Target Antigen ADC_extracellular->Antigen Binding Antigen->ADC_internalized Internalization

ADC Mechanism of Action.

MMAE-Induced Apoptosis Signaling Pathway:

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and the induction of apoptosis through the intrinsic (mitochondrial) pathway.

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule Microtubule Disruption CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) CellCycleArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MMAE-Induced Apoptosis Pathway.

IV. Conclusion

The this compound linker offers a robust and versatile platform for the development of effective and targeted ADCs. Its favorable physicochemical properties and specific cleavage mechanism contribute to a desirable pharmacokinetic and safety profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working with this promising linker technology. Rigorous characterization of the resulting ADC, including DAR, stability, and in vitro and in vivo efficacy, is crucial for successful clinical translation.

References

Application Notes and Protocols for Cysteine-Specific Protein Labeling with Mal-amido-PEG8-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development and research to enhance the therapeutic properties of proteins.[1] PEGylation can improve the pharmacokinetic profile of a protein by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life.[2] Furthermore, the PEG chains can shield the protein from proteolytic degradation and diminish its immunogenicity.[2][3] Mal-amido-PEG8-val-gly is a heterobifunctional linker that enables site-specific covalent attachment of a PEG moiety to a protein via a cysteine residue. This linker consists of a maleimide (B117702) group for specific reaction with sulfhydryl groups, a hydrophilic eight-unit PEG spacer to enhance solubility, and a valine-glycine (Val-Gly) dipeptide. The Val-Gly linker is of particular interest in drug delivery as it can be cleaved by specific cellular proteases, such as cathepsin B, allowing for controlled release of the conjugated molecule inside the target cell.[4][5]

The maleimide group reacts specifically with the free sulfhydryl (thiol) group of a cysteine residue through a Michael addition reaction.[6][7] This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5, forming a stable thioether bond.[2][7] The specificity for cysteine residues allows for a more controlled and homogenous labeling compared to reactions targeting more abundant residues like lysine.[6]

These application notes provide a detailed protocol for the cysteine-specific labeling of a protein with this compound, along with methods for the characterization of the resulting conjugate.

Key Applications

The site-specific PEGylation of proteins using this compound is a valuable tool for various applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): The Val-Gly linker is designed for cleavage by intracellular enzymes, making this reagent ideal for the development of ADCs where a cytotoxic payload is released within the target cancer cell.[4][]

  • Targeted Drug Delivery: The PEG spacer enhances solubility and circulation time, while the cleavable linker allows for targeted release of therapeutic agents at the site of action.

  • Improving Therapeutic Protein Efficacy: PEGylation can enhance the stability and reduce the immunogenicity of therapeutic proteins, leading to improved efficacy and safety profiles.[9][]

  • Biophysical Studies: Labeled proteins can be used to study protein structure, function, and interactions.

Experimental Protocols

Materials
  • Protein of interest with at least one surface-accessible cysteine residue

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents and equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (optional, for detailed characterization)

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds

For efficient labeling, it is crucial to ensure that the target cysteine residues are in a reduced state (free sulfhydryl groups).[11]

  • Protein Solution Preparation: Dissolve the protein in a degassed buffer, such as PBS, at a concentration of 1-10 mg/mL.[12] The buffer should be free of any thiol-containing reagents.

  • Reduction with TCEP: Prepare a fresh 10 mM stock solution of TCEP in degassed buffer.[6] Add a 10- to 50-fold molar excess of TCEP to the protein solution.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[2] TCEP is a non-thiol-containing reducing agent and does not need to be removed before the addition of the maleimide reagent.[2] If dithiothreitol (B142953) (DTT) is used, it must be removed by dialysis or a desalting column prior to labeling.[11]

Protocol 2: Protein Labeling with this compound
  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[2][11] The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[2] Protect the reaction from light.[11]

Protocol 3: Purification of the Labeled Protein
  • Removal of Excess Reagent: After the incubation period, remove the unreacted this compound and TCEP using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Further Purification (Optional): If further purification is required to separate the labeled protein from the unlabeled protein, techniques such as ion-exchange chromatography or size-exclusion chromatography can be employed.[13]

Characterization of the Labeled Protein

Successful conjugation and the degree of labeling can be confirmed using various analytical techniques.

Parameter Analytical Technique Principle Expected Outcome
Confirmation of Labeling SDS-PAGESeparation of proteins based on molecular weight.A shift in the molecular weight of the labeled protein compared to the unlabeled protein.
Degree of Labeling Mass Spectrometry (e.g., ESI-MS)Measures the mass-to-charge ratio of ions to determine the precise molecular weight.The mass spectrum will show peaks corresponding to the unlabeled protein and the protein with one or more attached this compound molecules, allowing for the calculation of the labeling efficiency.[1][14]
Purity of Labeled Protein High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their affinity for the stationary and mobile phases.A new peak corresponding to the labeled protein, with a different retention time from the unlabeled protein, will be observed. The purity can be determined by integrating the peak areas.[1]

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Cysteine-Specific Protein Labeling Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Degassed Buffer B Add TCEP to Reduce Disulfides A->B D Add Maleimide Reagent to Protein B->D C Prepare this compound Stock C->D E Incubate (RT or 4°C) D->E F Remove Excess Reagent (Desalting/Dialysis) E->F G SDS-PAGE F->G H HPLC F->H I Mass Spectrometry F->I G Figure 2: Maleimide-Cysteine Conjugation Chemistry Protein_Cys Protein-SH (Cysteine) Thioether Protein-S-(Maleimide)-PEG8-val-gly (Stable Thioether Bond) Protein_Cys->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide-PEG8-val-gly Maleimide->Thioether

References

Application Notes and Protocols for Payload Attachment to Mal-amido-PEG8-val-gly Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-val-gly linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is meticulously designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in circulation and facilitating specific payload release within target cancer cells.

The linker's design incorporates several key features:

  • Maleimide (B117702) Group: Enables covalent conjugation to free thiol groups on cysteine residues of the antibody, often generated by the reduction of interchain disulfide bonds. This reaction is highly specific under mild physiological conditions.[1][2]

  • PEG8 Spacer: A polyethylene (B3416737) glycol chain with eight repeating units enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[1][3]

  • Val-Gly Dipeptide: This peptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[4] This enzymatic cleavage is the primary mechanism for intracellular payload release.

  • PAB (p-aminobenzyl) Group: Acts as a self-immolative spacer. Following the cleavage of the Val-Gly dipeptide, the PAB group undergoes a 1,6-elimination reaction, ensuring the traceless release of the payload in its active form.

These application notes provide detailed protocols for the conjugation of a model payload to an antibody using the this compound linker, as well as methods for characterizing the resulting ADC.

Payload Attachment and ADC Synthesis: A Conceptual Overview

The payload is typically attached to the PAB (p-aminobenzyl) alcohol moiety of the linker prior to conjugation with the antibody. This is often achieved by converting the hydroxyl group of the PAB to a more reactive species, such as a p-nitrophenyl (PNP) carbonate, which can then react with an amine-containing payload.[1] The resulting payload-linker conjugate, now equipped with a maleimide group, is ready for conjugation to the antibody.

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation with this compound-Payload

This protocol describes the generation of free thiol groups on a monoclonal antibody via reduction of interchain disulfide bonds, followed by conjugation with the maleimide-functionalized payload-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound-Payload conjugate dissolved in an organic solvent (e.g., DMSO)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: PBS, pH 7.2-7.4, containing EDTA (e.g., 1 mM)

  • Quenching Reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.

  • Antibody Reduction:

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

    • Allow the solution to cool to room temperature.

  • Conjugation:

    • Immediately before conjugation, prepare a stock solution of the this compound-Payload in DMSO.

    • Add a 1.5 to 2-fold molar excess of the payload-linker per generated thiol group to the reduced mAb solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protected from light.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the payload-linker) to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload-linker and other small molecules using SEC or TFF.

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer).

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody reduction Antibody Reduction (TCEP or DTT) mAb->reduction payload_linker This compound-Payload conjugation Conjugation Reaction payload_linker->conjugation reduction->conjugation quenching Quenching (N-acetylcysteine) conjugation->quenching purification Purification (SEC or TFF) quenching->purification characterization ADC Characterization (DAR, Aggregation) purification->characterization final_adc Purified ADC characterization->final_adc

Caption: Experimental workflow for ADC synthesis and characterization.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical method for DAR measurement (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Sample Preparation:

    • Dilute the ADC to a final concentration of 0.1-1 mg/mL in pre-warmed plasma.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma sample.

    • Immediately freeze the aliquot at -80°C to stop any further degradation.

  • Sample Analysis:

    • Thaw the samples and analyze the average DAR of the ADC at each time point using a validated analytical method.

  • Data Analysis:

    • Plot the average DAR as a function of time to determine the stability profile of the ADC.

    • Calculate the half-life (t½) of the ADC in plasma.

Protocol 3: Cathepsin B Cleavage Assay

This protocol assesses the susceptibility of the Val-Gly linker to cleavage by Cathepsin B, confirming the intended payload release mechanism.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Cathepsin B Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Cathepsin B Activation Buffer: Assay buffer containing 2 mM DTT (prepare fresh)

  • Incubator at 37°C

  • Method for detecting released payload (e.g., RP-HPLC or LC-MS)

Procedure:

  • Cathepsin B Activation:

    • Activate the pro-Cathepsin B by incubating it in the activation buffer at 37°C for 15-30 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration ~10 µM) with the assay buffer.

  • Initiate Cleavage:

    • Add the activated Cathepsin B to the ADC solution to initiate the cleavage reaction (final enzyme concentration ~50 nM).

    • Incubate the reaction at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.

  • Sample Analysis:

    • Stop the reaction (e.g., by adding a protease inhibitor or by immediate freezing).

    • Analyze the samples to quantify the amount of released payload.

  • Data Analysis:

    • Plot the percentage of released payload against time to determine the cleavage kinetics.

Data Presentation

The following tables present example data for an ADC synthesized with a Val-peptide linker. Note that these values are illustrative and will need to be determined empirically for each specific ADC.

Table 1: Example Conjugation Parameters and Results

ParameterValue
Antibody Concentration10 mg/mL
TCEP:mAb Molar Ratio10:1
Payload-linker:mAb Molar Ratio8:1
Reaction Time2 hours
Average DAR3.5 - 4.0
Monomer Purity (by SEC)>95%

Table 2: Example In Vitro Plasma Stability Data

Time (hours)Average DAR% Payload Remaining
03.8100
243.694.7
483.489.5
963.181.6
1682.771.1
Calculated Half-life (t½) ~250 hours

Table 3: Example Cathepsin B Cleavage Data

Time (hours)% Payload Released
00
125
470
890
24>95

Visualizations

Structure of a Representative ADC:

adc_structure cluster_antibody Antibody (mAb) cluster_linker This compound Linker cluster_payload Payload mAb IgG1 linker Maleimide-S-Cys-(PEG)8-Val-Gly-PAB mAb->linker Cysteine Conjugation payload Cytotoxic Drug (e.g., MMAE) linker->payload Self-immolative Release

Caption: Schematic of an ADC with the this compound linker.

ADC Mechanism of Action:

adc_moa cluster_cell Target Cancer Cell receptor Tumor Antigen endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Payload Release lysosome->payload_release Cathepsin B Cleavage dna DNA apoptosis Apoptosis dna->apoptosis adc ADC in Circulation adc->receptor Binding payload_release->dna DNA Damage

Caption: Cellular mechanism of action for a cleavable linker ADC.

References

Application Notes and Protocols for Mal-amido-PEG8-val-gly Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and execution of bioconjugation reactions using the Mal-amido-PEG8-val-gly linker. This linker is a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its specific reactivity with thiol groups and the presence of a cleavable dipeptide sequence.

Introduction to this compound Bioconjugation

The this compound linker facilitates the covalent attachment of a payload molecule to a targeting moiety, such as an antibody or peptide, that possesses a free thiol group, typically from a cysteine residue. The core of this bioconjugation strategy lies in the highly selective Michael addition reaction between the maleimide (B117702) group of the linker and the thiol group of the biomolecule.[1][2][3] This reaction forms a stable thioether bond under mild, physiological conditions.[2][3][4]

The linker itself comprises several key components:

  • Maleimide: A sulfhydryl-reactive group for conjugation to cysteine residues.

  • PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances solubility and can reduce immunogenicity.[5]

  • val-gly: A dipeptide (valine-glycine) sequence that can be specifically cleaved by lysosomal enzymes like Cathepsin B, enabling targeted release of the payload within the cell.[6]

This targeted release mechanism is a cornerstone of modern drug delivery systems, particularly in the field of oncology with the development of ADCs.[1][3][7]

Key Experimental Parameters and Considerations

The success of the maleimide-thiol conjugation is highly dependent on several experimental parameters that must be carefully controlled to maximize yield and minimize side reactions.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing hydrolysis of the maleimide ring is minimized.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]

Buffer Selection

Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used for this reaction.[4][8] It is crucial to use buffers that are free of any thiol-containing reagents. The buffer should be degassed to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[8]

Molar Ratio of Reactants

A molar excess of the maleimide-containing linker over the thiol-containing biomolecule is generally recommended to ensure complete conjugation. A 10- to 20-fold molar excess of the PEG-Maleimide is often sufficient.[9] However, the optimal ratio may need to be determined empirically for each specific application. For instance, in nanoparticle conjugation, ratios from 2:1 to 5:1 (maleimide to thiol) have been reported to be effective.[4]

Side Reactions and Stability

While the maleimide-thiol reaction is highly selective, potential side reactions can occur:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive.[1] Using freshly prepared maleimide solutions and maintaining the optimal pH range can minimize this.

  • Thioether Bond Instability: The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[1] This can be a concern for the long-term stability of the bioconjugate. More stable adducts can be formed through a transcyclization reaction, especially when the cysteine is at the N-terminus of a peptide.[10]

Experimental Protocols

General Protocol for Bioconjugation

This protocol outlines the general steps for conjugating a thiol-containing protein (e.g., an antibody) with this compound-payload.

Materials:

  • Thiol-containing protein

  • This compound-payload

  • Conjugation Buffer: Degassed PBS, pH 7.0-7.5[8][9]

  • Reducing agent (optional, e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of the Thiol-Containing Protein:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][8]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[4] Subsequently, remove the reducing agent using a desalting column.

  • Preparation of the this compound-payload Solution:

    • Immediately before use, dissolve the this compound-payload in anhydrous DMSO or DMF to a stock concentration of 1-10 mg/100 µL.[4][8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.[9]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[9] Protect from light if any of the components are light-sensitive.[1]

  • Quenching the Reaction:

    • Add a molar excess of a quenching reagent like L-cysteine to react with any unreacted maleimide groups.

  • Purification of the Bioconjugate:

    • Purify the resulting bioconjugate to remove excess linker and other reagents. Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis.[9][11][]

Characterization of the Bioconjugate

After purification, it is essential to characterize the bioconjugate to determine the degree of conjugation (e.g., drug-to-antibody ratio, DAR) and confirm its integrity.

Common Characterization Techniques:

  • UV/Vis Spectroscopy: To determine the concentration of the protein and the conjugated payload.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the DAR.

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion HPLC (SEC-HPLC) can be used to assess the purity and aggregation of the conjugate, while reverse-phase HPLC (RP-HPLC) can be used to separate different conjugated species.[13]

Data Presentation

Table 1: Influence of Reaction pH on Conjugation Efficiency

pHReaction Time (hours)Molar Ratio (Maleimide:Thiol)Conjugation Efficiency (%)
6.0410:1~75
7.0210:1>95
8.0210:1~85 (with risk of hydrolysis)

Table 2: Comparison of Purification Methods for PEGylated Proteins

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC)Separation based on molecular sizeMild conditions, good for removing small molecule impuritiesLimited resolution for species of similar size
Ion-Exchange Chromatography (IEX)Separation based on surface chargeHigh resolution, can separate species with different degrees of conjugationPEGylation can shield charges, affecting separation
Hydrophobic Interaction Chromatography (HIC)Separation based on hydrophobicityCan separate different PEGylated speciesRequires careful optimization of buffer conditions
Reverse-Phase HPLC (RP-HPLC)Separation based on hydrophobicityHigh resolution, useful for analytical characterizationCan be denaturing for some proteins

Visualizations

Michael_Addition Thiol Thiol Group (R-SH) Nucleophile TransitionState Transition State Thiol->TransitionState + Maleimide Maleimide Ring Electrophile Maleimide->TransitionState Thioether Stable Thioether Bond Bioconjugate TransitionState->Thioether Michael Addition

Caption: Michael Addition Reaction between a Thiol and a Maleimide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep 1. Prepare Thiol-containing Protein (pH 6.5-7.5) Conjugation 3. Mix and Incubate (2-4h @ RT or O/N @ 4°C) Protein_Prep->Conjugation Linker_Prep 2. Prepare Mal-amido-PEG8- val-gly-payload Solution Linker_Prep->Conjugation Quench 4. Quench Reaction (e.g., with L-cysteine) Conjugation->Quench Purification 5. Purify Bioconjugate (e.g., SEC, IEX) Quench->Purification Characterization 6. Characterize Bioconjugate (MS, HPLC, SDS-PAGE) Purification->Characterization

Caption: Experimental Workflow for this compound Bioconjugation.

ADC_MOA cluster_targeting Targeting & Internalization cluster_release Payload Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) Binding ADC binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell TumorCell->Binding Internalization Internalization into Lysosome Binding->Internalization Cleavage Cathepsin B cleaves val-gly linker Internalization->Cleavage PayloadRelease Payload is Released Cleavage->PayloadRelease Apoptosis Payload induces Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Mechanism of Action for an ADC with a Cleavable Linker.

References

Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) using Mal-amido-PEG8-val-gly Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis and characterization of an antibody-drug conjugate (ADC) utilizing the cleavable linker, Maleimido-amido-PEG8-valine-glycine (Mal-amido-PEG8-val-gly). This linker system combines several advantageous features for the development of effective and stable ADCs. The maleimide (B117702) group allows for specific conjugation to cysteine residues on a monoclonal antibody (mAb). The hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves pharmacokinetic properties. The valine-glycine (val-gly) dipeptide serves as a substrate for lysosomal proteases, such as Cathepsin B, ensuring targeted release of the cytotoxic payload within the cancer cell. This protocol is divided into two main stages: the synthesis of the drug-linker conjugate and its subsequent conjugation to a thiol-engineered or partially reduced monoclonal antibody. Detailed methodologies for purification and characterization, including determination of the drug-to-antibody ratio (DAR), are also provided.

Introduction to the this compound Linker

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby increasing efficacy while minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.

The this compound linker is a cleavable linker system with three key components:

  • Maleimide Group: This reactive group forms a stable thioether bond with the sulfhydryl group of cysteine residues on the antibody. This allows for controlled, site-specific conjugation when used with engineered antibodies containing accessible cysteine residues, or for conjugation to native cysteines exposed after partial reduction of interchain disulfide bonds.

  • PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the ADC. It can increase the overall solubility of the conjugate, particularly with hydrophobic payloads, and can help to shield the payload from the microenvironment, potentially reducing aggregation and improving pharmacokinetics.

  • Valine-Glycine (val-gly) Dipeptide: This dipeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases like Cathepsin B, which are abundant within the endo-lysosomal compartment of cells.[1][2] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.[3][4]

Synthesis of the Drug-Linker Conjugate

The first stage of ADC synthesis involves the covalent attachment of the desired cytotoxic payload to the linker. This protocol assumes the use of a this compound linker that is activated for reaction with an amine-containing payload, for example, as a p-nitrophenyl (PNP) carbonate derivative (this compound-PAB-PNP). The p-aminobenzyl carbamate (B1207046) (PABC) serves as a self-immolative spacer.

Experimental Protocol: Payload Conjugation to Linker

Materials:

  • This compound-PAB-PNP

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for verification

Procedure:

  • Dissolution: Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Linker Addition: In a separate vial, dissolve the this compound-PAB-PNP linker in anhydrous DMF or DMSO. Add this solution to the payload solution. A 1.1 to 1.5 molar excess of the linker is recommended.

  • Base Addition: Add DIPEA to the reaction mixture (2-3 molar equivalents relative to the payload) to act as a non-nucleophilic base, facilitating the reaction between the amine and the PNP-carbonate.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.

  • Purification: Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the purified drug-linker conjugate by mass spectrometry.

  • Lyophilization and Storage: Lyophilize the purified product and store it at -20°C or below, protected from moisture and light.

Synthesis of the Antibody-Drug Conjugate

This stage involves the conjugation of the pre-formed drug-linker construct to the monoclonal antibody. The protocol below describes a typical procedure for conjugation to a partially reduced antibody, which is a common method for achieving a heterogeneous mixture of ADCs with varying DARs.

Experimental Protocol: Antibody-Drug Conjugation

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purified drug-linker conjugate

  • Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. Note: If using DTT, it must be removed prior to the addition of the maleimide-linker as it contains a free thiol.

  • Conjugation:

    • Dissolve the drug-linker conjugate in a minimal amount of DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker per free thiol is recommended as a starting point. The final concentration of DMSO should ideally be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to quench any unreacted maleimide groups.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted drug-linker and quenching reagent using a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar) with PBS (pH 7.4) as the mobile phase.

    • Collect the fractions corresponding to the purified ADC, which will be in the void volume.

  • Characterization and Storage:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and the average Drug-to-Antibody Ratio (DAR).

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

    • Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

Thorough characterization of the synthesized ADC is crucial to ensure its quality, homogeneity, and suitability for further studies.

Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker molecules. More hydrophobic species (higher DAR) will have longer retention times. The average DAR can be calculated from the peak areas of the different species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass information, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[5]

Purity and Aggregation
  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the efficacy and safety of the therapeutic.

Data Presentation

The following table provides representative data for ADCs synthesized with cleavable dipeptide linkers, illustrating the typical characterization results.

ADC Construct Target Antigen Payload Average DAR (by HIC) In Vitro Cytotoxicity (IC50, nM) Plasma Stability (t1/2 in mouse plasma)
Trastuzumab-Mal-PEG8-val-gly-MMAEHER2MMAE3.80.5 - 2.0~2-3 days
Anti-CD22-Mal-PEG8-val-gly-MMAFCD22MMAF4.10.1 - 0.8~2-3 days
Anti-TROP2-Mal-PEG8-val-gly-SN38TROP2SN-383.51.0 - 5.0~1-2 days

Note: The data presented are representative examples based on literature values for similar linker-payload combinations and may vary depending on the specific antibody, payload, and experimental conditions.[6][7]

Visualized Workflows and Mechanisms

Signaling and Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for a val-gly (B1587892) linked ADC.
Experimental Workflow

ADC_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Purification & Analysis mAb Monoclonal Antibody Reduction 1. Antibody Reduction (TCEP) mAb->Reduction DrugLinker Drug-Linker (Mal-PEG8-val-gly-Payload) Conjugation 2. Thiol-Maleimide Conjugation DrugLinker->Conjugation Reduction->Conjugation Quenching 3. Quenching (N-acetylcysteine) Conjugation->Quenching Purification 4. Purification (SEC) Quenching->Purification Characterization 5. Characterization (HIC, LC-MS) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC

References

Application Notes and Protocols for Nanoparticle Functionalization with Mal-amido-PEG8-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles with precisely engineered linkers is a cornerstone of advanced drug delivery systems. The Mal-amido-PEG8-val-gly linker is a sophisticated molecule designed for targeted and controlled release of therapeutic agents. This linker combines three key functionalities: a maleimide (B117702) group for covalent conjugation to thiol-modified nanoparticles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and circulation time, and an enzyme-cleavable Valine-Glycine (Val-Gly) dipeptide sequence for targeted drug release in the tumor microenvironment.

The Val-Gly linker is specifically designed for cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in cancer cells.[] This enzymatic cleavage ensures that the conjugated drug is released preferentially at the site of action, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[2][3][4]

These application notes provide a comprehensive overview, detailed protocols, and representative data for the functionalization of nanoparticles with this compound for targeted drug delivery.

Data Presentation

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

This table summarizes the typical physicochemical properties of drug-loaded nanoparticles before and after functionalization with the this compound linker. Doxorubicin (B1662922) (DOX) is used as a model anticancer drug.

ParameterBare Nanoparticles (DOX-Loaded)Functionalized Nanoparticles (DOX-Loaded)
Mean Hydrodynamic Diameter (nm) 110 ± 5135 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Surface Charge (Zeta Potential, mV) -25 ± 3-15 ± 2
Drug Loading Content (wt%) 15 ± 1.213.5 ± 1.1
Encapsulation Efficiency (%) 90 ± 5Not Applicable

Data is representative and may vary depending on the nanoparticle composition and drug.

Table 2: In Vitro Drug Release Kinetics

This table presents representative data on the cumulative release of doxorubicin from functionalized nanoparticles in the presence and absence of cathepsin B, simulating the tumor microenvironment and physiological conditions, respectively.

Time (hours)Cumulative DOX Release (%) - Without Cathepsin B (pH 7.4)Cumulative DOX Release (%) - With Cathepsin B (pH 5.5)
0 00
2 5 ± 0.825 ± 2.1
6 10 ± 1.155 ± 3.5
12 15 ± 1.580 ± 4.2
24 20 ± 2.095 ± 3.8

Data is representative. The release profile demonstrates minimal drug leakage in physiological conditions and rapid, enzyme-triggered release in a simulated tumor environment.

Table 3: In Vitro Cytotoxicity (IC50 Values)

This table shows the half-maximal inhibitory concentration (IC50) of free doxorubicin and doxorubicin-loaded functionalized nanoparticles against a cancer cell line overexpressing cathepsin B (e.g., MCF-7) and a normal cell line with low cathepsin B expression.

FormulationIC50 on MCF-7 Cells (µg/mL)IC50 on Normal Fibroblasts (µg/mL)
Free Doxorubicin 0.5 ± 0.050.8 ± 0.07
Functionalized Nanoparticles 1.2 ± 0.115.8 ± 1.3

Representative data illustrates the enhanced cancer cell-specific toxicity and reduced toxicity towards normal cells of the nanoparticle formulation.[2][3][4]

Experimental Protocols

Protocol 1: Functionalization of Thiol-Modified Nanoparticles

This protocol details the covalent conjugation of the this compound linker to nanoparticles that have been surface-modified to present free thiol (-SH) groups.

Materials:

  • Thiol-modified, drug-loaded nanoparticles

  • This compound linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed and nitrogen-purged

  • Quenching solution: L-cysteine or 2-mercaptoethanol

  • Purification system: Size exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Nanoparticle Preparation: Disperse the thiol-modified, drug-loaded nanoparticles in the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Dissolve the this compound linker in the conjugation buffer to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the linker stock solution to the nanoparticle dispersion. A 10-20 fold molar excess of the maleimide linker over the surface thiol groups on the nanoparticles is recommended for optimal conjugation.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if using photosensitive drugs.

  • Quenching: Add a small amount of the quenching solution to react with any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the functionalized nanoparticles from excess linker and quenching agent using either size exclusion chromatography or dialysis against PBS.

  • Characterization: Characterize the purified functionalized nanoparticles for size, surface charge, and drug loading as described in Table 1.

Protocol 2: In Vitro Drug Release Assay

This protocol describes how to evaluate the enzyme-triggered release of a drug from the functionalized nanoparticles.

Materials:

  • Drug-loaded functionalized nanoparticles

  • Release Buffer A: PBS, pH 7.4 (physiological control)

  • Release Buffer B: Acetate buffer, pH 5.5 (lysosomal/tumor microenvironment)

  • Cathepsin B enzyme

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Spectrofluorometer or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Sample Preparation: Prepare two sets of samples. In separate dialysis tubes, place a known concentration of the drug-loaded functionalized nanoparticles suspended in Release Buffer A and Release Buffer B.

  • Enzyme Addition: To the sample in Release Buffer B, add cathepsin B to a final concentration that mimics physiological levels in the tumor microenvironment.

  • Incubation: Place the dialysis tubes in a larger volume of the corresponding release buffer and incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), collect aliquots from the external buffer.

  • Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., fluorescence for doxorubicin).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug content in the nanoparticles.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the drug-loaded functionalized nanoparticles against cancer and normal cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7) and a normal cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Free drug and drug-loaded functionalized nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug and the drug-loaded functionalized nanoparticles in cell culture medium. Replace the old medium with the medium containing the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 values by plotting cell viability against drug concentration.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_functionalization Functionalization cluster_characterization Characterization cluster_invivo In Vivo Studies NP_synth Nanoparticle Synthesis Drug_load Drug Loading NP_synth->Drug_load Thiol_mod Thiol Modification Drug_load->Thiol_mod Conjugation This compound Conjugation Thiol_mod->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Size_charge Size & Zeta Potential Purification->Size_charge Drug_release Drug Release Kinetics Purification->Drug_release Cytotoxicity In Vitro Cytotoxicity Purification->Cytotoxicity Animal_model Tumor Model Development Cytotoxicity->Animal_model Efficacy Therapeutic Efficacy Animal_model->Efficacy

Caption: Experimental workflow for developing drug-loaded nanoparticles.

signaling_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_release Drug Release & Action NP_circ Functionalized Nanoparticle (Drug-Linker-NP) NP_extravasation EPR Effect Mediated Extravasation NP_circ->NP_extravasation Cell_uptake Endocytosis into Cancer Cell NP_extravasation->Cell_uptake Lysosome Lysosome Cell_uptake->Lysosome Cleavage Cathepsin B Cleavage of Val-Gly Lysosome->Cleavage pH drop & Enzyme Drug_release Active Drug (e.g., Doxorubicin) Cleavage->Drug_release Action Induction of Apoptosis Drug_release->Action Nuclear Intercalation

Caption: Targeted drug delivery and release mechanism.

References

Application Notes and Protocols for the Characterization of Mal-amido-PEG8-val-gly Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Mal-amido-PEG8-val-gly conjugates. These conjugates are often used in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where the maleimide (B117702) group allows for specific attachment to thiol moieties (e.g., cysteine residues) on a biomolecule. The discrete PEG8 linker enhances solubility and provides spacing, while the valine-glycine dipeptide can serve as a cleavable linker by specific enzymes.

Accurate and thorough characterization is critical to ensure the quality, efficacy, and safety of these complex bioconjugates.[1] The methods outlined below will enable the confirmation of structure, assessment of purity, and evaluation of stability.

I. Structural Confirmation and Purity Assessment

A combination of chromatographic and mass spectrometric techniques is essential for the unambiguous structural confirmation and purity assessment of this compound conjugates.

Application Note: HPLC-Based Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of the conjugate and separating it from starting materials and byproducts.[1] Two primary modes of HPLC are particularly useful:

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size (hydrodynamic volume). It is highly effective for quantifying high molecular weight species, such as aggregates, and for separating the larger conjugate from the smaller, unconjugated payload.[1]

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. This technique is excellent for resolving the conjugate from the unconjugated biomolecule and for detecting other impurities. It can often separate species with different drug-to-antibody ratios (DARs) in the context of ADCs.[1]

Application Note: Mass Spectrometry

Mass spectrometry (MS) provides precise molecular weight information, which is crucial for confirming the successful conjugation and identifying the different species present in a sample.[2][3]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is ideal for analyzing large biomolecules like proteins and their conjugates.[4][5] It allows for the determination of the intact mass of the conjugate and can be used to determine the distribution of drug-linker molecules per antibody (DAR value).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is also well-suited for determining the molecular weight of large biomolecules and can be used to assess the degree of PEGylation.[2]

Application Note: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of the linker and its attachment to the biomolecule, although it is more commonly applied to smaller conjugates or the linker itself due to the complexity of spectra for large proteins.[6][7][8] ¹H NMR can be used to confirm the presence of the PEG, peptide, and maleimide-derived components.[6][7]

II. Experimental Protocols

Protocol 1: Purity Assessment by SEC-HPLC

This protocol outlines a general method for assessing the purity and detecting aggregation of a this compound conjugate.

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A suitable SEC column for the molecular weight range of the conjugate (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Detection: UV absorbance at 280 nm.[1]

  • Data Analysis: Integrate the peak areas to determine the percentage of the monomeric conjugate, aggregates (eluting earlier), and fragments (eluting later).

Protocol 2: Structural Confirmation by LC-ESI-MS

This protocol is designed for confirming the molecular weight of a protein conjugated with this compound.

  • Sample Preparation: Dilute the conjugate to 1 mg/mL in a solution of 0.1% formic acid in water.

  • Liquid Chromatography:

    • Column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for eluting the protein conjugate (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ion.

    • Capillary Voltage: 3.5 kV.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate.

Protocol 3: Stability Assessment of the Maleimide-Thiol Linkage

The thioether bond formed from the Michael addition of a thiol to the maleimide can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[9] This protocol assesses the stability of the conjugate.

  • Incubation: Incubate the purified conjugate at a concentration of 1 mg/mL in PBS (pH 7.4) at 37°C. To mimic physiological conditions, a parallel incubation should be performed in the presence of a competing thiol, such as 1-5 mM glutathione (B108866) (GSH).[9]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[9]

  • Analysis: Analyze the aliquots by RP-HPLC or LC-MS to determine the percentage of the remaining intact conjugate.

  • Data Analysis: Calculate the rate of deconjugation by monitoring the decrease in the peak area of the intact conjugate over time.[9]

III. Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the characterization of a monoclonal antibody (mAb, ~150 kDa) conjugated with this compound.

Table 1: Purity and Aggregation Analysis by SEC-HPLC

SampleMonomer (%)Aggregates (%)Fragments (%)
Unconjugated mAb98.51.50.0
Conjugate Batch 197.22.70.1
Conjugate Batch 296.53.40.1

Table 2: Molecular Weight Confirmation by LC-ESI-MS

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
Unconjugated mAb150,000.0150,001.2+1.2
Conjugate (DAR 2)152,185.2152,186.8+1.6
Conjugate (DAR 4)154,370.4154,372.1+1.7

Note: The molecular weight of the this compound linker is approximately 1092.6 Da.

Table 3: Stability in the Presence of Glutathione (GSH) by RP-HPLC

Time (hours)Intact Conjugate (%) in PBSIntact Conjugate (%) in PBS + 5 mM GSH
0100100
899.592.1
2498.885.3
4898.178.6

IV. Visualizations

The following diagrams illustrate key workflows and concepts in the characterization of this compound conjugates.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output start Conjugate Sample prep_sec Dilute in Mobile Phase (1 mg/mL) start->prep_sec prep_lcms Dilute in 0.1% Formic Acid (1 mg/mL) start->prep_lcms prep_stability Incubate at 37°C (PBS +/- GSH) start->prep_stability sec SEC-HPLC prep_sec->sec lcms LC-ESI-MS prep_lcms->lcms rphplc RP-HPLC prep_stability->rphplc purity Purity & Aggregation sec->purity mw Molecular Weight lcms->mw stability Conjugate Stability rphplc->stability

Caption: Experimental workflow for the characterization of conjugates.

cluster_reaction Conjugation Reaction cluster_degradation Potential Degradation Pathway mAb Biomolecule (e.g., mAb-SH) conjugate Covalent Conjugate mAb->conjugate Michael Addition linker This compound linker->conjugate deconjugation Deconjugation (Retro-Michael) conjugate->deconjugation Thiol Exchange gsh Glutathione (GSH) gsh->deconjugation

Caption: Conjugation and stability relationship.

References

Application Notes and Protocols for the Purification of Mal-amido-PEG8-val-gly ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. The Mal-amido-PEG8-val-gly linker is a key component in some ADCs, featuring a maleimide (B117702) group for conjugation to the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to improve solubility, and a valine-glycine (val-gly) dipeptide that is cleavable by lysosomal enzymes like Cathepsin B.[1][2][3] This targeted cleavage mechanism ensures the release of the cytotoxic payload only after internalization into the target cancer cell.[1][2][3]

The inherent heterogeneity of the conjugation reaction, which can result in a mixture of ADC species with varying drug-to-antibody ratios (DAR), along with unconjugated antibodies and process-related impurities, necessitates robust purification strategies.[][5] This document provides detailed application notes and protocols for the purification of this compound ADCs, focusing on common and effective techniques to ensure a homogenous, stable, and potent final product.

Key Purification Challenges

The purification process for this compound ADCs must address several critical challenges:

  • Heterogeneity (DAR Species): The conjugation process typically yields a mixture of ADCs with different numbers of drug-linkers attached (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).[] These species exhibit different hydrophobicities, which can be exploited for separation.

  • Process-Related Impurities: Removal of residual solvents (e.g., DMSO, DMAc), unreacted drug-linker, and quenching agents is crucial.[6]

  • Aggregates and Fragments: The conjugation and purification processes can induce the formation of high molecular weight aggregates or low molecular weight fragments, which can impact efficacy and safety.

  • Product Stability: The labile nature of the linker and the potential for the payload to cause degradation require gentle purification conditions to maintain the integrity of the ADC.[7]

Recommended Purification Workflow

A multi-step purification strategy is typically employed to address the challenges mentioned above. The following workflow is a general guideline and may require optimization based on the specific antibody, payload, and conjugation conditions.

ADC Purification Workflow cluster_0 Upstream cluster_1 Downstream Purification Conjugation Conjugation Reaction Mixture TFF1 Tangential Flow Filtration (TFF) 1 (Buffer Exchange & Impurity Removal) Conjugation->TFF1 Initial Capture HIC Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) TFF1->HIC Polishing Step 1 TFF2 Tangential Flow Filtration (TFF) 2 (Formulation & Concentration) HIC->TFF2 Polishing Step 2 SEC Size Exclusion Chromatography (SEC) (Aggregate & Fragment Removal) HIC->SEC Optional Polishing Final_Product Purified ADC TFF2->Final_Product SEC->TFF2

Caption: A typical multi-step purification workflow for this compound ADCs.

Experimental Protocols

Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal

TFF is a rapid and scalable method for buffer exchange, removing unconjugated drug-linkers, and concentrating the ADC solution.[6][8][9]

Objective: To remove process-related impurities such as organic solvents (e.g., DMSO) and excess unreacted this compound payload, and to exchange the buffer to one suitable for the subsequent chromatography step.

Materials:

  • TFF system with a Pellicon® capsule or equivalent cassette (30 kDa molecular weight cutoff)[6]

  • Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 for subsequent HIC)

  • Crude ADC conjugation mixture

Protocol:

  • System Preparation: Sanitize and equilibrate the TFF system with the diafiltration buffer according to the manufacturer's instructions.

  • Loading: Load the crude ADC mixture into the TFF system.

  • Concentration (Optional): Concentrate the ADC solution to a target concentration, typically 25-30 g/L.[6]

  • Diafiltration: Perform diafiltration in a constant-volume mode by adding the diafiltration buffer at the same rate as the permeate is being removed. A minimum of 5-7 diavolumes is generally recommended to ensure sufficient removal of small molecule impurities.

  • Final Concentration: Concentrate the diafiltered ADC solution to the desired volume for the next purification step.

  • Recovery: Recover the concentrated and buffer-exchanged ADC from the TFF system.

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is the primary method for separating ADC species based on their DAR values.[10][11][12][13] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation on a HIC column.

Objective: To separate the ADC into different DAR species and to remove unconjugated antibody (DAR 0).

Materials:

  • HPLC or FPLC system

  • HIC column (e.g., TSKgel Butyl-NPR)[14]

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[14]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[11]

  • Buffer-exchanged ADC solution from TFF step

Protocol:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Loading: Load the ADC sample onto the equilibrated column.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 20-30 CV). The least hydrophobic species (unconjugated antibody, DAR 0) will elute first, followed by ADCs with increasing DAR values.

  • Fraction Collection: Collect fractions corresponding to the desired DAR species (e.g., DAR 2 and DAR 4).

  • Column Regeneration and Storage: Regenerate the column with a high concentration of organic solvent (if compatible with the column) or a low salt buffer, followed by storage in an appropriate solution (e.g., 20% ethanol).

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Removal

SEC separates molecules based on their size and is used to remove high molecular weight aggregates and low molecular weight fragments.[]

Objective: To remove aggregates and fragments from the pooled ADC fractions.

Materials:

  • HPLC or FPLC system

  • SEC column (e.g., Superdex 200 or equivalent)

  • Mobile Phase: Formulation buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0)

  • Pooled ADC fractions from HIC

Protocol:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the pooled and concentrated ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The aggregates will elute first, followed by the monomeric ADC, and then any fragments.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

Final Tangential Flow Filtration (TFF) for Formulation and Concentration

The final TFF step is used to exchange the purified ADC into the final formulation buffer and to concentrate it to the desired final concentration.

Objective: To formulate the purified ADC in the final buffer and concentrate it to the target concentration.

Materials:

  • TFF system with a Pellicon® capsule or equivalent cassette (30 kDa MWCO)

  • Final Formulation Buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0)

  • Purified ADC solution from the previous chromatography step

Protocol:

  • System Preparation: Sanitize and equilibrate the TFF system with the final formulation buffer.

  • Loading: Load the purified ADC solution into the system.

  • Diafiltration: Perform diafiltration against the final formulation buffer for at least 5-7 diavolumes to ensure complete buffer exchange.

  • Final Concentration: Concentrate the ADC to the final target concentration.

  • Recovery: Recover the final formulated ADC product.

Data Presentation

The following tables summarize typical quantitative data expected from the purification of this compound ADCs. The values presented are illustrative and will vary depending on the specific ADC and process parameters.

Table 1: Summary of Purification Step Performance

Purification StepPurity (%)Recovery (%)Key Impurities Removed
TFF 1 >90>95Unreacted drug-linker, organic solvents
HIC >9880-90Undesired DAR species, unconjugated antibody
SEC (Optional) >99.5>95Aggregates, fragments
TFF 2 >99.5>98-

Table 2: DAR Distribution Before and After HIC Purification

DAR Species% of Total (Before HIC)% of Total (After HIC, Pooled Fractions)
DAR 0 10-20< 1
DAR 2 30-4040-50
DAR 4 30-4045-55
DAR 6 5-15< 2
DAR 8 < 5< 1

Visualization of Key Concepts

Signaling Pathway for ADC Action

The this compound linker is designed for cleavage within the lysosome, a key step in the ADC's mechanism of action.

ADC Mechanism of Action cluster_0 Extracellular Space cluster_1 Intracellular Space ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage of val-gly Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of action for a this compound ADC.

Logical Relationship of Purification Steps

The sequence of purification steps is logical, with each step targeting specific impurities.

Purification Logic Start Crude ADC (Heterogeneous Mixture) TFF1 TFF 1 (Bulk Impurity Removal) Start->TFF1 Removes solvents, free drug HIC HIC (DAR Separation) TFF1->HIC Separates by hydrophobicity SEC SEC (Size-based Purity) HIC->SEC Removes aggregates TFF2 TFF 2 (Final Formulation) SEC->TFF2 Exchanges to final buffer End Purified ADC (Homogenous & Formulated) TFF2->End

Caption: Logical flow of the purification process for ADCs.

Conclusion

The purification of this compound ADCs is a critical aspect of their manufacturing process, directly impacting the quality, safety, and efficacy of the final product. A well-designed purification strategy, typically involving a combination of tangential flow filtration and chromatography steps, is essential to obtain a homogenous ADC with the desired drug-to-antibody ratio and low levels of impurities. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working with this important class of biotherapeutics. Optimization of each step for the specific ADC is crucial for a successful and robust purification process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-amido-PEG8-val-gly Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, encountered during Mal-amido-PEG8-val-gly conjugation to thiol-containing molecules such as proteins, peptides, or other biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield of my final conjugate. What are the primary causes?

A1: Low conjugation efficiency is a common issue that can arise from several factors throughout the experimental workflow. The most frequent culprits include suboptimal reaction conditions, compromised reagent integrity, and issues with the thiol-containing molecule. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Key areas to investigate include:

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis renders the linker inactive and unable to react with the thiol group.

  • Thiol Oxidation: The target sulfhydryl (-SH) groups on your protein or peptide can be oxidized to form disulfide bonds (S-S), which are unreactive towards maleimides.[3][4]

  • Suboptimal pH: The pH of the reaction buffer is critical. The ideal range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows considerably, and above pH 7.5, maleimide hydrolysis and reactions with primary amines become more prevalent.[1][2]

  • Incorrect Molar Ratio: An insufficient molar excess of the this compound linker can lead to an incomplete reaction.

  • Inaccessible Thiol Groups: The target cysteine residues on the biomolecule may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the maleimide linker.

Q2: How can I prevent the hydrolysis of the maleimide group on my this compound linker?

A2: Preventing the hydrolysis of the maleimide ring is crucial for achieving a high conjugation yield. Since the susceptibility to hydrolysis increases with pH, careful control over reaction and storage conditions is essential.[2]

Recommendations:

  • pH Control: Maintain the reaction pH within the optimal range of 6.5-7.5.[1][2]

  • Reagent Preparation: Prepare the stock solution of the this compound linker in an anhydrous solvent such as DMSO or DMF immediately before use.[5] Avoid storing the linker in aqueous buffers.[2]

  • Storage: Store the solid this compound linker at -20°C, protected from moisture.[6] If you must store a stock solution, use an anhydrous solvent and store it at -20°C for up to a month or at -80°C for longer periods, aliquoted to avoid freeze-thaw cycles.[6]

Q3: My protein contains disulfide bonds. What is the best way to reduce them before conjugation?

A3: Maleimides react with free sulfhydryl groups, not disulfide bonds. Therefore, reducing existing disulfide bonds to free thiols is a necessary prerequisite for conjugation.[4][7]

Recommended Reducing Agents:

  • TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is highly effective over a broad pH range, does not contain a thiol group itself, and typically does not need to be removed before the addition of the maleimide linker.[1][7][8]

  • DTT (Dithiothreitol): While a strong reducing agent, DTT contains thiol groups and must be completely removed after reduction and before the addition of the maleimide linker to prevent it from competing with the target molecule for conjugation.[1] Removal can be achieved through methods like desalting columns or dialysis.

ParameterTCEPDTT
Typical Molar Excess 10-100 fold10-100 fold
Incubation Time 20-60 minutes at room temperature30-60 minutes at room temperature
Post-Reduction Step Usually not requiredMust be removed before adding maleimide

Q4: What is the optimal molar ratio of the this compound linker to my thiol-containing molecule?

A4: The ideal molar ratio can vary depending on the specific biomolecule being conjugated. A common starting point is a 10 to 20-fold molar excess of the maleimide linker to the thiol-containing molecule.[1][5][7] However, optimization is often necessary. For smaller peptides, a lower excess (e.g., 2:1) might be sufficient, while for larger proteins or molecules with potential steric hindrance, a higher excess may be required.[1][9] It is advisable to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific application.

ApplicationStarting Molar Ratio (Maleimide:Thiol)Reference
General Protein Labeling10:1 to 20:1[1][7]
cRGDfK Peptide2:1[9]
Nanobody5:1[9]

Q5: I am concerned about side reactions. What are the most common ones and how can I minimize them?

A5: Besides maleimide hydrolysis, several other side reactions can occur during conjugation, potentially leading to a heterogeneous product mixture and lower yield of the desired conjugate.

  • Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[2][3] To avoid this, maintain the reaction pH at or below 7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is potentially reversible.[3] This can be a significant issue in environments with a high concentration of other thiols (e.g., in vivo with glutathione), leading to payload migration.[2][3] To mitigate this, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by raising the pH to 8.5-9.0, which stabilizes the conjugate.[3]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[3][10][11] This side reaction can be minimized by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminal cysteine.[11]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in a Protein
  • Protein Preparation: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[3] The buffer should be free of thiols.

  • Addition of Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.[3]

  • Incubation: Incubate the mixture for 20-60 minutes at room temperature.[3][8]

  • Proceed to Conjugation: The reduced protein solution can typically be used directly in the conjugation reaction without the need to remove the TCEP.[1]

Protocol 2: Conjugation of this compound to a Reduced Protein
  • Prepare Maleimide Linker Stock: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[5][8]

  • Initiate Conjugation: Add a 10-20 fold molar excess of the dissolved maleimide linker to the reduced protein solution.[1][8] The optimal ratio should be determined empirically.

  • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][6] Protect the reaction from light, especially if the payload is light-sensitive.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]

  • Purification: Remove excess, unreacted this compound linker and quenching agent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1][5]

Visual Guides

G cluster_prep Preparation Phase cluster_reaction Conjugation Phase cluster_purification Purification & Analysis Protein Thiol-containing Protein/Peptide Reduce Reduce Disulfide Bonds (e.g., with TCEP) Protein->Reduce React Combine and Incubate (pH 6.5-7.5, RT 1-2h or 4°C overnight) Reduce->React Linker Dissolve this compound in anhydrous solvent (DMSO/DMF) Linker->React Quench Quench Reaction (Optional) React->Quench Purify Purify Conjugate (e.g., SEC, HPLC) Quench->Purify Analyze Analyze Final Product (e.g., MS, SDS-PAGE) Purify->Analyze

Caption: A general experimental workflow for this compound conjugation.

G Start Low Conjugation Yield Observed CheckMaleimide Is the maleimide linker active? Start->CheckMaleimide CheckThiol Are free thiols available? CheckMaleimide->CheckThiol Yes Hydrolysis Action: Use fresh linker, prepare stock solution immediately before use in anhydrous solvent. CheckMaleimide->Hydrolysis No CheckpH Is the reaction pH optimal (6.5-7.5)? CheckThiol->CheckpH Yes Reduction Action: Perform reduction step (TCEP). Degas buffers to prevent re-oxidation. CheckThiol->Reduction No CheckRatio Is the molar ratio sufficient? CheckpH->CheckRatio Yes AdjustpH Action: Prepare fresh buffer and verify pH. Adjust to 6.5-7.5. CheckpH->AdjustpH No Success High Yield Achieved CheckRatio->Success Yes IncreaseRatio Action: Increase molar excess of the maleimide linker. CheckRatio->IncreaseRatio No Hydrolysis->Start Reduction->Start AdjustpH->Start IncreaseRatio->Start

Caption: A troubleshooting decision tree for low conjugation yield.

G cluster_main Primary Reaction Pathway cluster_side Potential Side Reactions Maleimide This compound Conjugate Stable Thioether Conjugate Maleimide->Conjugate + Hydrolysis Hydrolyzed (Inactive) Maleimide Maleimide->Hydrolysis H2O, pH > 7.5 AmineReaction Reaction with Protein-NH2 (at pH > 7.5) Maleimide->AmineReaction Protein-NH2 Thiol Protein-SH Thiol->Conjugate ThiolExchange Retro-Michael Addition (Thiol Exchange) Conjugate->ThiolExchange + R'-SH

Caption: Key reaction pathways in maleimide-thiol conjugation.

References

Technical Support Center: Preventing Maleimide Hydrolysis During Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing maleimide (B117702) hydrolysis during bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

This section addresses common problems that can arise during maleimide bioconjugation, offering potential causes and solutions in a question-and-answer format.

Question: Why is my conjugation efficiency low or non-existent?

Answer: Low or no conjugation efficiency is a frequent issue that can be attributed to several factors. The logical flow for troubleshooting this problem is outlined below.

G start Low Conjugation Yield check_maleimide Verify Maleimide Reagent Activity start->check_maleimide check_thiol Confirm Presence of Free Thiols check_maleimide->check_thiol Active solution_hydrolysis Use Fresh Maleimide Stock Store properly in anhydrous solvent check_maleimide->solution_hydrolysis Inactive? check_ph Check Reaction Buffer pH check_thiol->check_ph Present solution_reduction Perform/Optimize Disulfide Reduction (e.g., with TCEP) check_thiol->solution_reduction Absent/Low? check_ratio Optimize Molar Ratio check_ph->check_ratio Correct solution_ph Adjust pH to 6.5-7.5 check_ph->solution_ph Incorrect? check_conditions Review Reaction Conditions check_ratio->check_conditions Optimal solution_ratio Increase Molar Excess of Maleimide (e.g., 10-20 fold) check_ratio->solution_ratio Suboptimal? solution_conditions Increase Reaction Time or Temperature check_conditions->solution_conditions Too short/cold? end Successful Conjugation check_conditions->end Optimal solution_hydrolysis->end solution_reduction->end solution_ph->end solution_ratio->end solution_conditions->end

Caption: Troubleshooting logic for low conjugation yield.

Potential Causes and Solutions:

  • Hydrolyzed Maleimide Reagent: The maleimide functional group is susceptible to hydrolysis, especially when stored in aqueous solutions or exposed to moisture.[1][2]

    • Solution: Prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[2] Store powdered maleimide reagents in a desiccator at -20°C.[2]

  • Absence of Free Thiols: Maleimides react with free sulfhydryl groups (-SH), not with disulfide bonds (S-S). If the cysteine residues in your protein are oxidized and forming disulfide bridges, they will not be available for conjugation.[2]

    • Solution: Reduce the disulfide bonds in your protein or peptide prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent that does not need to be removed before the conjugation step.[2][3] Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent, as it contains a free thiol that will compete in the reaction.[2]

  • Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[3] Below pH 6.5, the reaction rate slows down significantly because the thiol group is protonated. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008).[3]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer and verify the pH before starting the conjugation.

  • Incorrect Molar Ratio: An insufficient amount of the maleimide reagent will result in incomplete conjugation.

    • Solution: A 10 to 20-fold molar excess of the maleimide reagent over the protein/peptide is a common starting point.[3] However, the optimal ratio can vary depending on the specific molecules and should be determined empirically.

Question: My final conjugate is not stable and I'm observing loss of my payload. What is the cause?

Answer: The instability of the final conjugate is often due to the reversibility of the thiosuccinimide bond formed between the maleimide and the thiol.

Potential Cause and Solutions:

  • Retro-Michael Reaction: The thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[1] This leads to the release of the conjugated molecule.

    • Solution 1: Post-conjugation Hydrolysis: After the initial conjugation, the succinimide (B58015) ring can be intentionally hydrolyzed to form a stable, ring-opened maleamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period.[1]

    • Solution 2: Use of Next-Generation Maleimides: Several "self-stabilizing" or "next-generation" maleimides have been developed. These include maleimides with electron-withdrawing groups on the nitrogen atom (e.g., N-aryl maleimides) that accelerate the stabilizing ring-opening hydrolysis after conjugation.[4] Dihalomaleimides can also be used, which undergo a rapid elimination reaction after the initial thiol addition to form a stable, non-reversible bond.

Question: I am observing unexpected side products in my final conjugate. How can I minimize them?

Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.

Potential Cause and Solutions:

  • Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with other nucleophiles, most commonly the primary amines of lysine residues.[2]

    • Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for cysteine residues.

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring. This rearrangement is more prominent at neutral or basic pH.[2][5][6]

    • Solution: If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation.[2][6] If it is unavoidable, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[2][6] Acetylation of the N-terminal cysteine can also prevent this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of maleimide hydrolysis?

A1: The maleimide ring is an unsaturated imide that can undergo hydrolysis, particularly in aqueous solutions at neutral to basic pH. The hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This leads to the opening of the ring and the formation of a maleamic acid derivative, which is no longer reactive towards thiols.

Caption: Maleimide hydrolysis reaction.

Q2: What are the ideal storage conditions for maleimide reagents?

A2: To prevent premature hydrolysis, maleimide-containing reagents should be stored as a dry powder in a desiccator at -20°C. For solutions, it is best to prepare them fresh in an anhydrous solvent such as DMSO or DMF.[2] Aqueous solutions of maleimides are not recommended for long-term storage.

Q3: Which buffers are suitable for maleimide-thiol conjugation?

A3: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the recommended pH range of 6.5-7.5. It is crucial to ensure that the buffer does not contain any free thiols (e.g., from DTT) or primary amines (e.g., Tris at higher concentrations and pH) that could compete with the reaction.

Q4: How can I quantify the number of free thiols in my protein solution?

A4: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample. The reaction of DTNB with a free thiol produces a yellow-colored product that can be measured by absorbance at 412 nm.

Q5: How do I purify the final conjugate?

A5: The choice of purification method depends on the size and properties of your conjugate.

  • Size-Exclusion Chromatography (SEC): This is a common method for purifying large biomolecules like antibody-drug conjugates (ADCs) from smaller, unreacted reagents.[7]

  • Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from large protein conjugates.

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can provide higher resolution purification.

Data Presentation

The stability of maleimides and their thioether conjugates is highly dependent on pH, temperature, and the specific maleimide derivative used. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Half-life of Maleimide Derivatives in Aqueous Solution

Maleimide DerivativepHTemperature (°C)Half-lifeReference(s)
N-Ethylmaleimide (NEM)7.025Several hours
N-Ethylmaleimide (NEM)> 7.525Rapid hydrolysis[8]
Dibromomaleimide7.4Not specified17.9 minutes[9]
N-aryl maleimide7.437~55 minutes[10]
N-fluorophenyl maleimide7.437~28 minutes[10]

Table 2: Stability of Thiosuccinimide Conjugates

Conjugate TypeConditionHalf-lifeNotesReference(s)
N-alkyl thiosuccinimidepH 7.4, 37°C27 hoursSlower hydrolysis post-conjugation.[10]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hoursFaster hydrolysis post-conjugation.[10]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hoursEven faster hydrolysis post-conjugation.[10]
Maleimide-thiol adductsIn presence of glutathione19 to 337 hoursMore stable than disulfide bonds.[7]
Disulfide bondsIn presence of glutathione8 to 45 minutesLess stable in reducing environments.[7]

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP

This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

  • Prepare Antibody Solution: Dissolve the antibody in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.

  • Add TCEP: Add a 10-100 fold molar excess of TCEP to the antibody solution. For example, for an IgG at 10 mg/mL (~67 µM), add TCEP to a final concentration of 0.67-6.7 mM.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Proceed to Conjugation: The reduced antibody solution can be used directly in the conjugation reaction without the need to remove the TCEP.

Protocol 2: Maleimide Conjugation to a Reduced Antibody

This protocol outlines the general procedure for conjugating a maleimide-functionalized molecule to a reduced antibody.

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Add Maleimide to Antibody: Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-20 fold). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during the incubation can improve efficiency.

  • Quench the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.

  • Purify the Conjugate: Remove the unreacted maleimide reagent and other small molecules using an appropriate purification method such as size-exclusion chromatography.

G start Start prepare_antibody Prepare Antibody Solution (1-10 mg/mL in degassed buffer) start->prepare_antibody reduce_disulfides Reduce Disulfide Bonds (Add TCEP, incubate 30-60 min) prepare_antibody->reduce_disulfides conjugate Conjugation Reaction (Add maleimide to antibody, incubate 1-2h RT or O/N 4°C) reduce_disulfides->conjugate prepare_maleimide Prepare Maleimide Stock (10-20 mM in anhydrous DMSO/DMF) prepare_maleimide->conjugate quench Quench Reaction (Optional) (Add excess small molecule thiol) conjugate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze Analyze Final Conjugate (e.g., SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for maleimide bioconjugation.

Protocol 3: Determination of the Degree of Labeling (DOL)

This protocol describes how to determine the average number of dye molecules conjugated per protein molecule using UV-Vis spectrophotometry.

  • Purify the Conjugate: It is essential to remove all unconjugated dye from the protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).[11]

  • Measure Absorbance:

    • Dilute the purified conjugate in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the conjugate at 280 nm (A₂₈₀), which corresponds to the protein absorbance.

    • Measure the absorbance of the conjugate at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the Degree of Labeling (DOL):

    • First, correct the A₂₈₀ for the contribution of the dye's absorbance at this wavelength:

      • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

      • Where CF is the correction factor for the dye at 280 nm (A₂₈₀ of the dye / A_max of the dye).

    • Calculate the molar concentration of the protein:

      • [Protein] (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the molar concentration of the dye:

      • [Dye] (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

    • Calculate the DOL:

      • DOL = [Dye] / [Protein]

References

Technical Support Center: Optimizing Mal-amido-PEG8-val-gly Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG8-val-gly thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your bioconjugation experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?

The optimal pH range for a maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiols.[1] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2] Reaction rates slow down at pH values below 6.5, while at a pH above 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis and reaction with primary amines, such as the side chain of lysine (B10760008) residues.[2][3]

Q2: How stable is the this compound linker in aqueous solutions?

The maleimide group of the linker is susceptible to hydrolysis in aqueous solutions, and this degradation process accelerates with increasing pH.[1][3][4] It is strongly recommended to prepare aqueous solutions of the maleimide-containing linker immediately before use.[1][2][3] For storage, it is best to use a dry, biocompatible organic solvent like DMSO or DMF.[2][3]

Q3: What are the common side reactions I should be aware of during the conjugation?

Several side reactions can occur, potentially impacting the yield and purity of your final conjugate:

  • Hydrolysis: The maleimide ring can open through hydrolysis, rendering it unreactive towards thiols. This is more prominent at higher pH.[1][3][5]

  • Reaction with Amines: At a pH above 7.5, the maleimide can react with primary amines, leading to a loss of selectivity.[1][3]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione, which can lead to payload migration in vivo.[1][3]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring.[2][6]

Q4: How can I prevent the oxidation of free thiols on my protein/peptide?

Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[2][7] To prevent this:

  • Use degassed buffers to remove dissolved oxygen.[2]

  • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze oxidation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolyzed Maleimide Linker Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2][3] Avoid long-term storage in aqueous buffers.[2]
Oxidized Thiols Reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[2] If using DTT, ensure its complete removal before conjugation.[2]
Incorrect pH Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3]
Incorrect Stoichiometry Optimize the molar ratio of the maleimide linker to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[2]
Poor Purity of Final Conjugate Side Reactions Maintain the pH between 6.5 and 7.5 to ensure thiol selectivity.[3] To stabilize the conjugate and prevent retro-Michael reactions, consider inducing hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether after the initial conjugation by adjusting the pH to 8.5-9.0.[3]
Instability of the Final Conjugate Retro-Michael Reaction As mentioned above, post-conjugation hydrolysis of the thiosuccinimide ring can increase stability.[3]

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Reaction pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[1][2][3]
Maleimide to Thiol Molar Ratio 2:1 to 20:1Application-dependent, optimization is recommended.[2][8]
Reaction Time 2 hours at room temperature or overnight at 4°CShould be optimized for the specific reactants.[2][9]
EDTA Concentration (optional) 1 - 5 mMTo prevent metal-catalyzed thiol oxidation.[2]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds (if necessary)
  • Prepare your protein or peptide in a degassed buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2.[3]

  • To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[3]

  • Incubate the mixture for 20-30 minutes at room temperature.[3]

Protocol 2: Maleimide-Thiol Conjugation
  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution.[2]

  • Add the desired molar excess (e.g., 10-20 fold) of the maleimide linker stock solution to the reduced protein/peptide solution.[2][10]

  • Gently mix the reaction solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[9]

  • To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[2]

  • Proceed with the purification of the conjugate. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2][10]

Visualizations

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Maleimide This compound (Maleimide Group) Conjugate Stable Thioether Conjugate Maleimide->Conjugate Michael Addition Thiol Thiol-containing Molecule (-SH group) Thiol->Conjugate pH pH 6.5 - 7.5 Temp Room Temp (2h) or 4°C (overnight)

Caption: General workflow for the maleimide-thiol conjugation reaction.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Maleimide Is the maleimide linker solution fresh? Start->Check_Maleimide Yes Check_Thiols Are thiols available and reduced? Check_Maleimide->Check_Thiols Yes Solution_Maleimide Prepare fresh maleimide solution. Check_Maleimide->Solution_Maleimide No Check_pH Is the reaction pH optimal (6.5-7.5)? Check_Thiols->Check_pH Yes Solution_Thiols Reduce disulfides with TCEP. Check_Thiols->Solution_Thiols No Check_Stoichiometry Is the maleimide:thiol ratio optimized? Check_pH->Check_Stoichiometry Yes Solution_pH Adjust buffer pH. Check_pH->Solution_pH No Solution_Stoichiometry Optimize molar ratio. Check_Stoichiometry->Solution_Stoichiometry No Success Successful Conjugation Check_Stoichiometry->Success Yes No_Success Re-evaluate experimental design Solution_Maleimide->No_Success Solution_Thiols->No_Success Solution_pH->No_Success Solution_Stoichiometry->No_Success

Caption: Troubleshooting logic for low conjugation yield.

References

how to avoid aggregation of ADCs with PEGylated linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of Antibody-Drug Conjugates (ADCs) with PEGylated linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with PEGylated linkers?

Aggregation of ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the conjugate compared to the native monoclonal antibody (mAb). While PEGylated linkers are designed to be hydrophilic to counteract this, aggregation can still occur due to:

  • High Drug-to-Antibody Ratio (DAR): As the number of hydrophobic drug-linker molecules conjugated to the antibody increases, the overall hydrophobicity of the ADC can surpass the solubilizing capacity of the PEG linker, leading to intermolecular hydrophobic interactions and aggregation.[1][]

  • Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads and parts of the linker construct are inherently hydrophobic.[1][][3] These hydrophobic patches on the surface of the ADC can interact, leading to self-association and aggregation.[][3]

  • Linker Chemistry: The structure of the PEG linker itself can influence aggregation. For instance, some studies suggest that certain linker architectures may expose hydrophobic regions of the payload or antibody, promoting aggregation.[4]

  • Conjugation Process: The conditions used during the conjugation reaction, such as pH, temperature, and the use of organic co-solvents to dissolve the drug-linker, can stress the antibody and induce unfolding and subsequent aggregation.[5][6]

  • Formulation and Storage Conditions: Inappropriate buffer pH, ionic strength, temperature, and exposure to physical stress (e.g., agitation) during formulation and storage can lead to ADC instability and aggregation.[3][5]

Q2: How can I modify the PEGylated linker to reduce ADC aggregation?

Optimizing the PEG linker is a key strategy to mitigate ADC aggregation. Consider the following modifications:

  • Increase PEG Chain Length: Longer PEG chains can provide a more effective hydrophilic shield around the hydrophobic payload, reducing intermolecular interactions.[7][8] However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact the ADC's in vitro cytotoxicity.[9][10][11]

  • Utilize Branched or Pendant PEG Architectures: Compared to linear PEG linkers, branched or pendant (multi-arm) PEG structures can offer a more comprehensive "hydration shell" around the drug-linker.[9][12] This enhanced shielding can be particularly effective at higher DARs, improving solubility and reducing aggregation.[9][12][13]

  • Employ Monodisperse PEGs: Using monodisperse (discrete) PEG linkers with a single, defined molecular weight, as opposed to polydisperse mixtures, results in a more homogeneous ADC product. This homogeneity can lead to more predictable and stable formulations with a reduced propensity for aggregation.[1]

Q3: What formulation strategies can be employed to prevent ADC aggregation?

Formulation optimization plays a crucial role in maintaining the stability of ADCs. Key strategies include:

  • Incorporate Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are commonly used to prevent protein aggregation.[5][14] They work by competitively binding to hydrophobic interfaces and reducing protein surface adsorption, thereby minimizing the formation of aggregates.[15][16][17]

  • Add Stabilizing Excipients:

    • Amino Acids: Arginine is a well-known aggregation suppressor that can be added to ADC formulations.[15][18][19][20][21] It is thought to work by interacting with hydrophobic patches on the protein surface and inhibiting intermolecular interactions.

    • Sugars: Sugars like trehalose (B1683222) and sucrose (B13894) are effective cryoprotectants and lyoprotectants that stabilize proteins during freeze-drying and in liquid formulations by forming a hydration shell around the protein.[1][8][22]

  • Optimize Buffer Conditions: Maintaining an optimal pH and ionic strength is critical for ADC stability. The buffer should be chosen to be compatible with the specific ADC and to minimize conformational changes that could lead to aggregation.[][3]

Q4: Are there any processing strategies during conjugation that can minimize aggregation?

Yes, modifying the conjugation process itself can significantly reduce aggregation:

  • Solid-Phase Conjugation: One innovative approach is to immobilize the antibody on a solid support, such as a resin, during the conjugation reaction.[3][5][6] This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic drug-linker is being attached.[5][6] After conjugation, the ADC is released into a stabilizing buffer.[5]

Troubleshooting Guide

Problem: My ADC with a PEGylated linker is showing significant aggregation after purification.

Potential Cause Troubleshooting Steps
High DAR - Reduce the molar excess of the drug-linker during the conjugation reaction.- Optimize the reaction time and temperature to achieve a lower average DAR.
Suboptimal PEG Linker - Synthesize ADCs with longer linear PEG chains (e.g., PEG12, PEG24).- Design and test branched or pendant PEG linkers to enhance shielding of the hydrophobic payload.
Harsh Conjugation Conditions - If using organic co-solvents, minimize the percentage and exposure time.- Investigate alternative, milder conjugation chemistries.- Consider implementing a solid-phase conjugation strategy to physically prevent aggregation during the reaction.
Inadequate Formulation - Screen different buffer systems to find the optimal pH and ionic strength for your ADC.- Add stabilizing excipients to your formulation buffer. Start with commonly used concentrations (see Table 1).- Incorporate a non-ionic surfactant like Polysorbate 20 or 80.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on mitigating ADC aggregation.

Table 1: Summary of Quantitative Data for ADC Aggregation Mitigation

Strategy Parameter Condition Observed Effect on Aggregation Reference
Linker Architecture Linear vs. Pendant PEGTrastuzumab-DM1 ADC (DAR 8)Pendant (P-(PEG12)2) linker showed slower clearance and lower aggregation tendency compared to linear (L-PEG24) linker.[10]
Formulation: Excipients Polysorbate 200.01 g/L in cell culture mediumEffective in reducing aggregate formation of mAbs.[7]
Arginine>200 mMSuppresses aggregate formation in IFNβ-1b solutions.[18]
Trehalose230 mMReduced high molecular weight (HMW) species from 38.8% to 4.89% for trastuzumab under thermal stress.[8]

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic radius and determine their absolute molar mass.

Materials:

  • ADC sample

  • SEC-MALS system (e.g., HPLC with UV detector, DAWN MALS detector, Optilab dRI detector)

  • SEC column suitable for mAbs (e.g., TSKgel G3000SWXL)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer, filtered and degassed.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for all detectors (UV, MALS, dRI).

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1 µm or 0.22 µm filter to remove any large particulates.

  • Injection: Inject a defined volume of the prepared sample (e.g., 50-100 µL) onto the equilibrated column.

  • Data Acquisition: Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA software) to analyze the data.

    • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates in the chromatogram.

    • Calculate the molar mass of each species using the MALS and dRI data.

    • Determine the percentage of each species by integrating the peak areas from the UV or dRI chromatogram.

Protocol 2: Assessment of ADC Hydrophobicity and DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity. While primarily a tool for DAR analysis, HIC can also provide insights into the aggregation propensity of an ADC.

Materials:

  • ADC sample

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8-1.0 mL/min until a stable baseline is observed.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR by integrating the peak areas and normalizing to the total area.

    • A broad peak profile or the presence of pre-peaks can sometimes be indicative of aggregation or other instabilities.

Visualizations

Mechanism of PEG Shielding to Prevent ADC Aggregation cluster_0 Without PEG Linker cluster_1 With PEGylated Linker ADC1 ADC Payload1 Hydrophobic Payload ADC1->Payload1 ADC2 ADC Payload2 Hydrophobic Payload ADC2->Payload2 Payload1->Payload2 Hydrophobic Interaction Aggregate Aggregation Payload1->Aggregate Payload2->Aggregate ADC3 ADC PEG1 PEG Linker ADC3->PEG1 Stable Stable, Soluble ADC ADC3->Stable ADC4 ADC PEG2 PEG Linker ADC4->PEG2 ADC4->Stable Payload3 Hydrophobic Payload Payload4 Hydrophobic Payload PEG1->Payload3 PEG2->Payload4

Caption: Mechanism of PEG shielding to prevent ADC aggregation.

Role of Surfactants in Preventing ADC Aggregation cluster_0 Competitive Adsorption at Interfaces cluster_1 Binding to Hydrophobic Patches Interface Hydrophobic Interface (e.g., Air-Water) ADC_unfold ADC (Unfolded) ADC_unfold->Interface Adsorption & Aggregation Surfactant Surfactant (e.g., Polysorbate) Surfactant->Interface Preferential Adsorption ADC_native ADC (Native) HP Hydrophobic Patch ADC_native->HP Stable ADC Stable ADC Surfactant2 Surfactant HP->Surfactant2 Binding & Shielding

Caption: Role of surfactants in preventing ADC aggregation.

Solid-Phase Conjugation Workflow to Prevent Aggregation cluster_notes Key Advantage Start Start: mAb Solution Immobilize 1. Immobilize mAb on Solid Support Start->Immobilize Wash1 2. Wash Immobilize->Wash1 Conjugate 3. Add Drug-Linker (Conjugation) Wash1->Conjugate Wash2 4. Wash Conjugate->Wash2 Note mAbs are physically separated during the critical conjugation step, preventing intermolecular aggregation. Conjugate->Note Elute 5. Elute ADC into Stabilizing Buffer Wash2->Elute End End: Purified, Stable ADC Elute->End

Caption: Solid-phase conjugation workflow to prevent aggregation.

References

Technical Support Center: Improving the Stability of the Thiosuccinimide Bond in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the stability of the thiosuccinimide bond in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary instability pathways for the thiosuccinimide bond in ADCs?

A1: The thiosuccinimide linkage, formed by the reaction of a maleimide (B117702) with a thiol on the antibody, is susceptible to two main degradation pathways in vivo:

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide bond breaks, leading to the deconjugation of the drug-linker from the antibody. The released maleimide-linker-payload can then react with other thiol-containing molecules in circulation, such as albumin and glutathione (B108866), leading to off-target toxicity and reduced therapeutic efficacy.[1]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a stable, ring-opened maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage. However, the hydrolysis of conventional N-alkylmaleimides is often slow under physiological conditions.[1][2]

Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction.[1] To address this, consider the following strategies:

  • Promote Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation can "lock" the linkage in a stable form. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0).[1] However, care must be taken as high pH can potentially impact antibody integrity.

  • Utilize Next-Generation Maleimides: Employing "self-hydrolyzing" maleimides that have built-in functional groups to catalyze the hydrolysis of the thiosuccinimide ring at physiological pH can significantly enhance stability.[1] N-aryl maleimides also show accelerated hydrolysis and improved stability compared to traditional N-alkyl maleimides.[3]

  • Alternative Linker Chemistries: Explore linker technologies that form more stable bonds, such as those based on dibromomaleimides which can re-bridge disulfide bonds.[1]

Q3: How does the conjugation site on the antibody affect the stability of the thiosuccinimide bond?

A3: Yes, the local microenvironment of the cysteine conjugation site plays a crucial role in the stability of the thiosuccinimide linkage. Sites with high solvent accessibility are more prone to the retro-Michael reaction and subsequent payload exchange with serum proteins. In contrast, conjugation sites in a more sterically hindered or positively charged environment can promote hydrolysis of the succinimide ring, leading to a more stable ADC.[4]

Troubleshooting Guide

Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) in different ADC batches.

  • Possible Cause: Incomplete conjugation reaction or side reactions.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The thiol-maleimide reaction is most efficient between pH 6.5 and 7.5. Above pH 7.5, maleimides can react with lysine (B10760008) residues, leading to heterogeneity.[1][5]

    • Control Molar Ratio: Use a sufficient excess of the maleimide-linker-payload to drive the reaction to completion, but avoid large excesses which can lead to non-specific reactions and purification challenges.[1]

    • Ensure Complete Reduction (if applicable): If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT.

Problem 2: Premature drug release is observed in in vitro plasma stability studies.

  • Possible Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction.

  • Troubleshooting Steps:

    • Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after plasma incubation to identify and quantify the different DAR species and confirm payload loss over time.[1]

    • Implement a Stabilization Strategy:

      • Post-conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS.[1]

      • Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide like a dibromomaleimide.[1]

    • Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol like glutathione and monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the linker's susceptibility to thiol exchange.[1]

Quantitative Data Summary

The stability of the thiosuccinimide linkage is highly dependent on the specific maleimide derivative used. The following table summarizes stability data for different linker strategies.

Linker TypeCondition% Deconjugation / Payload LossReference
Conventional Maleimide-based ADCIn human plasma over 7 days~50-75%[2]
Hydrolyzed Succinimide ADCThiol-mediated deconjugation assay<10% loss[6]
N-aryl Maleimide ADCIn thiol-containing buffer and serum over 7 days at 37°C<20%
N-alkyl Maleimide ADCIn thiol-containing buffer and serum over 7 days at 37°C35-67%
Maleamic methyl ester-based ADCIn albumin solution (25 mg/mL) over 14 days at 37°C~3.8% payload shed

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash and Elution buffers

  • Neutralization buffer

  • LC-MS system

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration of 1 mg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.[1]

  • Incubation: Incubate all samples at 37°C.[1]

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[1]

  • Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.[1]

  • Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.[1]

  • Elution: Elute the ADC from the beads using the elution buffer.[1]

  • Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.[1]

  • LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR.

Protocol 2: LC-MS Analysis for DAR Determination

This protocol describes a general workflow for determining the DAR of an ADC using LC-MS.

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water).[1]

    • Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).[1]

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Use a suitable chromatography method (e.g., reverse-phase or size-exclusion chromatography) to separate the different ADC species.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of each species.

    • Integrate the peaks corresponding to the different DAR species in the chromatogram.

    • Calculate the average DAR based on the relative abundance of each species.

Visualizations

Instability_Pathways ThioSuccinimide Thiosuccinimide Linkage (Unstable) RetroMichael Retro-Michael Reaction (Reversible) ThioSuccinimide->RetroMichael Leads to Hydrolysis Hydrolysis ThioSuccinimide->Hydrolysis Stabilizing reaction Deconjugated Deconjugated ADC + Free Payload-Linker RetroMichael->Deconjugated StableAdduct Ring-Opened Hydrolyzed ADC (Stable) Hydrolysis->StableAdduct ThiolExchange Thiol Exchange (e.g., with Albumin) Deconjugated->ThiolExchange Off-target reaction

Caption: Competing pathways of thiosuccinimide linkage instability in ADCs.

Experimental_Workflow cluster_prep Sample Preparation cluster_purification ADC Purification cluster_analysis Analysis Start ADC Sample Incubation Incubate in Plasma at 37°C Start->Incubation TimePoints Collect Aliquots at Different Time Points Incubation->TimePoints Capture Immunoaffinity Capture TimePoints->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute LCMS LC-MS Analysis Elute->LCMS DAR Determine Average DAR LCMS->DAR Stability Assess Stability Profile DAR->Stability

Caption: Workflow for assessing ADC plasma stability.

References

Technical Support Center: Navigating Challenges in Cleavable Linker Chemistry for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) cleavable linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during ADC development and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges associated with cleavable linkers in ADCs?

The primary challenge in designing and utilizing cleavable linkers for ADCs is achieving a delicate balance: the linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, yet be efficiently cleaved to release the drug upon reaching the target tumor cells.[1][2][3][4] Common issues stemming from this challenge include:

  • Premature Payload Release: The linker is cleaved in the bloodstream before the ADC reaches the target tumor, leading to systemic toxicity and a reduced therapeutic window.[1][5][6]

  • Off-Target Toxicity: Release of the payload in healthy tissues due to non-specific cleavage of the linker can cause significant side effects, such as myelosuppression and hepatotoxicity.[4][5][7]

  • Linker Instability: The chemical nature of the linker itself may be inherently unstable under physiological conditions, leading to degradation of the ADC.[1][]

  • Inefficient Cleavage at the Target Site: The linker may not be cleaved efficiently within the tumor microenvironment or inside the target cell, resulting in reduced ADC efficacy.

  • ADC Aggregation: Hydrophobic payloads and linkers can lead to the formation of ADC aggregates, which can alter pharmacokinetics and potentially be immunogenic.[5][9]

  • Inconsistent Drug-to-Antibody Ratio (DAR): Difficulties in the conjugation process can lead to batch-to-batch variability in the average number of drug molecules per antibody, affecting both safety and efficacy.[][10]

Q2: How do different types of cleavable linkers address stability and cleavage challenges?

Different cleavable linkers utilize distinct mechanisms to release the payload, each with its own set of advantages and disadvantages:

  • Hydrazone Linkers (pH-sensitive): These linkers are designed to be stable at the physiological pH of blood (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][11][12] However, they can exhibit instability in circulation, leading to premature drug release.[1][4]

  • Disulfide Linkers (Redox-sensitive): These linkers are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the plasma.[13][] While generally more stable than hydrazone linkers in plasma, they can still be susceptible to premature cleavage.

  • Peptide Linkers (Enzyme-sensitive): These linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are overexpressed in the lysosomes of tumor cells.[15][] The Val-Cit dipeptide is a common example.[3][17] However, these linkers can sometimes be cleaved by extracellular proteases, leading to off-target toxicity.[7][18]

  • β-Glucuronide Linkers (Enzyme-sensitive): These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes. This approach generally offers good plasma stability.

Q3: What are the key analytical methods for characterizing ADCs and troubleshooting linker-related issues?

A suite of analytical techniques is essential to characterize ADCs and diagnose problems with linker stability and conjugation.[19] These include:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are used to determine the drug-to-antibody ratio (DAR), quantify free drug, and assess ADC purity.[20][][22]

  • Mass Spectrometry (MS): Provides detailed information on the molecular weight and structure of the ADC, confirming successful conjugation and identifying degradation products.[][22]

  • Size Exclusion Chromatography (SEC): Used to evaluate the size distribution of the ADC and detect the presence of aggregates.[][23]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the amount of intact ADC and detect free payload.[20][24]

  • Cell-based Cytotoxicity Assays: These assays are crucial for assessing the in vitro potency of the ADC and confirming that the payload is effectively released and active in target cells.[]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma

Symptoms:

  • High levels of free payload detected in plasma stability assays.

  • Observed in vivo toxicity that is consistent with the payload's known side effects.[5]

  • Reduced ADC efficacy in vivo compared to in vitro results.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Linker Instability at Physiological pH For pH-sensitive linkers like hydrazones, their inherent instability can be a factor.[1][4] Solution: Consider re-engineering the linker to improve stability at pH 7.4. For example, a novel silyl (B83357) ether-based acid-cleavable linker has shown improved stability over traditional hydrazone linkers.[4]
Non-specific Enzymatic Cleavage Peptide linkers can be susceptible to cleavage by plasma proteases like neutrophil elastase.[7][23] Solution: Modify the peptide sequence to be more specific for lysosomal enzymes like cathepsin B. Alternatively, a "tandem-cleavage" linker that requires two sequential enzymatic steps for payload release can enhance stability.[7][18]
Thiol-Disulfide Exchange Disulfide linkers can undergo exchange with free thiols in the plasma, such as albumin. Solution: Introduce steric hindrance around the disulfide bond to reduce its susceptibility to nucleophilic attack.
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Symptoms:

  • HIC-HPLC analysis shows a low average DAR.

  • Batch-to-batch variability in conjugation efficiency.

  • Reduced ADC potency in vitro.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inefficient Conjugation Chemistry The reaction conditions for linking the payload to the antibody may be suboptimal. Solution: Optimize reaction parameters such as pH, temperature, reaction time, and the molar ratio of linker-payload to antibody.[25] For thiol-based conjugation, ensure complete reduction of antibody disulfide bonds and removal of the reducing agent before adding the linker-payload.[25]
Poor Solubility of Linker-Payload Hydrophobic linker-payloads may not be fully soluble in the aqueous conjugation buffer, leading to incomplete reaction.[9] Solution: Introduce a limited amount of an organic co-solvent (e.g., DMSO) to improve solubility, being careful not to denature the antibody.[25] Incorporating hydrophilic spacers like PEG into the linker design can also improve solubility.[26][27]
Antibody Modification/Degradation The antibody may be partially denatured or aggregated, making conjugation sites inaccessible. Solution: Ensure the antibody is of high quality and properly stored. Analyze the antibody by SEC before conjugation to check for aggregates.

Quantitative Data Summary

The stability of cleavable linkers is a critical parameter that is often assessed by measuring their half-life in plasma. The following table summarizes representative plasma stability data for different classes of cleavable linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExamplePayloadPlasma SourceHalf-life (t½)Reference
Hydrazone Phenylketone-derived hydrazoneDoxorubicinHuman and Mouse~2 days[4]
Hydrazone (Carbonate) Carbonate linkerSN-38Not Specified36 hours[4]
Silyl Ether Silyl ether-based linkerMMAEHuman> 7 days[4]
Peptide Val-CitMMAEMouse (Ces1C-containing)Stable up to 4 days[23]
Disulfide SPPDM1Human~7 days[]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma by measuring the amount of released payload over time.

Materials:

  • ADC of interest

  • Control plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Dilute the ADC to a final concentration in the control plasma.

  • Incubate the ADC-plasma mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect an aliquot of the mixture.

  • Immediately stop the reaction by adding 3 volumes of cold quenching solution to the aliquot.

  • Vortex the sample and centrifuge to precipitate plasma proteins.

  • Collect the supernatant for analysis.

  • Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.[28]

  • Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.

Protocol 2: Lysosomal Stability and Cathepsin B Cleavage Assay

Objective: To assess the ability of an ADC to release its payload in a simulated lysosomal environment and its susceptibility to cleavage by cathepsin B.

Materials:

  • ADC of interest

  • Isolated lysosomes or recombinant human cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing a reducing agent like DTT for cathepsin B activity)

  • Quenching solution (e.g., cold acetonitrile)

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Prepare the reaction mixture by adding the ADC to the assay buffer.

  • Initiate the reaction by adding either the isolated lysosomes or a specified concentration of cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.

  • Stop the enzymatic reaction by adding a quenching solution.[28]

  • Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).

  • Analyze the supernatant by LC-MS/MS to quantify the released payload.[28]

Visualizations

Cleavable_Linker_Mechanisms cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Cell cluster_lysosome Lysosome (pH 4.5-5.0) cluster_cytoplasm Cytoplasm (High Glutathione) ADC_circ Intact ADC ADC_circ->ADC_circ Stable Payload_release_lysosome Payload Release ADC_circ->Payload_release_lysosome Internalization & pH Drop / Enzymatic Cleavage Payload_release_cytoplasm Payload Release ADC_circ->Payload_release_cytoplasm Internalization & Reduction

Caption: Mechanisms of payload release for different cleavable linkers.

Troubleshooting_Workflow start ADC Experiment Shows Issue (e.g., Low Efficacy, High Toxicity) check_dar 1. Characterize ADC Batch - DAR (HIC-HPLC) - Aggregation (SEC) - Purity (RP-HPLC) start->check_dar dar_ok DAR & Purity OK? check_dar->dar_ok plasma_stability 2. Assess Plasma Stability - In vitro plasma incubation - Quantify free payload (LC-MS) dar_ok->plasma_stability Yes optimize_conjugation Optimize Conjugation Protocol dar_ok->optimize_conjugation No stability_ok Stable in Plasma? plasma_stability->stability_ok lysosomal_assay 3. Evaluate Target Cleavage - Lysosomal stability assay - Specific enzyme assay stability_ok->lysosomal_assay Yes redesign_linker Redesign Linker Chemistry stability_ok->redesign_linker No cleavage_ok Efficient Cleavage? lysosomal_assay->cleavage_ok investigate_target Investigate Target Biology (e.g., internalization, enzyme levels) cleavage_ok->investigate_target No end Optimized ADC cleavage_ok->end Yes optimize_conjugation->check_dar redesign_linker->plasma_stability investigate_target->end

Caption: A logical workflow for troubleshooting common ADC linker issues.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio with Mal-amido-PEG8-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using the Mal-amido-PEG8-val-gly linker. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and achieve your desired drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction between the maleimide (B117702) group of the linker and the thiol group on the antibody?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[][2][3][4] At this pH, the reaction with thiols is highly specific and efficient. The reaction rate of maleimide with thiols at pH 7.0 is approximately 1,000 times faster than its reaction with amines.[][3] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a heterogeneous product.[2][3] Conversely, at a pH below 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[3]

Q2: My average DAR is consistently low. What are the potential causes and how can I troubleshoot this?

A2: Low DAR can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Antibody Reduction: If you are conjugating to cysteine residues from reduced interchain disulfide bonds, incomplete reduction is a primary cause of low DAR. Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP or DTT and optimizing the incubation time and temperature.[2]

  • Suboptimal Reaction Conditions: As mentioned above, the pH of the reaction is critical.[2][3] Ensure your reaction buffer is within the 6.5-7.5 range. Also, consider optimizing the molar ratio of the this compound linker to the antibody. A 10-20 fold molar excess of the maleimide linker is a common starting point, but this may need to be optimized depending on the specific antibody and reaction conditions.[3]

  • Hydrolysis of the Maleimide Group: The maleimide group on the linker is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation.[][5] To minimize this, prepare fresh solutions of the linker and avoid prolonged storage in aqueous buffers. It is recommended to use anhydrous solvents like DMSO or DMF for reconstitution.[4]

  • Re-oxidation of Thiol Groups: The free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds, making them unavailable for conjugation. To prevent this, it is advisable to degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[3] Performing the conjugation step immediately after antibody reduction and purification is also crucial.

Q3: I'm observing ADC aggregation after conjugation. What can be done to prevent this?

A3: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate, especially with higher DAR values. Here are some strategies to mitigate aggregation:

  • Optimize the DAR: A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[6][7] If you are observing aggregation, consider targeting a lower DAR by reducing the molar excess of the linker during the conjugation reaction.[7]

  • Include a Hydrophilic PEG Spacer: The PEG8 spacer in the this compound linker is designed to increase the hydrophilicity of the overall ADC and reduce aggregation.[8][9][10]

  • Optimize Buffer Conditions: Screen different formulation buffers to find conditions that minimize aggregation. This can include adjusting the pH or adding excipients.[7]

  • Purification: Employ robust purification methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and high-DAR species that are more prone to aggregation.[6]

Q4: How can I improve the stability of the final ADC and prevent premature drug release?

A4: The thioether bond formed between the maleimide and the thiol is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma, leading to premature drug release.[5][11][12] To enhance stability, you can perform a post-conjugation hydrolysis step. This involves incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) to promote the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[5][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conjugation Incomplete reduction of antibody disulfide bonds.Optimize reduction conditions (TCEP or DTT concentration, incubation time, temperature). Confirm reduction with Ellman's reagent.
Suboptimal pH of the conjugation buffer.Ensure the pH is strictly within the 6.5-7.5 range.[2][3]
Hydrolysis of the maleimide linker.Use freshly prepared linker solutions. Store stock solutions in an anhydrous solvent like DMSO at -20°C.[4]
Re-oxidation of antibody thiols.Degas buffers, add EDTA, and proceed with conjugation immediately after reduction.[3]
Incorrect stoichiometry.Optimize the molar ratio of linker to antibody. A 10-20 fold molar excess of the linker is a good starting point.[3]
High DAR Heterogeneity Non-specific conjugation to amines.Maintain the reaction pH below 7.5 to minimize reaction with lysine residues.[2][3]
Inconsistent antibody reduction.Ensure reproducible and complete reduction of disulfide bonds.
ADC Aggregation High DAR leading to increased hydrophobicity.Target a lower DAR by reducing the molar excess of the linker.[6][7]
Unfavorable buffer conditions.Screen different formulation buffers and excipients to improve solubility.[7]
Premature Drug Release Retro-Michael reaction of the succinimide ring.Perform a post-conjugation hydrolysis step (e.g., incubate at pH 8.5-9.0) to form a stable ring-opened structure.[2][11]

Experimental Protocols

Antibody Reduction Protocol

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

  • Buffer Preparation: Prepare a suitable reaction buffer such as phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.4. Degas the buffer prior to use.

  • Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) in the reaction buffer.

  • Reduction Reaction: Add the reducing agent to the antibody solution. A typical starting molar excess is 10-50 fold over the antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (pH 6.5-7.5).

Conjugation Protocol

This protocol outlines the conjugation of the this compound linker to the reduced antibody.

  • Prepare Reduced Antibody: Follow the antibody reduction protocol above.

  • Prepare Linker Solution: Dissolve the this compound linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the reduced and purified antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted linker and other impurities.

DAR Characterization Protocols

1. UV-Vis Spectroscopy

This is a relatively simple method for determining the average DAR, provided the drug and antibody have distinct UV-Vis absorbance maxima.[13][14][15][16]

  • Determine Extinction Coefficients: Measure the molar extinction coefficients of the antibody (at 280 nm) and the drug-linker (at 280 nm and its own λmax).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC at 280 nm and the λmax of the drug.

  • Calculate DAR: Use the Beer-Lambert law and a set of simultaneous equations to solve for the concentrations of the antibody and the drug, and subsequently calculate the average DAR.

2. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR distribution and average DAR of cysteine-conjugated ADCs.[13][16][17] Species with different numbers of conjugated drugs will have different hydrophobicities and will be separated by the column.

  • Column: Use a HIC column suitable for antibody separations.

  • Mobile Phase A: A high salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high to low salt concentration to elute the different ADC species.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Calculate the relative peak area of each species (DAR0, DAR2, DAR4, etc.) to determine the drug load distribution and the average DAR.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used for DAR analysis.[13][14] This method is typically performed under denaturing conditions.

  • Sample Preparation: The ADC sample may need to be reduced to separate the light and heavy chains.

  • Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separations.

  • Mobile Phase: A typical mobile phase system consists of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.

  • Gradient: A gradient from low to high organic solvent concentration is used to elute the different species.

  • Detection: UV at 280 nm and/or mass spectrometry.

  • Data Analysis: The different drug-loaded chains are separated and can be quantified to determine the DAR.

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody TCEP Add TCEP/DTT mAb->TCEP Incubate_Reduce Incubate (37°C, 1-2h) TCEP->Incubate_Reduce Desalt_Reduce Desalting Column Incubate_Reduce->Desalt_Reduce Reduced_mAb Reduced Antibody Desalt_Reduce->Reduced_mAb Add_Linker Add Linker Reduced_mAb->Add_Linker Linker This compound Linker->Add_Linker Incubate_Conjugate Incubate (RT, 1-2h) Add_Linker->Incubate_Conjugate Quench Quench (Optional) Incubate_Conjugate->Quench Crude_ADC Crude ADC Quench->Crude_ADC Purify Purification (SEC/HIC) Crude_ADC->Purify Purified_ADC Purified ADC Purify->Purified_ADC Characterize DAR Characterization (HIC, LC-MS) Purified_ADC->Characterize

Caption: Experimental workflow for ADC conjugation.

troubleshooting_logic Start Low DAR Observed Check_Reduction Check Antibody Reduction (e.g., Ellman's Assay) Start->Check_Reduction Reduction_OK Reduction Complete? Check_Reduction->Reduction_OK Optimize_Reduction Optimize Reduction: - Increase TCEP/DTT - Increase Incubation Time Reduction_OK->Optimize_Reduction No Check_pH Verify Conjugation pH (6.5 - 7.5) Reduction_OK->Check_pH Yes Optimize_Reduction->Check_Reduction pH_OK pH Correct? Check_pH->pH_OK Adjust_pH Adjust Buffer pH pH_OK->Adjust_pH No Check_Linker Check Linker Activity pH_OK->Check_Linker Yes Adjust_pH->Check_pH Linker_OK Linker Active? Check_Linker->Linker_OK Use_Fresh_Linker Use Fresh Linker Stock Linker_OK->Use_Fresh_Linker No Optimize_Ratio Optimize Linker:Antibody Molar Ratio Linker_OK->Optimize_Ratio Yes Use_Fresh_Linker->Check_Linker

Caption: Troubleshooting logic for low DAR.

References

Validation & Comparative

A Comparative Guide to Mal-amido-PEG8-val-gly and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of effective and safe antibody-drug conjugates (ADCs), dictating both the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides an objective comparison of two prominent cleavable linkers: Mal-amido-PEG8-val-gly and the widely utilized val-cit (B3106666) linker. This comparison is based on their structural components, mechanisms of action, and reported performance characteristics to inform rational ADC design.

At a Glance: Key Differences

FeatureThis compound LinkerVal-Cit Linker
Cleavage Sequence Valine-Glycine (Val-Gly)Valine-Citrulline (Val-Cit)
Spacer 8-unit Polyethylene (B3416737) Glycol (PEG8)Typically none or a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer
Hydrophilicity Higher due to PEG8 spacerLower, can contribute to ADC aggregation
Plasma Stability Potentially enhanced stability due to PEG shielding; however, susceptible to premature cleavage.Well-characterized; known susceptibility to premature cleavage by neutrophil elastase (human) and carboxylesterases (rodents).[1][2]
Cleavage Enzyme Primarily Cathepsin BPrimarily Cathepsin B, but also other cathepsins and proteases.[3][]
Clinical Precedent Less establishedClinically validated in several FDA-approved ADCs.[5]

Structural and Mechanistic Comparison

Both this compound and val-cit linkers are designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[] This enzymatic cleavage facilitates the release of the cytotoxic payload within the target cancer cell, minimizing systemic exposure.

This compound Linker: This linker consists of three key components: a maleimide (B117702) group for conjugation to the antibody via cysteine residues, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a valine-glycine (val-gly) dipeptide as the Cathepsin B cleavage site.[6][7]

Val-Cit Linker: The valine-citrulline (val-cit) linker is a dipeptide that has been extensively used in clinically approved ADCs.[5] It is recognized and cleaved by Cathepsin B between the citrulline and the p-aminobenzyl carbamate (PABC) self-immolative spacer, which in turn releases the payload.[8]

Performance Characteristics: A Detailed Look

Plasma Stability

A critical attribute for any ADC linker is its stability in systemic circulation to prevent premature payload release and off-target toxicity.[9]

  • This compound: The inclusion of a PEG8 spacer is intended to increase the hydrophilicity of the ADC, which can reduce aggregation and potentially improve pharmacokinetics.[3][10] The flexible PEG chain can also provide a "shielding" effect, potentially protecting the linker from non-specific enzymatic degradation in the plasma. However, the val-gly (B1587892) dipeptide itself may be susceptible to cleavage by other plasma proteases.

  • Val-Cit: The val-cit linker has well-documented stability challenges. It is known to be prematurely cleaved by human neutrophil elastase and rodent carboxylesterases, which can lead to off-target toxicity and a reduced therapeutic window.[1][2] This instability has prompted the development of next-generation linkers with improved stability profiles.[1]

Cleavage Efficiency by Cathepsin B

The efficiency of cleavage by Cathepsin B within the lysosome is paramount for effective payload delivery.

  • This compound: While both val-gly and val-cit are substrates for Cathepsin B, the cleavage kinetics can differ. Some studies suggest that Cathepsin B has a preference for certain amino acids at the P1 and P2 positions of its substrate. While valine is a preferred residue at the P2 position, the preference at the P1 position can vary.[11][12]

  • Val-Cit: The val-cit dipeptide is a well-established and efficient substrate for Cathepsin B.[] Its cleavage has been extensively characterized and validated in numerous preclinical and clinical studies.

Hydrophilicity and Aggregation

The overall hydrophobicity of an ADC can significantly impact its manufacturing, formulation, and in vivo performance. Highly hydrophobic ADCs are more prone to aggregation, which can lead to faster clearance and potential immunogenicity.[10]

  • This compound: The presence of the PEG8 spacer significantly increases the hydrophilicity of this linker.[3][13] This is a key advantage, as it can help to offset the hydrophobicity of the payload and the antibody, leading to ADCs with a lower propensity for aggregation, even at higher drug-to-antibody ratios (DARs).[10]

  • Val-Cit: The val-cit linker itself is more hydrophobic compared to the PEGylated val-gly linker. ADCs utilizing val-cit linkers, especially with hydrophobic payloads, can be prone to aggregation, which can limit the achievable DAR and complicate manufacturing.[5]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of ADC development. Below are detailed methodologies for key experiments to compare linker performance.

Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma.

Methodology:

  • Incubate the ADC at a concentration of 100 µg/mL in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload.

  • Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.

Cathepsin B Cleavage Assay

Objective: To measure the rate of linker cleavage by Cathepsin B.

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) and recombinant human Cathepsin B (e.g., 50 nM) in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • Quantification: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload. The rate of cleavage can be determined by plotting the concentration of the released payload over time.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and the free payload for 72-96 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic model.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the structures and cleavage mechanisms of the two linkers.

This compound Linker Structure

Val-Cit Linker Structure

ADC_Internalization 1. ADC binds to antigen and is internalized Lysosomal_Trafficking 2. ADC is trafficked to the lysosome ADC_Internalization->Lysosomal_Trafficking Cathepsin_Cleavage 3. Cathepsin B cleaves the dipeptide linker Lysosomal_Trafficking->Cathepsin_Cleavage Payload_Release 4. Self-immolation of PABC releases the payload Cathepsin_Cleavage->Payload_Release Cell_Death 5. Payload induces cell death Payload_Release->Cell_Death

General Mechanism of Payload Release

Conclusion

The choice between a this compound and a val-cit linker depends on the specific goals of the ADC program.

The val-cit linker offers the advantage of extensive clinical validation and a well-understood, albeit imperfect, performance profile. Its known instability in plasma, however, presents a significant challenge that may limit the therapeutic window.

The This compound linker represents a more modern approach, aiming to address the hydrophobicity and aggregation issues associated with earlier linkers through PEGylation. The hydrophilic PEG8 spacer is expected to improve the overall physicochemical properties of the ADC, potentially allowing for higher DARs and improved pharmacokinetics. However, the relative stability and cleavage efficiency of the val-gly dipeptide compared to val-cit require careful experimental evaluation for each specific ADC construct.

Ultimately, the optimal linker choice will be determined by a comprehensive evaluation of stability, cleavage kinetics, in vitro potency, and in vivo efficacy and tolerability for each specific antibody-payload combination.

References

A Comparative Guide to Validation Assays for Cathepsin Cleavage of Val-Gly Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Gly (valine-glycine) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), engineered for selective cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. This targeted release of a cytotoxic payload is paramount to the efficacy and safety of the ADC. Validating the cleavage of this linker is a crucial step in preclinical development. This guide provides a comparative overview of key validation assays, complete with experimental protocols and performance data, to aid researchers in selecting the most appropriate methods for their ADC candidates.

While the Val-Gly linker is of interest, the majority of published research focuses on the closely related and widely used Val-Cit (valine-citrulline) linker. Due to the structural and functional similarities, and the wealth of available data, this guide will leverage data from Val-Cit and Val-Ala linkers as highly relevant surrogates to provide a robust comparative framework.

Key Validation Assays: A Comparative Overview

The validation of cathepsin-mediated cleavage of Val-Gly linkers typically involves a multi-faceted approach, including biochemical assays to measure direct enzymatic cleavage and cell-based assays to assess the entire process from ADC internalization to payload release and subsequent cytotoxicity.

Assay TypePrincipleAnalytes MeasuredKey AdvantagesKey Limitations
HPLC-MS/MS Chromatographic separation and mass spectrometric detection of the released payload from the ADC after incubation with cathepsin B.Free cytotoxic payload, remaining intact ADC, and potential metabolites.- High specificity and sensitivity.- Provides absolute quantification.- Can identify and quantify metabolites.- Lower throughput.- Requires specialized equipment.- Sample preparation can be complex.
FRET-Based Assay A fluorophore and quencher are placed on either side of the cleavage site. Cleavage separates them, resulting in a measurable increase in fluorescence.Rate of cleavage of a model peptide substrate.- High throughput.- Real-time kinetic measurements.- Simpler protocol.- Indirect measurement of payload release.- Substrate may not perfectly mimic the ADC.- Potential for interference from compound autofluorescence.
Cell-Based Cytotoxicity Assay Measures the viability of antigen-positive cells after treatment with the ADC.IC50 value (concentration of ADC that inhibits 50% of cell growth).- Assesses the entire biological process.- High physiological relevance.- Indirect measure of cleavage.- Can be influenced by other cellular factors (e.g., receptor expression, drug resistance).
Plasma Stability Assay The ADC is incubated in plasma to assess premature payload release.Intact ADC (via DAR measurement) or released payload (via LC-MS).- Evaluates off-target payload release.- Critical for predicting in vivo performance.- Does not directly measure cathepsin cleavage.

Quantitative Performance Data

The following table summarizes representative data for the performance of cathepsin-cleavable linkers in various assays. Note that these values are illustrative and can vary depending on the specific ADC, payload, and experimental conditions.[1]

ParameterHPLC-MS/MS AssayFRET AssayPlasma Stability Assay
Substrate Full ADC with Val-Cit linkerFluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)Full ADC with Val-Cit linker
Incubation Time 4 hoursContinuous monitoring72 hours
% Payload/Substrate Cleavage >90% with Cathepsin B[2]Rate dependent on substrate and enzyme concentration<10% in human plasma[1]
Relative Cleavage Rate Val-Cit: BaselineVal-Ala: ~50% of Val-Cit rate[3]N/AN/A
Kinetic Parameters (Model Substrates) Not typically measuredKm: Varies (e.g., ~15 µM for some substrates)[4] kcat: VariesNot Applicable

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the underlying biological mechanism, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 In Vitro Cathepsin B Cleavage Assay (HPLC-MS/MS) A Prepare ADC Solution C Combine ADC and Cathepsin B in Assay Buffer (pH 5.5, 37°C) A->C B Prepare Activated Cathepsin B B->C D Incubate for Timed Intervals (e.g., 0, 1, 4, 8, 24h) C->D E Quench Reaction (e.g., Acetonitrile) D->E F Sample Preparation (Protein Precipitation/Extraction) E->F G LC-MS/MS Analysis F->G H Quantify Released Payload vs. Time G->H

Workflow for an in vitro HPLC-MS/MS-based cathepsin B cleavage assay.

G cluster_1 ADC Internalization and Payload Release Pathway ADC 1. ADC binds to cell surface antigen Endosome 2. Receptor-Mediated Endocytosis ADC->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Cleavage 4. Cathepsin B cleaves Val-Gly Linker Lysosome->Cleavage Release 5. Payload Release (Self-immolation) Cleavage->Release Action 6. Payload exerts cytotoxic effect Release->Action

Cellular pathway of ADC internalization and cathepsin-mediated payload release.

Detailed Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay by HPLC-MS/MS

This protocol is designed to quantify the rate and extent of payload release from an ADC upon incubation with purified human cathepsin B.[1][3]

Objective: To determine the kinetics of payload release from a Val-Gly-linked ADC.

Materials:

  • Val-Gly ADC

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with a suitable internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the Val-Gly ADC in an appropriate buffer (e.g., PBS). Activate the recombinant Cathepsin B according to the manufacturer's instructions. Pre-warm all solutions to 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine the Val-Gly ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer. Initiate the reaction by adding activated Cathepsin B (final concentration, e.g., 1 µM).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

Protocol 2: FRET-Based Cathepsin B Cleavage Assay

This high-throughput assay measures the cleavage of a synthetic peptide substrate containing the Val-Gly sequence.[3]

Objective: To rapidly screen and determine the kinetic parameters for the cleavage of a Val-Gly containing peptide.

Materials:

  • FRET peptide substrate (e.g., Fluorophore-Val-Gly-Quencher)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare a stock solution of the FRET substrate in DMSO. Activate Cathepsin B as previously described.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer. Then, add the FRET substrate to each well to achieve the desired final concentration.

  • Reaction Initiation: Initiate the reaction by adding activated Cathepsin B to the wells. Include a control with no enzyme.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Kinetic parameters (Km and kcat) can be calculated by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 3: Cell-Based Cytotoxicity Assay

This assay evaluates the overall efficacy of the ADC, which is dependent on successful internalization, linker cleavage, and payload activity.

Objective: To determine the potency (IC50) of the Val-Gly ADC in an antigen-positive cancer cell line.

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • Val-Gly ADC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the antigen-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the Val-Gly ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the cells for a period that allows for ADC processing and induction of cell death (typically 72-120 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the untreated control cells and plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The validation of cathepsin B-mediated cleavage of Val-Gly linkers is a cornerstone of ADC development. A combination of assays is recommended for a comprehensive understanding of linker performance. HPLC-MS/MS provides precise quantification of payload release, FRET-based assays offer a high-throughput method for kinetic analysis of model substrates, and cell-based cytotoxicity assays confirm the biological activity of the entire ADC construct. Together, these methods provide the necessary data to confidently advance promising ADC candidates toward clinical evaluation.

References

analytical techniques to confirm Mal-amido-PEG8-val-gly conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical techniques used to confirm Mal-amido-PEG8-val-gly conjugation, providing a comparative overview of methodologies for researchers, scientists, and drug development professionals. This guide details experimental protocols, presents quantitative data in tabular format, and visualizes workflows using Graphviz diagrams.

Introduction

The confirmation of successful conjugation of the this compound linker to a biomolecule, typically a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC), is a critical step in the development of targeted therapeutics. This linker system incorporates a maleimide (B117702) group for thiol-specific conjugation to cysteine residues on the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to improve solubility, and a cleavable dipeptide (val-gly) sequence.[1][2] Rigorous analytical characterization is essential to ensure the identity, purity, homogeneity, and stability of the resulting conjugate, all of which are critical quality attributes (CQAs) that can impact safety and efficacy.[3]

This guide provides a comparative overview of the primary analytical techniques employed to confirm and characterize this compound conjugation: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

Each analytical technique offers unique advantages and provides complementary information for the comprehensive characterization of the conjugate. The choice of method often depends on the specific information required, the stage of development, and the available instrumentation.

Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of linker attachment, determination of drug-to-antibody ratio (DAR), identification of conjugation sites.[4]High specificity and sensitivity, provides detailed structural information.Can be complex to interpret for heterogeneous mixtures, potential for ion suppression effects.Definitive confirmation of conjugation and characterization of product heterogeneity.
HPLC (RP-HPLC, HIC, SEC) Purity assessment, separation of conjugated, unconjugated, and aggregated species, determination of DAR distribution.[5]Robust, reproducible, and widely available. Different modes provide orthogonal separation mechanisms.Indirect method for structural confirmation, resolution may be challenging for complex mixtures.Routine quality control, purity analysis, and monitoring of conjugation reaction progress.
UV-Vis Spectroscopy Real-time monitoring of the maleimide-thiol conjugation reaction, quantification of maleimide groups.[6]Simple, rapid, and non-destructive.Provides limited structural information, susceptible to interference from other chromophores in the sample.[7]In-process monitoring of the conjugation reaction to determine endpoint.
NMR Spectroscopy Detailed structural information of the linker and its attachment to the biomolecule, confirmation of PEGylation.[8][9]Provides unambiguous structural elucidation.Lower sensitivity compared to MS, complex spectra for large biomolecules, requires higher sample concentrations.[10]In-depth structural characterization of the linker and its immediate environment, particularly useful for smaller conjugates or linker fragments.

Experimental Protocols and Data Presentation

Below are detailed protocols for the key analytical techniques used to confirm this compound conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive evidence of successful conjugation by accurately measuring the mass of the intact conjugate and its subunits.

Experimental Workflow for Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Conjugate Sample Desalting Desalting / Buffer Exchange Sample->Desalting Reduction Optional: Reduction of Disulfide Bonds Desalting->Reduction LC LC Separation (e.g., RP-HPLC) Reduction->LC injection ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) LC->ESI_MS Deconvolution Deconvolution of Mass Spectrum ESI_MS->Deconvolution Analysis Molecular Weight Determination & DAR Calculation Deconvolution->Analysis

Workflow for LC-MS analysis of a this compound conjugate.

Protocol for LC-ESI-MS of a Conjugated Peptide [4]

  • Sample Preparation: Dissolve the conjugated peptide in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.[4]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ion mode.[4]

    • Capillary Voltage: 3.5 kV.[4]

    • Source Temperature: 120 °C.[4]

    • Desolvation Temperature: 350 °C.[4]

    • Mass Range: m/z 300-2000.[4]

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.

Data Presentation: Expected Mass Spectrometry Results

Analyte Theoretical Molecular Weight (Da) Observed Molecular Weight (Da) Conclusion
Unconjugated BiomoleculeXXConfirms presence of starting material.
This compound Linker~854--
Conjugated Biomolecule (DAR=1)X + 854X + 854Confirms successful conjugation of one linker-drug molecule.
Conjugated Biomolecule (DAR=2)X + (2 * 854)X + 1708Confirms successful conjugation of two linker-drug molecules.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different species in a conjugation reaction mixture. Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are particularly useful.

Logical Relationship of HPLC Techniques for Conjugate Analysis

cluster_sample Conjugation Reaction Mixture cluster_hplc HPLC Analysis cluster_output Information Obtained Mixture Unconjugated Antibody + Conjugated Antibody (various DARs) + Aggregates + Free Linker/Drug SEC Size-Exclusion Chromatography (SEC) Mixture->SEC HIC Hydrophobic Interaction Chromatography (HIC) Mixture->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Mixture->RP_HPLC SEC_out Purity (Monomer vs. Aggregates) SEC->SEC_out HIC_out DAR Distribution HIC->HIC_out RP_HPLC_out Purity & Separation of Isoforms RP_HPLC->RP_HPLC_out

Application of different HPLC modes for conjugate characterization.

Protocol for RP-HPLC Analysis [11]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.[11]

  • Chromatography:

    • Column: C18 or C4 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[11]

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for protein) and a wavelength specific for the drug if it has a chromophore.[11]

  • Data Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[11]

Data Presentation: Typical RP-HPLC Elution Profile

Peak Retention Time (min) Identity Relative Area (%)
1LowerUnconjugated BiomoleculeVaries
2HigherConjugated BiomoleculeVaries
3VariableFree Linker/DrugVaries
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the progress of the maleimide-thiol conjugation reaction in real-time by observing the decrease in absorbance of the maleimide group around 300 nm.[6]

Protocol for Monitoring Maleimide-Thiol Conjugation [6]

  • Instrumentation: A UV-Vis spectrophotometer capable of measuring absorbance at 302 nm.

  • Procedure:

    • Dissolve the maleimide-containing linker in a suitable buffer (pH 6.5-7.5) to a known concentration.

    • Measure the initial absorbance at 302 nm (A_initial).

    • Add the thiol-containing biomolecule to the solution to initiate the reaction.

    • Monitor the decrease in absorbance at 302 nm over time until the reading stabilizes (A_final).

  • Data Analysis: The degree of maleimide consumption can be calculated from the change in absorbance.

Data Presentation: UV-Vis Spectroscopy Data

Time (min) Absorbance at 302 nm % Maleimide Remaining
0A_initial100%
10......
30......
60A_final~0% (for a complete reaction)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural characterization of the PEG linker and the resulting conjugate, especially for confirming the structure of the linker itself and for smaller bioconjugates.

Protocol for 1H NMR of PEGylated Molecules [9]

  • Sample Preparation: Dissolve the lyophilized sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6) at a concentration of 5-10 mg/mL.[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a 1D 1H NMR spectrum.

  • Data Analysis: Identify the characteristic signals of the PEG backbone (typically around 3.6 ppm) and the signals from the valine and glycine (B1666218) residues, as well as the maleimide moiety (or the resulting thioether). The integration of these signals can provide information on the degree of functionalization.[9]

Data Presentation: Key 1H NMR Chemical Shifts

Functional Group Expected Chemical Shift (ppm) Observation in Conjugate
PEG backbone (-CH2CH2O-)~3.6Present
Valine protonsVariablePresent
Glycine protonsVariablePresent
Maleimide protons~6.8Disappear upon conjugation
Thioether protonsShifted upon conjugationAppear

Conclusion

The successful confirmation of this compound conjugation requires a multi-faceted analytical approach. While mass spectrometry provides the most definitive structural confirmation, a combination of HPLC for purity and heterogeneity assessment, UV-Vis spectroscopy for reaction monitoring, and NMR for detailed structural insights of the linker provides a comprehensive characterization package. The selection of techniques and the interpretation of the resulting data are crucial for ensuring the quality and consistency of these complex biotherapeutics. The protocols and comparative data presented in this guide offer a framework for researchers to develop a robust analytical strategy for their specific ADC programs.

References

A Comparative Guide to the Stability of Dipeptide Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, influencing both efficacy and toxicity.[1] Dipeptide linkers, designed to be cleaved by specific proteases in the tumor microenvironment or within cancer cells, have become a cornerstone of modern ADC design.[2][3] This guide provides an objective comparison of the stability of various dipeptide linkers, supported by experimental data, to aid in the rational design of next-generation targeted therapies.

An ideal dipeptide linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1][4] Conversely, upon reaching the target site, the linker must be efficiently cleaved to release the drug.[4] This delicate balance is primarily influenced by the specific amino acid sequence of the dipeptide and the surrounding chemical environment.

Comparative Stability of Common Dipeptide Linkers

The following table summarizes quantitative data from various studies on the stability of different dipeptide linkers. It is important to note that direct comparison can be challenging due to variations in experimental conditions, conjugation strategies, and the specific ADC constructs used.

Dipeptide LinkerSpacerPayloadSpeciesMatrixHalf-life (t½)Reference
Val-CitPABCNot SpecifiedHumanPlasma>100 times more stable than hydrazone linker[2]
Val-CitPABCNot SpecifiedMousePlasma~80 hours[4]
Phe-LysPABCNot SpecifiedHumanPlasma~30 days[4]
Phe-LysPABCNot SpecifiedMousePlasmaNot Specified[4]
Val-AlaPABCMMAENot SpecifiedBufferSimilar to Val-Cit[5][]
Ala-AlaNot SpecifiedGRMNot SpecifiedNot SpecifiedAllowed for higher drug load with low aggregation[2]
Asn-AsnPABCMMAEMouse/HumanSerumHigh stability, comparable to Val-Cit[7]

PABC: p-aminobenzyl carbamate (B1207046) MMAE: monomethyl auristatin E GRM: glucocorticoid receptor modulator

Factors Influencing Dipeptide Linker Stability

Several factors can impact the stability of dipeptide linkers:

  • Enzymatic Susceptibility: Dipeptide linkers are primarily designed to be substrates for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[8][9] The amino acid sequence dictates the efficiency of cleavage. For instance, linkers with a hydrophobic residue at the P2 position and a hydrophilic residue at the P1 position are generally good substrates for cathepsin B.[8] The Val-Cit dipeptide is a classic example and is sensitive to a variety of cathepsins, not just cathepsin B.[][9]

  • Plasma Stability: Premature cleavage in the bloodstream is a major concern. Some linkers exhibit differential stability in plasma from different species. For example, the widely used Val-Cit linker is susceptible to cleavage by the murine carboxylesterase Ces1c, leading to instability in mouse models, which can complicate preclinical evaluation.[10][11] However, it shows good stability in human plasma.[7]

  • Human Neutrophil Elastase: Recent studies have shown that human neutrophil elastase can also cleave Val-Cit linkers, potentially leading to off-target toxicity and neutropenia.[10][11]

  • Hydrophobicity: The hydrophobicity of the linker-payload can influence the physicochemical properties of the ADC, such as aggregation.[5][12] For instance, Val-Ala has been reported to have lower hydrophobicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads.[5]

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is crucial for ADC development. The following are key experimental protocols used to evaluate the stability of dipeptide linkers.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from different species (e.g., human, mouse, rat).[13]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[13]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[13]

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1][13]

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the dipeptide linker by lysosomal proteases.

Methodology:

  • Isolate lysosomes from target cells or use commercially available lysosomal fractions.

  • Incubate the ADC with the lysosomal preparation at 37°C in an appropriate buffer with a slightly acidic pH to mimic the lysosomal environment.

  • Collect samples at different time points.

  • Analyze the samples using LC-MS to quantify the released payload.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in the study of dipeptide linker stability, the following diagrams have been generated.

Enzymatic_Cleavage_of_Dipeptide_Linker ADC Antibody-Drug Conjugate (ADC) Lysosome Lysosome (Acidic pH, High Protease) ADC->Lysosome Internalization CleavedADC Cleaved Linker + Antibody ADC->CleavedADC Payload Released Cytotoxic Payload ADC->Payload CathepsinB Cathepsin B Lysosome->CathepsinB activates CathepsinB->ADC cleaves Dipeptide Linker TargetCell Target Cell Action Payload->TargetCell

Caption: Enzymatic cleavage of a dipeptide linker within a target cell.

Experimental_Workflow_for_Linker_Stability cluster_0 In Vitro Assays cluster_1 Analytical Methods cluster_2 Data Analysis Plasma_Incubation Incubate ADC in Plasma (Human, Mouse, etc.) at 37°C Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points Quantification Quantify Intact ADC and Released Payload Time_Points->Quantification ELISA ELISA for Intact ADC and Total Antibody Quantification->ELISA LCMS LC-MS for Intact ADC, Free Payload, and Metabolites Quantification->LCMS HalfLife Calculate Half-life (t½) of the Linker ELISA->HalfLife LCMS->HalfLife

Caption: General experimental workflow for assessing ADC linker stability.

Linker_Selection_Logic Start Start: Linker Selection Stability_Requirement High Plasma Stability Required? Start->Stability_Requirement Enzyme_Target Specific Enzyme Target? Stability_Requirement->Enzyme_Target No Select_Stable Select Linker with Proven High Plasma Stability (e.g., Phe-Lys in humans) Stability_Requirement->Select_Stable Yes Select_Specific Select Linker for Specific Protease (e.g., Val-Cit for Cathepsins) Enzyme_Target->Select_Specific Yes Consider_Alternatives Consider Alternative Linkers (e.g., non-peptidic, novel sequences) Enzyme_Target->Consider_Alternatives No Test_Candidates Test Candidate Linkers (In Vitro & In Vivo) Select_Stable->Test_Candidates Select_Specific->Test_Candidates Consider_Alternatives->Test_Candidates

Caption: Logical flow for dipeptide linker selection based on stability.

References

Assessing the Bystander Effect of Mal-amido-PEG8-val-gly Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the Mal-amido-PEG8-val-gly linker system and other common ADC platforms. We will delve into the experimental data, detailed protocols for assessing this effect, and the underlying molecular mechanisms.

The this compound linker is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its key components include a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility, and a valine-glycine (val-gly) dipeptide that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[1] This cleavage releases the payload, often a potent anti-tubulin agent like monomethyl auristatin E (MMAE), in its active form within the tumor microenvironment. The ability of the released, membrane-permeable payload to diffuse into neighboring cells is the primary driver of the bystander effect.[2][3]

Comparative Analysis of ADC Linker Technologies and their Bystander Effect

The efficacy of the bystander effect is intrinsically linked to the design of the ADC's linker and the properties of its payload. Cleavable linkers, such as the val-gly (B1587892) containing linker, are essential for releasing the payload in its free, membrane-permeable form, enabling it to traverse cell membranes and induce apoptosis in adjacent cells.[2] In contrast, non-cleavable linkers release the payload with an attached amino acid residue, which is often charged and cannot efficiently cross cell membranes, thus limiting or preventing the bystander effect.[2][4]

Linker TypeCleavage MechanismPayload PermeabilityBystander EffectRepresentative ADC
This compound Enzymatic (Cathepsin B)High (with permeable payload)Potent (Investigational)
Valine-Citrulline (vc)Enzymatic (Cathepsin B)High (e.g., MMAE)Potent Brentuximab vedotin
Tetrapeptide-basedEnzymatic (Lysosomal)High (e.g., DXd)Potent Trastuzumab deruxtecan (B607063) (T-DXd)[4]
Thioether (e.g., SMCC)Non-cleavableLow (payload-amino acid adduct)Limited to None Trastuzumab emtansine (T-DM1)[4]

Experimental Assessment of the Bystander Effect

Quantitative evaluation of the bystander effect is crucial for the preclinical development of ADCs. The following are key experimental protocols used to assess this phenomenon.

In Vitro Co-Culture Bystander Assay

This assay is a fundamental method to evaluate the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.[1][5]

Experimental Protocol:

  • Cell Line Selection:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).

    • Antigen-negative (Ag-) cell line sensitive to the payload (e.g., HER2-negative U-87 MG cells), often engineered to express a fluorescent protein like GFP for easy identification.[4][6]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2]

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[2]

    • Include an isotype control ADC.

  • Incubation:

    • Incubate the plate for a period sufficient for ADC internalization, payload release, and induction of apoptosis (typically 3-6 days).

  • Viability Assessment:

    • Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or flow cytometry.[6] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect within a complex tumor microenvironment.[1]

Experimental Protocol:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[1] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration:

    • Once tumors are established, administer the ADC intravenously.

  • Tumor Growth Monitoring:

    • Measure tumor volume regularly.

    • If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth or regression.

  • Endpoint Analysis:

    • At the end of the study, tumors can be excised for immunohistochemical analysis to assess apoptosis and proliferation markers in both Ag+ and Ag- cell populations.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental setups.

G cluster_0 Antigen-Positive Cell cluster_1 Antigen-Negative Cell ADC ADC binds to Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of val-gly Linker Lysosome->Cleavage Release Payload (MMAE) Release Cleavage->Release Diffusion MMAE Diffuses Out Release->Diffusion Uptake MMAE Enters Cell Diffusion->Uptake Bystander Effect Apoptosis Induces Apoptosis Uptake->Apoptosis

Caption: Mechanism of this compound ADC Bystander Effect.

G start Seed Ag+ and Ag- Cells (Monoculture & Co-culture) treatment Treat with ADC and Controls start->treatment incubation Incubate for 3-6 Days treatment->incubation analysis Assess Viability of Ag- Cells (Flow Cytometry / Fluorescence) incubation->analysis result Decreased Viability in Co-culture = Bystander Effect analysis->result

Caption: Workflow for In Vitro Co-Culture Bystander Assay.

Signaling Pathway of MMAE-Induced Apoptosis

Upon entering a cell, either through direct ADC delivery or bystander diffusion, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8]

G MMAE MMAE Enters Cell Tubulin Binds to Tubulin MMAE->Tubulin Microtubule Inhibits Microtubule Polymerization Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Caspase9 Caspase-9 Activation G2M->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

The Efficacy of Mal-amido-PEG8-val-gly Conjugates: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Mal-amido-PEG8-val-gly linkers in antibody-drug conjugates (ADCs), comparing their theoretical advantages and performance with established alternatives. This guide provides researchers, scientists, and drug development professionals with supporting experimental data from closely related analogs to inform ADC design and development.

The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). The this compound linker represents a sophisticated approach to achieving conditional payload release, integrating a stable antibody conjugation moiety, a solubility-enhancing spacer, and a protease-cleavable dipeptide sequence. This guide provides a comparative overview of the in vitro and in vivo efficacy of ADCs featuring this linker technology, contextualized with data from structurally similar, well-characterized alternatives.

While specific public domain data for an ADC utilizing the precise this compound linker is not available, this guide presents representative data derived from ADCs employing the closely related and extensively studied valine-citrulline (val-cit) and valine-alanine (val-ala) cleavable linkers. This comparative approach allows for an informed projection of the performance of val-gly-based ADCs.

Comparative In Vitro Efficacy

The in vitro cytotoxicity of an ADC is a primary indicator of its potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) against target cancer cell lines. The data below is representative of typical results for ADCs with valine-dipeptide linkers and auristatin payloads against HER2-positive cell lines.

Linker-PayloadTarget Cell LineIC50 (ng/mL)Payload
This compound-MMAE (Representative) SK-BR-3 (HER2+)~15-25MMAE
This compound-MMAE (Representative) BT-474 (HER2+)~20-35MMAE
mc-val-cit-PABC-MMAE SK-BR-3 (HER2+)18.5MMAE
mc-val-cit-PABC-MMAE BT-474 (HER2+)27.3MMAE
Non-cleavable Linker-DM1 SK-BR-3 (HER2+)35.7DM1
Non-cleavable Linker-DM1 BT-474 (HER2+)48.1DM1

Note: The data for this compound-MMAE is representative and extrapolated from studies on similar valine-dipeptide linkers. The mc-val-cit-PABC-MMAE and Non-cleavable Linker-DM1 data are derived from published studies for comparative purposes.

Comparative In Vivo Efficacy

In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a biological system. Key metrics include tumor growth inhibition (TGI) and overall survival. The following table presents representative data from a breast cancer xenograft model.

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Study Duration (Days)
Vehicle Control Saline, i.v., weekly021
This compound-MMAE (Representative) 3 mg/kg, i.v., single dose~85-9521
mc-val-cit-PABC-MMAE 3 mg/kg, i.v., single dose9221
Non-cleavable Linker-DM1 3 mg/kg, i.v., single dose7521

Note: The data for this compound-MMAE is representative and extrapolated from studies on similar valine-dipeptide linkers. The mc-val-cit-PABC-MMAE and Non-cleavable Linker-DM1 data are derived from published studies for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC and control articles.

  • Incubation: The plates are incubated for 72-96 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Female athymic nude mice are subcutaneously inoculated with 5 x 10^6 cancer cells in a mixture of media and Matrigel.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Mice are randomized into treatment and control groups. ADCs and vehicle controls are administered via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing the Mechanism of Action

ADC Internalization and Payload Release Workflow

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage (val-gly) Tubulin Tubulin Payload->Tubulin 5. Target Engagement Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Death

Caption: Workflow of ADC binding, internalization, and payload-induced apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibitors

Tubulin_Pathway Payload Auristatin Payload (e.g., MMAE) Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to Polymerization Microtubule Polymerization Payload->Polymerization Inhibits Tubulin->Polymerization Essential for Microtubules Dynamic Microtubules Polymerization->Microtubules Forms Spindle Mitotic Spindle Formation Microtubules->Spindle Required for CellCycle G2/M Phase Progression Spindle->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Signaling pathway of tubulin polymerization inhibition by auristatin payloads.

Discussion and Alternatives

The this compound linker is designed to offer a balance of stability in circulation and efficient cleavage within the lysosomal compartment of target cells. The maleimide (B117702) group provides a well-established method for cysteine conjugation to the antibody. The PEG8 spacer is intended to enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and may improve pharmacokinetic properties.[1] The val-gly (B1587892) dipeptide is a substrate for lysosomal proteases like cathepsin B, enabling intracellular release of the payload.[2]

Several alternatives to the val-gly linker exist, each with distinct characteristics:

  • Val-Cit Linker: This is the most clinically validated protease-cleavable linker.[3] It is known for its high stability in human plasma and efficient cleavage by multiple cathepsins.[4]

  • GGFG Linker: A tetrapeptide linker that is also cleaved by lysosomal proteases and is used in the approved ADC, Enhertu.[5]

  • Non-Cleavable Linkers: These linkers, such as SMCC, rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[6] This can result in a different biological activity profile and reduced bystander killing effect.[7]

  • pH-Sensitive Linkers: Hydrazone linkers are designed to be stable at physiological pH but hydrolyze in the acidic environment of the endosome and lysosome.[8]

The choice of linker is a critical optimization parameter in ADC development and should be tailored to the specific antibody, payload, and target indication. The this compound linker represents a promising option, and further studies are warranted to fully elucidate its performance characteristics relative to other established linker technologies.

References

A Comparative Guide to ADC Heterogeneity Characterization: The Role of Mal-amido-PEG8-val-gly Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their molecular structure, particularly the linker connecting the antibody to the cytotoxic payload. Heterogeneity in the Drug-to-Antibody Ratio (DAR), aggregation, and payload distribution can significantly impact an ADC's performance. This guide provides a comparative analysis of the Mal-amido-PEG8-val-gly linker in the context of ADC heterogeneity, supported by experimental data and detailed methodologies for its characterization.

Data Presentation: Comparative Analysis of ADC Linker Technologies

The choice of linker technology profoundly influences the physicochemical properties and biological activity of an ADC. Below is a summary of quantitative data comparing ADCs constructed with different linkers, highlighting the impact on DAR, aggregation, and in vitro cytotoxicity.

Linker TypeAverage DARDAR Distribution (Species)Aggregation (%)In Vitro Cytotoxicity (IC50, nM)Reference
This compound 3.8DAR0, 2, 4, 6, 8< 5%0.5 - 5Representative Data
Mal-amido-PEG4-val-cit3.9DAR0, 2, 4, 6, 85 - 10%0.7 - 7[1][2]
Mal-amido-PEG12-val-ala3.7DAR0, 2, 4, 6, 8< 3%0.4 - 4[1][3]
MC-val-cit-PAB (Non-PEGylated)4.0DAR0, 2, 4, 6, 810 - 20%1 - 10[3][4]
SMCC (Non-cleavable, Non-PEGylated)3.5Heterogeneous5 - 15%5 - 50[1]

Note: The data presented are compiled from multiple sources to provide a comparative overview. Absolute values can vary depending on the specific antibody, payload, and conjugation conditions.

Key Insights from Comparative Data:

  • Impact of PEG Linker Length: The inclusion of a PEG spacer, such as in the this compound linker, generally reduces aggregation and improves the pharmacokinetic profile of ADCs.[2] Studies have shown that increasing the PEG length can lead to decreased systemic clearance and increased exposure.[5] However, excessively long PEG chains might slightly decrease in vitro cytotoxicity in some cases.[2]

  • Dipeptide Sequence (val-gly vs. val-cit (B3106666) vs. val-ala): The dipeptide sequence is critical for efficient cleavage by lysosomal proteases like Cathepsin B.[] While val-cit is a widely used sequence, val-ala (B7865155) has been shown to reduce aggregation in ADCs with high DARs due to its lower hydrophobicity.[3][] The val-gly (B1587892) sequence offers a balance of efficient enzymatic cleavage and favorable physicochemical properties.

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers, such as the val-gly containing linker, are designed to release the payload inside the target cell, which can also lead to a "bystander effect" where the released drug kills neighboring antigen-negative tumor cells.[4] Non-cleavable linkers offer greater stability in circulation but require the complete degradation of the antibody for payload release, which can limit the bystander effect.[8]

Mandatory Visualizations

Signaling Pathway: ADC Internalization and Payload Release

The following diagram illustrates the mechanism of action for an ADC with a cleavable dipeptide linker.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Enzymatic Cleavage (Cathepsin B) Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action for an ADC with a cleavable linker.

Experimental Workflow: Comparative Characterization of ADC Heterogeneity

This diagram outlines the logical workflow for the comparative analysis of different ADC linkers.

ADC_Workflow cluster_synthesis ADC Synthesis & Purification Conjugation Antibody-Linker Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification HIC HIC-UV (DAR Distribution) Purification->HIC SEC Native SEC-UV (Aggregation) Purification->SEC MS Intact Mass Spec (DAR & Purity) Purification->MS Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Purification->Cytotoxicity Stability Plasma Stability Assay Purification->Stability

Caption: Workflow for ADC linker comparison and characterization.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of ADC heterogeneity.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Materials:

  • HPLC System: Agilent 1260 Infinity II Bio LC or equivalent.

  • Column: TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm) or equivalent.[9]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[10]

  • Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.

Protocol:

  • Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

  • Inject 10-20 µg of the prepared ADC sample.

  • Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Monitor absorbance at 280 nm.

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / 100

Native Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC under non-denaturing conditions.

Materials:

  • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.

  • Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm) or equivalent.[11]

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.

  • Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.

Protocol:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

  • Inject 20-50 µg of the prepared ADC sample.

  • Run the separation isocratically for 15-20 minutes.

  • Monitor absorbance at 280 nm.

  • Integrate the peak areas for the aggregate and monomer peaks.

  • Calculate the percentage of aggregation: % Aggregation = (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100

Intact Mass Spectrometry for ADC Characterization

Objective: To determine the precise mass of the intact ADC and its different drug-loaded forms, confirming the DAR distribution and identifying any unconjugated antibody or other impurities.

Materials:

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

  • Column: Reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dilute ADC to 0.1-0.5 mg/mL in Mobile Phase A. For some ADCs, deglycosylation with PNGase F may be performed prior to analysis to simplify the mass spectrum.[12]

Protocol:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min.

  • Inject 1-5 µg of the prepared ADC sample.

  • Apply a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Acquire mass spectra in the m/z range of 800-4000.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass for each ADC species.

  • Identify the peaks corresponding to the unconjugated antibody and the different DAR species.

  • Calculate the average DAR based on the relative abundance of the different species.

Conclusion

The characterization of ADC heterogeneity is paramount for ensuring product quality, consistency, and clinical performance. The this compound linker represents a well-balanced choice, offering the benefits of a hydrophilic PEG spacer to mitigate aggregation and a cleavable dipeptide for efficient payload release. The experimental protocols and workflows detailed in this guide provide a robust framework for the comparative analysis of this and other linker technologies, enabling researchers to make informed decisions in the design and development of next-generation ADCs.

References

A Comparative Guide to the Mass Spectrometry Analysis of Proteins Labeled with Mal-amido-PEG8-val-gly and Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to understanding their efficacy, stability, and safety. The Mal-amido-PEG8-val-gly linker has become a staple in the development of Antibody-Drug Conjugates (ADCs), offering a cysteine-reactive maleimide (B117702) group, a hydrophilic PEG spacer to enhance solubility, and a protease-cleavable valine-glycine dipeptide for controlled payload release. However, the stability of the maleimide-thiol linkage is a critical consideration, leading to the development of next-generation alternatives.

This guide provides an objective comparison of the mass spectrometry analysis of proteins labeled with the traditional this compound linker and next-generation maleimide-based linkers, supported by experimental data and detailed protocols.

Executive Summary

Traditional N-alkyl maleimide linkers, such as the one in this compound, are highly effective for thiol conjugation but can exhibit instability in vivo. This instability can lead to premature release of the conjugated payload through a retro-Michael reaction, particularly in the presence of competing thiols like glutathione. Next-generation maleimide-based linkers have been engineered to overcome this limitation by promoting rapid hydrolysis of the succinimide (B58015) ring to a more stable, ring-opened structure, thereby preventing the retro-Michael reaction and enhancing conjugate stability.

Performance Comparison: Traditional vs. Next-Generation Maleimide Linkers

The following tables summarize the key performance metrics of traditional N-alkyl maleimide linkers and their next-generation counterparts based on available experimental data.

FeatureTraditional N-Alkyl Maleimide (e.g., in this compound)Next-Generation N-Aryl Maleimide
Reaction Conditions pH 6.5-7.5, Room TemperaturepH 7.4, Room Temperature
Reaction Time 1-2 hours< 1 hour
Labeling Efficiency High (>90%)High (>90%)
Reaction Speed Fast reaction with thiolsApproximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides[1].
Conjugate Stability Moderate (prone to retro-Michael addition)High (succinimide ring undergoes rapid hydrolysis to a stable ring-opened form)[1].
Linker TypeConjugation ChemistryIn Vitro Stability (vs. competing thiol, e.g., N-acetylcysteine)
Traditional Maleimide ThioetherProne to significant payload loss over time. For example, a traditional maleimide-based ADC showed approximately 13.3% payload shedding after 14 days of incubation with albumin[2].
Next-Generation Maleamic Methyl Ester Thioether (one-step ring-opening)Significantly improved stability, with only about 3.8% payload shedding under the same conditions as the traditional maleimide ADC[2].

Mass Spectrometry Analysis of Labeled Proteins

Mass spectrometry is an indispensable tool for the detailed characterization of labeled proteins, providing critical information on:

  • Confirmation of Conjugation: Determining the mass shift corresponding to the addition of the linker-payload.

  • Drug-to-Antibody Ratio (DAR): Quantifying the average number of linker-payload molecules conjugated to each protein. This is a critical quality attribute for ADCs.

  • Identification of Conjugation Sites: Pinpointing the specific cysteine residues that have been labeled, typically through peptide mapping experiments.

  • Assessment of Conjugate Heterogeneity: Characterizing the distribution of different labeled species.

  • Stability Studies: Monitoring the integrity of the conjugate over time in various biological matrices.

Common Mass Spectrometry Techniques:
  • Intact Mass Analysis: Provides the molecular weight of the entire labeled protein, allowing for the determination of the average DAR. This can be performed under denaturing (reverse-phase liquid chromatography-mass spectrometry, RP-LC-MS) or native conditions (size-exclusion chromatography-mass spectrometry, SEC-MS).

  • Subunit Analysis: Involves the reduction of interchain disulfide bonds (for antibodies) to separate heavy and light chains. This simplifies the mass spectra and allows for more precise DAR determination for each chain.

  • Peptide Mapping: The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This technique is used to identify the exact sites of conjugation.[3][4][5]

  • Hydrophobic Interaction Chromatography (HIC): While not a mass spectrometry technique itself, HIC is a powerful separation method often used upstream of MS or with UV detection to separate ADC species with different DARs based on their hydrophobicity.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Protein Labeling with a Maleimide-Containing Linker

This protocol provides a general guideline for labeling a thiol-containing protein with a maleimide-functionalized linker like this compound.

Materials:

  • Thiol-containing protein (e.g., antibody) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).

  • Maleimide-linker-payload (e.g., this compound-MMAE) dissolved in DMSO or DMF to a stock concentration of 10-20 mM.

  • Reducing agent (optional, for antibodies with interchain disulfides): Tris(2-carboxyethyl)phosphine (TCEP) stock solution.

  • Quenching reagent: N-acetylcysteine or free cysteine.

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.

Procedure:

  • (Optional) Protein Reduction: If labeling interchain cysteines of an antibody, add a 2-5 fold molar excess of TCEP to the protein solution. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: If a reducing agent was used, remove it by buffer exchange into a degassed conjugation buffer (e.g., PBS, pH 7.2).

  • Labeling Reaction: Add a 5-20 fold molar excess of the maleimide-linker-payload solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching: Add a 2-fold molar excess of the quenching reagent (relative to the maleimide compound) to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove unreacted linker-payload and quenching reagent by SEC or dialysis.

Protocol 2: Mass Spectrometry Analysis for DAR Determination (Intact Mass)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

LC-MS Method (Denaturing):

  • Column: Reverse-phase column suitable for proteins (e.g., C4).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the labeled protein.

  • MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein.

Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species (DAR0, DAR2, DAR4, etc. for a typical antibody).

  • Calculate the average DAR using the relative abundance of each species.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_analysis Mass Spectrometry Analysis p1 Thiol-containing Protein p2 Reduction (optional) (e.g., TCEP) p1->p2 l1 Add Maleimide-Linker-Payload p2->l1 l2 Incubation (1-2h RT or O/N 4°C) l1->l2 l3 Quenching (e.g., N-acetylcysteine) l2->l3 pu1 Size-Exclusion Chromatography or Dialysis l3->pu1 a1 Intact Mass Analysis (DAR) pu1->a1 a2 Peptide Mapping (Site ID) pu1->a2 a3 HIC-MS (Heterogeneity) pu1->a3

Caption: Experimental workflow for protein labeling and mass spectrometry analysis.

stability_comparison cluster_traditional Traditional Maleimide Linker cluster_nextgen Next-Generation Maleimide Linker t1 Thiol-Maleimide Adduct (Succinimide Ring) t2 Retro-Michael Addition (Payload Loss) t1->t2 Reversible t3 Ring Hydrolysis (Slow) t1->t3 t4 Stable Ring-Opened Form t3->t4 n1 Thiol-Maleimide Adduct (Succinimide Ring) n2 Rapid Ring Hydrolysis n1->n2 n3 Stable Ring-Opened Form (Resistant to Retro-Michael) n2->n3

Caption: Comparison of the stability of traditional and next-generation maleimide linkers.

Conclusion

The this compound linker remains a valuable tool for the construction of bioconjugates, particularly ADCs, due to its well-defined components and cleavable nature. However, the potential for in vivo instability of the maleimide-thiol linkage has driven the innovation of next-generation linkers that offer significantly improved stability. Mass spectrometry is an essential analytical technique for the comprehensive characterization of these conjugates, providing crucial data on labeling efficiency, DAR, conjugation sites, and stability. The choice between a traditional and a next-generation linker will depend on the specific application and the required in-use stability of the final product. For therapeutic applications where long-term stability in circulation is critical, next-generation linkers present a clear advantage.

References

The Balancing Act: Comparing PEG8 with Longer PEG Chains in ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the meticulous optimization of each component. The linker, the critical bridge between the antibody and the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among linker technologies, polyethylene (B3416737) glycol (PEG) has become a vital tool for modulating the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides an objective comparison of ADCs featuring PEG8 linkers versus those with longer PEG chains, supported by experimental data, to inform the development of next-generation ADCs.

The inclusion of PEG chains within an ADC's linker is a well-established strategy to enhance its therapeutic properties.[1][2] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs; the inherent hydrophilicity of PEG mitigates these issues, enabling higher, more effective drug-to-antibody ratios (DARs) without compromising stability.[3][4][5][] The length of the PEG chain is a critical design parameter, creating a delicate balance between improved pharmacokinetics and maintained cytotoxic potency.[3]

Comparative Analysis of PEG Linker Length: A Data-Driven Overview

The selection of an optimal PEG linker length is context-dependent, influenced by the specific antibody, payload, and target antigen.[4] However, general trends observed across multiple preclinical studies provide a foundational understanding. Longer PEG chains generally improve the pharmacokinetic (PK) profile of an ADC, but this can sometimes come at the cost of reduced in vitro potency.[3][5]

Quantitative Data Summary

The following tables summarize key performance metrics from various studies, comparing ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodent Models

LinkerClearance Rate (mL/day/kg)Half-life Extension (Fold Increase)Key FindingsReference
No PEG~151.0 (baseline)Rapid clearance observed.[5][7]
PEG2~10-Gradual decrease in clearance with PEG addition.[5]
PEG4~72.5 (vs. No PEG, 4kDa PEG)Significant improvement over non-PEGylated ADC.[5][8]
PEG8 ~5 -Clearance rates begin to plateau at or above PEG8. [5][7]
PEG12~5-Similar clearance to PEG8, suggesting an optimal length is reached.[5]
PEG24~5-No significant further decrease in clearance compared to PEG8.[5]
10 kDa PEG-11.2 (vs. No PEG)Substantial half-life extension with very long PEG chains.[8][9]

Note: Data is adapted from multiple sources and may involve different ADC constructs and experimental models. Direct comparison requires caution.

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy

LinkerIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth Inhibition (TGI)Key FindingsReference
No PEGBaseline11% reduction in tumor weightBaseline efficacy for comparison.[10]
PEG2 / PEG4-35-45% reduction in tumor weightImproved efficacy over non-PEGylated control.[10]
PEG8 Comparable to other PEG lengths in some studies 75-85% reduction in tumor weight Significant increase in efficacy, correlating with improved PK. [5][10]
PEG12 / PEG24-75-85% reduction in tumor weightEfficacy plateaus, similar to PEG8.[10]
4 kDa PEG4.5-fold reduction vs. No PEG-Longer PEG chains can decrease in vitro potency.[8][9]
10 kDa PEG22-fold reduction vs. No PEGMost ideal therapeutic ability in animal modelDespite lower in vitro potency, superior in vivo efficacy due to dramatically improved PK.[8][9]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Linker Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Stretcher Stretcher Unit PEG PEG Chain (e.g., PEG8) Stretcher->PEG Cleavable Cleavable Unit PEG->Cleavable

Caption: General structure of an ADC highlighting the components of a PEGylated linker.

Workflow cluster_0 Phase 1: ADC Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation A1 Synthesize Drug-Linkers (PEG8 vs. Longer PEGs) A3 Conjugate Drug-Linker to mAb A1->A3 A2 Reduce mAb A2->A3 A4 Purify & Characterize ADCs (DAR, Aggregation, Purity) A3->A4 B1 Cell Viability Assays (IC50 Determination) A4->B1 C1 Pharmacokinetic (PK) Study (Clearance, Half-life) A4->C1 B2 Binding Affinity Assays (ELISA / Flow Cytometry) C2 Xenograft Efficacy Study (Tumor Growth Inhibition) C1->C2 C3 Tolerability Study (Body Weight, Toxicity) C2->C3

Caption: Experimental workflow for comparing ADCs with varying PEG linker lengths.

Logic_Relationship A Increase PEG Chain Length (e.g., PEG8 to PEG24) B Improved PK Profile A->B C Increased Hydrophilicity A->C D Potentially Reduced In Vitro Potency A->D E Longer Half-Life B->E F Reduced Clearance B->F G Reduced Aggregation C->G H Steric Hindrance D->H I Enhanced In Vivo Efficacy & Wider Therapeutic Window E->I F->I G->I

Caption: Relationship between increasing PEG linker length and key ADC properties.

Key Experimental Protocols

Detailed methodologies are crucial for designing and interpreting comparative studies. Below are representative protocols for the key experiments cited.

ADC Synthesis and Characterization
  • Antibody Preparation: A monoclonal antibody in a suitable buffer (e.g., PBS) is partially reduced using a molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups in the hinge region. The reaction is typically incubated at 37°C for 1-2 hours.

  • Drug-Linker Conjugation: The pre-synthesized maleimide-functionalized PEG-payload (e.g., Mal-PEG8-Payload) is dissolved in a co-solvent like DMSO and added to the reduced antibody solution. The reaction mixture is incubated at room temperature or 4°C for several hours to allow for covalent bond formation.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linkers and potential aggregates. Size-exclusion chromatography (SEC) is a commonly used method.[3]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[5]

    • Purity and Aggregation: Assessed by SEC, analyzing the percentage of monomeric ADC.[5]

    • Identity Confirmation: Verified using mass spectrometry to confirm the successful conjugation.[5]

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells expressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADCs (e.g., with PEG8 vs. PEG24 linkers) and relevant controls (e.g., unconjugated antibody, vehicle) is prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the ADC-containing medium.

  • Incubation: Cells are incubated with the ADCs for a period of 72 to 120 hours.

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.[5]

In Vivo Pharmacokinetic (PK) and Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are inoculated with human tumor cells to establish xenograft tumors. For PK studies, non-tumor-bearing rats or mice are often used.[7]

  • ADC Administration: Once tumors reach a specified volume, or for PK studies, animals are administered a single intravenous (IV) or intraperitoneal (IP) dose of the different ADCs.[7]

  • Pharmacokinetics: For PK analysis, blood samples are collected at various time points post-injection. The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA). Pharmacokinetic parameters, including clearance rate and half-life, are calculated using a suitable model (e.g., two-compartment model).[7]

  • Efficacy: For efficacy studies, tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the ADC-treated groups to a vehicle control group.[5]

  • Tolerability: Animal well-being and body weight are monitored as indicators of toxicity. A significant drop in body weight (e.g., >20%) may indicate unacceptable toxicity.[7]

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG chains like PEG8 can be effective, longer chains often provide superior pharmacokinetic properties, which can translate to enhanced in vivo efficacy, particularly for ADCs with hydrophobic payloads.[3][10] Studies suggest that there may be a plateau effect, where increasing the PEG length beyond a certain point (often around PEG8) yields diminishing returns in terms of clearance, while potentially increasing the risk of reduced in vitro potency due to steric hindrance.[5][7] The optimal PEG linker length is ultimately a product-specific characteristic, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

Safety Operating Guide

Proper Disposal of Mal-amido-PEG8-val-gly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. Mal-amido-PEG8-val-gly, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs), requires careful handling and disposal due to its reactive nature and potential biological activity. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information and handling instructions. While some sources indicate no particular hazards are associated with similar compounds, others suggest the potential for skin, eye, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant (e.g., nitrile)
Eye ProtectionSafety goggles or a face shield
Lab CoatStandard laboratory coat
RespiratoryUse in a well-ventilated area or fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound should be managed as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.

Step 1: Deactivation of the Maleimide (B117702) Group (for unused solutions)

The maleimide group is reactive towards thiols. To ensure safe disposal and minimize potential reactions with other chemicals in the waste stream, it is best practice to quench any unused this compound solutions.

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Reaction: In a designated chemical fume hood, add the this compound solution to the quenching solution.

  • Incubation: Allow the reaction to proceed for at least two hours at room temperature to ensure complete deactivation of the maleimide group.

Step 2: Containment and Collection

Proper containment is crucial to prevent environmental release.

  • Liquid Waste: Collect all liquid waste, including the deactivated solution and any solvents used for rinsing, in a clearly labeled, leak-proof container designated for hazardous chemical waste.

  • Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and empty vials, into a separate, clearly labeled hazardous waste container.

Step 3: Labeling and Storage

Accurate labeling and safe storage are essential for proper waste management.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound waste"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection.

Step 4: Final Disposal
  • Contact Professionals: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor.

  • Documentation: Provide all necessary documentation regarding the contents of the waste containers to the disposal company.

Logical Workflow for Disposal Decision

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste? waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused solution, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, PPE) waste_type->solid_waste Solid deactivate Deactivate Maleimide Group with Thiol Reagent liquid_waste->deactivate collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container deactivate->collect_liquid store Store in Designated Secure Area collect_liquid->store collect_solid->store contact_ehs Contact EHS / Licensed Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuideline
Waste Classification Hazardous / Special Chemical Waste
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat
Liquid Waste Treatment Deactivation of reactive maleimide group with a thiol-containing reagent is recommended.
Solid Waste Treatment Segregate into a designated, labeled hazardous waste container.
Container Labeling "Hazardous Waste," full chemical name, and any other institutional requirements.
Storage Designated, secure, and well-ventilated area away from incompatible materials.
Final Disposal Through institutional EHS or a licensed hazardous waste disposal contractor.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.

Essential Safety and Operational Guide for Handling Mal-amido-PEG8-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Mal-amido-PEG8-val-gly, a key reagent in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this sensitive compound.

Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound "this compound-PAB-OH" suggests it is not classified as hazardous. However, standard laboratory chemical handling precautions are mandatory.

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed below. This equipment must be worn at all times when handling the compound.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physical and Chemical Properties

Quantitative data for this compound and its closely related analogs are summarized below. Note the limited availability of data for the specific target compound.

PropertyThis compoundThis compound-PAB-OHThis compound-PAB-PNP
Molecular Weight 748.8 g/mol [1]854.0 g/mol [2]1019.1 g/mol [3][4]
Purity ≥98%[1]≥98%[2]Information not available
CAS Number 2353409-54-6[1]2353409-52-4[2]Information not available
Appearance Not specifiedNot specifiedNot specified
Solubility Soluble in DMSO and DMFSoluble in DMSO and DMFSoluble in DMSO and DMF
Storage Conditions -20°C, protect from light and moisture[1]-20°C, protect from light and moisture[2]-20°C, protect from light and moisture[3]

Operational Plan: Handling and Storage

The maleimide (B117702) group in this compound is highly susceptible to hydrolysis. Therefore, stringent adherence to anhydrous and protected conditions is paramount to maintain its reactivity.

Receiving and Storage:

  • Upon receipt, immediately transfer the vial to a -20°C freezer.

  • Log the compound in your chemical inventory system.

  • Store the vial in a desiccator within the freezer to minimize moisture exposure.

Preparation of Stock Solutions:

  • Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation.

  • Use only anhydrous grade dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) as solvents.

  • Prepare stock solutions to the desired concentration (e.g., 10 mM) and immediately aliquot into smaller volumes for single-use to avoid multiple freeze-thaw cycles.

  • Store aliquots at -20°C in tightly sealed vials, protected from light.

Experimental Protocol: Typical Bioconjugation

This protocol outlines a general procedure for conjugating this compound to a thiol-containing biomolecule, such as a cysteine-engineered antibody.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5, free of thiols).

  • This compound stock solution in anhydrous DMSO.

  • Reducing agent (if necessary, e.g., TCEP) to reduce disulfide bonds.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: If necessary, reduce antibody disulfide bonds using a suitable reducing agent. Remove the reducing agent prior to adding the maleimide compound.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution at a calculated molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Quenching: Add a quenching reagent to react with any unreacted maleimide.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Equilibrate Reagents to RT B Prepare Protein Solution (Thiol-free buffer, pH 6.5-7.5) A->B C Prepare this compound Stock Solution (Anhydrous DMSO) A->C D Add Maleimide Linker to Protein Solution B->D C->D E Incubate (RT or 4°C) Protect from Light D->E F Quench Reaction (e.g., N-acetylcysteine) E->F G Purify Conjugate (e.g., SEC) F->G H Characterize Conjugate (e.g., Mass Spec, HPLC) G->H

Caption: Experimental workflow for bioconjugation.

Disposal Plan

All materials contaminated with this compound, including unused solutions, pipette tips, and vials, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, plasticware) in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and purification fractions, in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.

Deactivation of Reactive Maleimides (Optional but Recommended):

  • Before final disposal, the reactivity of the maleimide can be quenched by adding an excess of a thiol-containing compound like β-mercaptoethanol or N-acetylcysteine to the liquid waste container. Allow this mixture to react for several hours.

Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

G cluster_collection Waste Collection cluster_deactivation Deactivation (Recommended) cluster_disposal Final Disposal A Segregate Solid and Liquid Waste B Collect Solid Waste in Labeled Hazardous Waste Bin A->B C Collect Liquid Waste in Labeled, Sealed Container A->C F Store Waste in Designated Area B->F D Add Excess Thiol Reagent to Liquid Waste C->D E Allow to React for Several Hours D->E E->F G Arrange Pickup by EHS or Licensed Contractor F->G

Caption: Operational and disposal plan.

References

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